4-Chlorobenzyl cyanide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYMIRMKXZAHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051708 | |
| Record name | 4-Chlorophenylacetonitrile | |
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Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow solid with a pungent odor; mp = 28-31 deg C; [Alfa Aesar MSDS] | |
| Record name | 4-Chlorobenzyl cyanide | |
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Vapor Pressure |
0.01 [mmHg] | |
| Record name | 4-Chlorobenzyl cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
140-53-4 | |
| Record name | (4-Chlorophenyl)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-53-4 | |
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| Record name | 4-Chlorobenzyl cyanide | |
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| Record name | 4-Chlorobenzyl cyanide | |
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| Record name | Benzeneacetonitrile, 4-chloro- | |
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| Record name | 4-Chlorophenylacetonitrile | |
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| Record name | 4-chlorophenylacetonitrile | |
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| Record name | 4-CHLOROBENZYL CYANIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2K7AKZ2Z7 | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Chlorobenzyl Cyanide
This technical guide provides a comprehensive overview of 4-Chlorobenzyl cyanide, a key chemical intermediate in the pharmaceutical and agrochemical industries. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis protocols, applications, and safety information.
Core Properties and Identifiers
This compound, also known as (4-chlorophenyl)acetonitrile, is an organic compound with the CAS Registry Number 140-53-4.[1] Its molecular structure consists of an acetonitrile group where one hydrogen atom is substituted by a 4-chlorophenyl group.[1][2] This compound is a versatile precursor in the synthesis of a wide range of commercially significant molecules.[3][4]
Chemical and Physical Properties
This compound is a white to light yellow solid or a clear, colorless to yellowish liquid after melting.[1] It is soluble in organic solvents such as acetone and ethanol.[1][2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 140-53-4 |
| Molecular Formula | C₈H₆ClN |
| Molecular Weight | 151.59 g/mol |
| Appearance | White to light yellow solid; clear, colorless to yellowish liquid after melting[5] |
| Melting Point | 25-30 °C[3][6] |
| Boiling Point | 265-267 °C at 760 mmHg[3][6] |
| Density | 1.19 g/cm³[3] |
| Flash Point | 107.7 - 133 °C[6] |
| Vapor Pressure | 0.01 - 0.133 mbar at 20 °C[5][6] |
Synthesis of this compound
The most common industrial method for synthesizing this compound is through the nucleophilic substitution of 4-chlorobenzyl chloride with a cyanide salt, typically sodium cyanide.[1] This reaction is often carried out using phase-transfer catalysis to improve reaction rates and yields.[1]
References
- 1. This compound | 140-53-4 | Benchchem [benchchem.com]
- 2. This compound | 140-53-4 [chemicalbook.com]
- 3. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 4. premierindia.co.in [premierindia.co.in]
- 5. This compound | C8H6ClN | CID 241582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzyl cyanide, also known as (4-chlorophenyl)acetonitrile, is a versatile organic compound with the chemical formula C₈H₆ClN.[1][2][3] It serves as a crucial intermediate in the synthesis of a wide array of compounds, particularly in the pharmaceutical and agrochemical industries.[4][5] Its utility as a precursor for active pharmaceutical ingredients (APIs) and other bioactive molecules makes a thorough understanding of its physicochemical properties essential for researchers and chemical process developers.[2][6] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and visual representations of key processes.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison. These values have been compiled from various sources and represent a consensus in the scientific literature.
Table 1: General and Physical Properties
| Property | Value | References |
| Molecular Formula | C₈H₆ClN | [1][2][3] |
| Molecular Weight | 151.59 g/mol | [1][2][3] |
| Appearance | White to light yellow solid or a clear, colorless to yellowish liquid after melting. | [2] |
| Melting Point | 25-31 °C | [1][3] |
| Boiling Point | 265-267 °C at 760 mmHg | [1] |
| Density | Approximately 1.19 - 1.2 g/cm³ at 20 °C | [7] |
| Refractive Index (n²⁰/D) | Approximately 1.543 | [4][7] |
Table 2: Solubility and Partitioning Properties
| Property | Value | References |
| Solubility in Water | 0.3 - 550 g/L at 20 °C (Values vary significantly across sources) | [4] |
| Solubility in Organic Solvents | Soluble in acetone, benzene, toluene, and alcohol. | [2] |
| LogP (Octanol-Water Partition Coefficient) | 2.04 - 2.47 | [1][4] |
| Vapor Pressure | 0.00887 - 0.133 mbar at 20-25 °C | [1][2][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline standard experimental protocols relevant to the data presented.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of 4-chlorobenzyl chloride with sodium cyanide, often facilitated by a phase-transfer catalyst.[2][6][8]
Materials:
-
4-chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Tributylbenzylammonium chloride (phase-transfer catalyst)
-
Water
-
Reaction vessel (e.g., 2 L multi-neck flask) with reflux condenser, internal thermometer, and dropping funnel
Procedure:
-
Charge the reaction vessel with 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride, and 660 mL of water.[6][8]
-
Slowly add 644 g (4 mol) of molten 4-chlorobenzyl chloride to the reaction mixture over a period of 1 hour, maintaining the temperature at 90 °C.[6][8]
-
After the addition is complete, continue to stir the mixture for an additional 2 hours.[6][8]
-
Purify the crude product by fractional distillation to obtain this compound.[6][8]
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions to a liquid. This property is a key indicator of purity.[9][10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure (Capillary Method):
-
Introduce a small amount of the finely powdered, dry sample of this compound into a capillary tube to a height of about 1-2 mm.[11]
-
Place the capillary tube in the heating block of the melting point apparatus.[9]
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to about 1-2 °C per minute to allow for accurate observation.[9]
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).[9][10] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[9]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12][13]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with oil)[14]
Procedure (Micro Method):
-
Place a few milliliters of this compound into a small test tube.[12]
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[14]
-
Attach the test tube to a thermometer and immerse the setup in a heating bath.[13][14]
-
Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[15]
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[14][15]
Visualized Workflow: Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and subsequent purification of this compound as described in the experimental protocol.
Caption: Synthesis and Purification Workflow for this compound.
Conclusion
The physicochemical properties of this compound are well-documented, providing a solid foundation for its application in research and development. This guide has summarized the key quantitative data in a structured format and provided detailed experimental protocols for its synthesis and the determination of its fundamental properties. This information is intended to support scientists and drug development professionals in the effective and safe handling and utilization of this important chemical intermediate.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 140-53-4 | Benchchem [benchchem.com]
- 3. This compound | CAS#:140-53-4 | Chemsrc [chemsrc.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 140-53-4 [chemicalbook.com]
- 6. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 7. This compound CAS#: 140-53-4 [m.chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. pennwest.edu [pennwest.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uomus.edu.iq [uomus.edu.iq]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chlorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting and boiling points of 4-Chlorobenzyl cyanide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines the core physicochemical properties, standardized experimental protocols for their determination, and a schematic representation of its synthesis pathway.
Core Physicochemical Data
This compound, also known as (4-chlorophenyl)acetonitrile, is a white to light yellow crystalline solid at room temperature. Its key physical properties are summarized below for quick reference.
| Property | Value | Unit | Notes |
| Melting Point | 25 - 30 | °C | The observed range can vary slightly based on purity. |
| Boiling Point | 265 - 267 | °C | At standard atmospheric pressure (760 mmHg). |
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following sections detail the standard laboratory methodologies for these measurements.
Melting Point Determination: Capillary Method
The capillary method is a widely accepted and precise technique for determining the melting point of a solid crystalline compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the this compound sample is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, creating a compact column of 2-3 mm in height.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. A calibrated thermometer or temperature probe is positioned to accurately measure the temperature of the block.
-
Approximate Melting Point Determination: A preliminary, rapid heating of the sample is performed to quickly identify an approximate melting range. This saves time in the subsequent accurate determination.
-
Accurate Melting Point Determination: A fresh sample is prepared and heated to a temperature approximately 10-15°C below the estimated melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-1°C).
Boiling Point Determination: Micro-Reflux Method
For determining the boiling point of a liquid, especially when only a small sample is available, the micro-reflux method is suitable. Since this compound is a solid at room temperature, it would first need to be melted.
Apparatus:
-
Small test tube or reaction vial
-
Thermometer or digital temperature probe
-
Heating block or oil bath
-
Boiling chips or a magnetic stirrer
Procedure:
-
Sample Preparation: Approximately 0.5-1 mL of the molten this compound is placed in a small test tube, along with a boiling chip or a small magnetic stir bar to ensure smooth boiling.
-
Apparatus Setup: The test tube is securely clamped within a heating block or oil bath. A thermometer is positioned so that the bulb is just above the surface of the liquid, in the vapor phase. This placement is crucial for measuring the temperature at which the liquid and vapor are in equilibrium.
-
Heating: The sample is heated gently. As the liquid boils, a ring of condensing vapor will be observed on the inner wall of the test tube. The thermometer bulb should be positioned at the level of this condensation ring for an accurate reading.
-
Equilibrium and Measurement: The temperature is recorded when it stabilizes, indicating that the vapor temperature is in equilibrium with the boiling liquid. This stable temperature is the boiling point of the substance at the prevailing atmospheric pressure.
-
Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on pressure. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.
Synthesis Pathway of this compound
This compound is commonly synthesized via a nucleophilic substitution reaction. The following diagram illustrates the typical laboratory-scale synthesis from 4-chlorobenzyl chloride and sodium cyanide. This reaction is a foundational process in organic chemistry and is crucial for the industrial production of this intermediate.
Caption: Synthesis workflow for this compound.
An In-depth Technical Guide to the Solubility of 4-Chlorobenzyl Cyanide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-chlorobenzyl cyanide (also known as (4-chlorophenyl)acetonitrile), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Understanding its solubility in different organic solvents is crucial for reaction optimization, purification processes, and formulation development.
Core Concepts in Solubility
The solubility of a solid compound like this compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.[2] The molecular structure of this compound, featuring a polar nitrile group (-C≡N) and a largely nonpolar chlorophenyl group, results in varied solubility across different organic solvents.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, the following table summarizes the available data. It is important to note that solubility is temperature-dependent.
| Solvent Name | Chemical Formula | Molar Mass ( g/mol ) | Quantitative Solubility | Notes |
| Water | H₂O | 18.02 | 0.3 g/L | Sparingly soluble to immiscible[3][4] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mg/mL (659.67 mM) | Requires sonication to dissolve[5] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Mixture | N/A | ≥ 2.5 mg/mL (16.49 mM) | Clear solution obtained[5] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Mixture | N/A | ≥ 2.5 mg/mL (16.49 mM) | Clear solution obtained[5] |
Qualitative Solubility Information
In the absence of precise quantitative data for many common solvents, qualitative descriptions from various chemical suppliers and databases indicate that this compound is soluble in the following organic solvents:
Experimental Protocols for Solubility Determination
For researchers needing precise solubility data for their specific applications, the following experimental protocols outline standard methods for determining the solubility of a solid compound like this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique to determine solubility. It relies on the precise measurement of mass.
Objective: To determine the mass of this compound that dissolves in a specific volume of a chosen organic solvent at a set temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe with a 0.45 µm PTFE filter)
-
Pre-weighed evaporation dish or vial
-
Drying oven or vacuum desiccator
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can take several hours to a day. To confirm equilibrium, samples can be taken at different time points (e.g., 12, 24, and 36 hours) until the measured concentration is constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or temperature-equilibrated pipette.
-
Immediately filter the collected supernatant through a 0.45 µm filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, known volume of the saturated solution into a pre-weighed evaporation dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a moderate temperature can be used.
-
Once the solvent is fully evaporated, place the dish in a drying oven or vacuum desiccator to remove any residual solvent until a constant mass is achieved.
-
Weigh the evaporation dish containing the dried solute.
-
-
Calculation:
-
The mass of the dissolved this compound is the final mass of the dish minus the initial (tare) mass of the dish.
-
Solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent sample taken.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides foundational knowledge on the solubility of this compound. For precise applications, it is highly recommended that researchers determine the solubility in their specific solvent systems and conditions using the protocols outlined above.
References
Spectroscopic Profile of 4-Chlorobenzyl Cyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 4-Chlorobenzyl cyanide (also known as (4-chlorophenyl)acetonitrile), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.
Core Spectroscopic Data
The empirical formula for this compound is C₈H₆ClN, and its molecular weight is 151.59 g/mol .[1] The spectroscopic data presented below provides confirmation of its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.42 | Doublet | 2H | Aromatic CH (ortho to Cl) |
| 7.35 | Doublet | 2H | Aromatic CH (meta to Cl) |
| 3.75 | Singlet | 2H | CH₂ (Benzylic) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 135.0 | Aromatic C-Cl |
| 130.0 | Aromatic CH (ortho to Cl) |
| 129.5 | Aromatic CH (meta to Cl) |
| 128.8 | Aromatic C (quaternary) |
| 117.5 | CN (Nitrile) |
| 23.0 | CH₂ (Benzylic) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in the following table.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 2950 | Medium | Aromatic and Aliphatic C-H stretch |
| 2250 | Strong | C≡N (Nitrile) stretch |
| 1600, 1490, 1410 | Medium | Aromatic C=C ring stretch |
| 1090 | Strong | C-Cl stretch |
| 820 | Strong | p-substituted benzene C-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The major peaks in the electron ionization (EI) mass spectrum of this compound are listed below.
Table 4: Mass Spectrometry Data for this compound
| m/z Ratio | Relative Intensity (%) | Assignment |
| 151 | 60 | [M]⁺ (Molecular ion) |
| 153 | 20 | [M+2]⁺ (Isotope peak for ³⁷Cl) |
| 116 | 100 | [M - Cl]⁺ (Loss of Chlorine) |
| 89 | 45 | [C₇H₅]⁺ (Tropylium ion fragment) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The solution should be free of any particulate matter.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard proton pulse program.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a standard carbon pulse program with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid/Liquid Sample (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup:
-
Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of the FTIR spectrometer.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal).
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile compound like this, a direct insertion probe or injection via a gas chromatograph (GC-MS) can be used.
-
Ionization: Ionize the sample using Electron Ionization (EI). In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Workflow Visualization
The logical flow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.
Caption: General workflow for spectroscopic analysis.
References
An In-Depth Technical Guide to the FT-IR Spectrum of 4-Chlorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-chlorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings.
Molecular Structure and Vibrational Modes
4-Chlorophenylacetonitrile (C₈H₆ClN) is an aromatic nitrile.[1] Its structure, featuring a para-substituted benzene ring, a methylene bridge, and a nitrile group, gives rise to a characteristic infrared spectrum. The principal vibrational modes can be attributed to the distinct functional groups present in the molecule.
Diagram of Functional Group Contributions to the IR Spectrum
Caption: Logical relationship of functional groups in 4-chlorophenylacetonitrile and their expected IR absorption regions.
Quantitative FT-IR Spectral Data
The FT-IR spectrum of 4-chlorophenylacetonitrile exhibits several characteristic absorption bands. The precise wavenumbers can vary slightly depending on the sample preparation method and the physical state of the sample. The following table summarizes the key vibrational assignments, compiled from spectral databases and computational analyses.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3050 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |
| ~2927 | Weak | Asymmetric CH₂ Stretch | Methylene (-CH₂-) |
| ~2860 | Weak | Symmetric CH₂ Stretch | Methylene (-CH₂-) |
| ~2250 | Strong | C≡N Stretch | Nitrile (-C≡N) |
| ~1595 | Medium | C=C Aromatic Ring Stretch | Aromatic Ring |
| ~1490 | Strong | C=C Aromatic Ring Stretch | Aromatic Ring |
| ~1415 | Medium | CH₂ Scissoring | Methylene (-CH₂-) |
| ~1090 | Strong | In-plane C-H Bending | Aromatic Ring |
| ~1015 | Strong | In-plane C-H Bending | Aromatic Ring |
| ~820 | Strong | Out-of-plane C-H Bending (p-disubstitution) | Aromatic Ring |
| ~730 | Medium | C-Cl Stretch | Chloro-aromatic |
Experimental Protocol for FT-IR Analysis
This section details the methodology for obtaining a high-quality FT-IR spectrum of solid 4-chlorophenylacetonitrile using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.
Objective: To acquire the FT-IR spectrum of a solid sample of 4-chlorophenylacetonitrile.
Materials and Equipment:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
4-Chlorophenylacetonitrile (solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Install the ATR accessory if it is not already in place.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).
-
-
Sample Preparation and Loading:
-
Place a small amount of solid 4-chlorophenylacetonitrile onto the ATR crystal using a clean spatula.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal surface. The pressure should be firm but not excessive to avoid damaging the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the spectrometer software to identify and label the peaks of interest.
-
Compare the obtained spectrum with a reference spectrum if available to confirm the identity and purity of the compound.
-
-
Cleaning:
-
Release the pressure arm and remove the sample from the ATR crystal.
-
Thoroughly clean the crystal surface with a solvent and lint-free wipes to prepare for the next measurement.
-
Workflow Diagram for FT-IR Analysis
Caption: Step-by-step workflow for acquiring and analyzing the FT-IR spectrum of a solid sample.
Interpretation of the Spectrum
The FT-IR spectrum of 4-chlorophenylacetonitrile is rich in information. The key diagnostic peaks are:
-
Nitrile (C≡N) Stretch: A strong, sharp peak around 2250 cm⁻¹ is a definitive indicator of the nitrile functional group. The position of this peak can be influenced by the electronic effects of the substituents on the benzene ring.
-
Aromatic Region: The region between 1600 cm⁻¹ and 1450 cm⁻¹ shows characteristic C=C stretching vibrations of the benzene ring. The pattern of these peaks can sometimes provide clues about the substitution pattern.
-
C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are observed just below 3000 cm⁻¹. The strong absorption around 820 cm⁻¹ is a characteristic out-of-plane C-H bending vibration for a 1,4- (or para-) disubstituted benzene ring.
-
C-Cl Stretch: The carbon-chlorine stretching vibration is typically found in the fingerprint region, often around 730 cm⁻¹.
By carefully analyzing these characteristic absorptions, researchers can confirm the presence of the key functional groups in 4-chlorophenylacetonitrile and assess the purity of the sample. This in-depth spectral understanding is invaluable for professionals in drug development and chemical synthesis.
References
An In-depth Technical Guide to the Mass Spectrometry of 4-Chlorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry of 4-Chlorobenzyl cyanide (also known as (4-chlorophenyl)acetonitrile), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its mass spectral behavior is crucial for its identification, characterization, and quantification in complex matrices.
Molecular and Spectrometric Data
This compound is a solid with a molecular formula of C₈H₆ClN and a molecular weight of 151.59 g/mol .[1][2] Its structure consists of a p-chlorinated benzene ring attached to a cyanomethyl group.
Electron Ionization Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides a reliable fingerprint for its identification. The principal mass spectral peaks are summarized in the table below, with data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 153 | 33.3 | [M+2]⁺ (Isotope Peak) |
| 151 | 100.0 | [M]⁺ (Molecular Ion) |
| 116 | 85.0 | [M - Cl]⁺ |
| 89 | 40.0 | [C₇H₅]⁺ |
Fragmentation Pathway
The fragmentation of this compound under electron ionization (70 eV) can be rationalized through a series of characteristic cleavage events. The proposed fragmentation pathway is illustrated in the diagram below. The base peak at m/z 151 corresponds to the molecular ion. The significant peak at m/z 116 is a result of the loss of a chlorine radical. Subsequent fragmentation of the [M - Cl]⁺ ion leads to the formation of the ion at m/z 89, corresponding to the loss of hydrogen cyanide (HCN). The presence of the isotope peak at m/z 153, with an intensity approximately one-third of the molecular ion peak, is characteristic of a monochlorinated compound.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a general procedure for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS).
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as acetonitrile or dichloromethane.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.
-
Sample Extraction (if applicable): For analysis in complex matrices, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry of this compound, particularly under electron ionization, provides a robust and reproducible method for its identification. The characteristic fragmentation pattern, including the molecular ion, the loss of chlorine, and the subsequent loss of hydrogen cyanide, allows for unambiguous confirmation of its structure. The provided experimental protocol serves as a starting point for method development and routine analysis in various research and industrial settings.
References
The Synthesis of 4-Chlorobenzyl Cyanide: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorobenzyl cyanide, a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals, possesses a rich history rooted in the foundational principles of organic chemistry. This technical guide provides an in-depth exploration of the discovery and evolution of its synthesis. We will delve into the core chemical reactions, present quantitative data from key experimental protocols in structured tables, and provide detailed methodologies. Furthermore, this document includes visualizations of reaction pathways and experimental workflows to facilitate a comprehensive understanding of the synthesis of this critical compound.
Introduction: A Historical Perspective
The journey to the synthesis of this compound is intrinsically linked to the development of methods for preparing benzyl cyanides in the late 19th and early 20th centuries. The foundational reaction, a classic example of nucleophilic substitution, involves the reaction of a benzyl halide with an alkali metal cyanide. Early research into halogenated benzyl compounds dates back to the late 19th century, laying the groundwork for the synthesis of substituted derivatives like this compound.[1] While a singular "discovery" of this compound is not prominently documented, its synthesis emerged as a logical extension of established chemical principles. The parent compound, benzyl cyanide, was first synthesized in 1855 by Stanislao Cannizzaro, and the methods for its production were further refined over the following decades. The synthesis of this compound follows the same fundamental pathway, a testament to the robustness and versatility of the cyanation reaction.
The primary and most enduring method for the synthesis of this compound is the reaction of 4-chlorobenzyl chloride with sodium cyanide.[1][2] This reaction has been a cornerstone of industrial organic synthesis due to its efficiency and the ready availability of the starting materials.[1] Over the years, significant advancements have been made to optimize this process, most notably with the introduction of phase-transfer catalysis (PTC). This technique enhances the reaction rate and yield by facilitating the transfer of the cyanide anion from the aqueous phase to the organic phase, where the reaction with the water-insoluble 4-chlorobenzyl chloride occurs.[1]
Core Synthesis Methodologies
The synthesis of this compound predominantly relies on the nucleophilic substitution of 4-chlorobenzyl chloride with a cyanide salt. Below, we explore the classical approach and the more modern, catalytically enhanced method.
Classical Synthesis: Aqueous-Alcoholic Method
The traditional method for preparing benzyl cyanides involves the reaction of the corresponding benzyl chloride with sodium or potassium cyanide in an aqueous-alcoholic solution.[1] The alcohol serves as a co-solvent to increase the solubility of the organic halide in the aqueous cyanide solution.
Phase-Transfer Catalysis (PTC) Method
To overcome the immiscibility of the aqueous cyanide solution and the organic 4-chlorobenzyl chloride, phase-transfer catalysts are widely employed in modern synthesis.[1] These catalysts, typically quaternary ammonium salts, transport the cyanide ions across the phase boundary, accelerating the reaction and often allowing for milder reaction conditions and higher yields.
Quantitative Data Summary
The following tables summarize quantitative data from various published experimental protocols for the synthesis of this compound.
| Parameter | Classical Method (Aqueous-Alcoholic) | Phase-Transfer Catalysis Method 1 | Phase-Transfer Catalysis Method 2 | Phase-Transfer Catalysis Method 3 |
| Starting Material | 4-Chlorobenzyl chloride | 4-Chlorobenzyl chloride | 4-Chlorobenzyl chloride | 4-Chlorobenzyl chloride |
| Cyanide Source | Sodium Cyanide | Sodium Cyanide | Sodium Cyanide | Sodium Cyanide |
| Catalyst | None | Benzyldodecyldimethylammonium bromide | Tributylbenzylammonium chloride | Tetra-n-butylammonium chloride |
| Solvent | Aqueous Ethanol | Water | Water | Water (minimal) |
| Temperature (°C) | Reflux | 100-104 | 90 | 70-85 |
| Reaction Time (h) | 4 | 5 | 3 | 3.5 |
| Yield (%) | ~60-75 | >81 | 91 | 100 (conversion) |
| Reference | [3] | [2] | [4][5] | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis using Phase-Transfer Catalysis (Benzyldodecyldimethylammonium bromide)
Materials:
-
4-Chlorobenzyl chloride
-
Sodium cyanide
-
Benzyldodecyldimethylammonium bromide
-
Water
Procedure:
-
Add 4-Chlorobenzyl chloride and Benzyldodecyldimethylammonium bromide to the reaction vessel.
-
Heat the mixture to 100°C.
-
Slowly add an aqueous solution of sodium cyanide over 3 hours, maintaining the reaction temperature at 100-104°C.
-
Continue heating and stirring for an additional 2 hours.
-
After cooling, add water to dissolve the precipitated sodium chloride.
-
Separate the organic layer containing the crude this compound.
-
Purify the product by distillation under reduced pressure, collecting the fraction at 160°C (2.66 kPa).[2]
Protocol 2: Synthesis using Phase-Transfer Catalysis (Tributylbenzylammonium chloride)
Materials:
-
Sodium cyanide (196 g, 4 mol)
-
Tributylbenzylammonium chloride (12.5 g, 40 mmol)
-
Water (660 mL)
-
4-Chlorobenzyl chloride (644 g, 4 mol), molten
Procedure:
-
In a 2 L multi-neck flask equipped with a reflux condenser, internal thermometer, and dropping funnel, combine sodium cyanide, tributylbenzylammonium chloride, and water.
-
Heat the mixture to 90°C.
-
Add the molten 4-chlorobenzyl chloride dropwise over 1 hour at 90°C.
-
Stir the mixture for an additional 2 hours at the same temperature.
-
Cool the reaction mixture to approximately 35°C.
-
Separate the organic phase, wash it with water, and purify by fractionation over a short column to yield 552 g (91%) of this compound.[4][5]
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key chemical transformations and experimental processes involved in the synthesis of this compound.
References
- 1. This compound | 140-53-4 | Benchchem [benchchem.com]
- 2. This compound | 140-53-4 [chemicalbook.com]
- 3. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 6. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 4-Chlorobenzyl Cyanide: Nomenclature, Properties, and Experimental Protocols
This technical guide provides an in-depth overview of 4-Chlorobenzyl cyanide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Addressed to researchers, scientists, and professionals in drug development, this document outlines the compound's alternative names in scientific literature, its chemical and physical properties, and detailed experimental protocols for its synthesis and analysis.
Nomenclature and Identification
This compound is known by a variety of names in scientific and commercial literature. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material identification.
Common Synonyms:
-
p-Chlorobenzyl cyanide[5]
-
4-Chlorophenylacetonitrile[5]
-
2-(4-Chlorophenyl)acetonitrile[5]
-
Benzeneacetonitrile, 4-chloro-[5]
-
4-Chlorobenzeneacetonitrile[5]
-
(p-Chlorophenyl)acetonitrile[5]
-
Acetonitrile, (p-chlorophenyl)-[5]
-
p-Chlorophenylacetonitrile[6]
-
4-Chlor-benzyl-cyanid[5]
IUPAC Name:
-
2-(4-chlorophenyl)acetonitrile[7]
Chemical Identifiers:
-
CAS Number: 140-53-4[8]
-
Molecular Formula: C8H6ClN[8]
-
Molecular Weight: 151.59 g/mol [8]
-
InChI Key: IVYMIRMKXZAHRV-UHFFFAOYSA-N[8]
-
PubChem CID: 241582[7]
-
EINECS Number: 205-418-9[5]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Appearance | White to light yellow solid or a clear, colorless to yellowish liquid after melting.[8] | [8] |
| Melting Point | 25-28 °C | [2] |
| Boiling Point | 265-267 °C | [1][2] |
| Density | 1.19 g/mL at 20 °C | [2][3] |
| Solubility | Soluble in acetone and ethanol.[2][8] | [2][8] |
| Refractive Index | 1.5415 to 1.5435 (20°C, 589 nm) | [9] |
| Vapor Pressure | 0.01 mmHg | [7] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided in this section.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the nucleophilic substitution of 4-chlorobenzyl chloride with sodium cyanide, often facilitated by a phase-transfer catalyst.[8]
Materials:
-
4-Chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Tributylbenzylammonium chloride (or other suitable phase-transfer catalyst)
-
Water
Procedure:
-
In a multi-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride, and 660 mL of water.[10]
-
Heat the mixture to 90 °C with stirring.[10]
-
Slowly add 644 g (4 mol) of molten 4-chlorobenzyl chloride to the reaction mixture over a period of 1 hour.[10]
-
After the addition is complete, continue to stir the mixture at 90 °C for an additional 2 hours.[10]
-
Cool the reaction mixture to approximately 35 °C.[10]
-
Transfer the mixture to a separatory funnel and separate the organic phase.[10]
-
Wash the organic phase with water.[10]
-
The crude this compound can then be purified by fractional distillation.[10]
Purification of this compound
Purification is crucial to remove unreacted starting materials and byproducts.
Materials:
-
Crude this compound
-
Distillation apparatus
Procedure:
-
Set up a fractional distillation apparatus.
-
Transfer the crude this compound to the distillation flask.
-
Distill the mixture under reduced pressure.[2]
-
Collect the fraction that boils at the appropriate temperature for this compound (the boiling point is 265-267 °C at atmospheric pressure, so the boiling point will be lower under reduced pressure).[1][2]
Analytical Characterization
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: Reversed-phase C18 column.[8]
-
Mobile Phase: A mixture of acetonitrile and water.[8]
-
Detector: UV detector set at 254 nm.[8]
-
Purpose: To assess the purity of the compound and quantify any non-volatile impurities.[8]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: DB-5 or similar nonpolar column.[8]
-
Ionization Source: Electron ionization (EI).[8]
-
Purpose: To identify and quantify volatile impurities, including any unreacted 4-chlorobenzyl chloride.[8] The resulting mass spectrum provides a definitive identification of the compound.[8]
Logical Relationships in Nomenclature
The various names and identifiers for this compound are interconnected, reflecting different naming conventions and database cataloging systems. The following diagram illustrates these relationships.
Caption: Nomenclature relationships of this compound.
References
- 1. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 2. This compound | 140-53-4 [chemicalbook.com]
- 3. This compound | 140-53-4 [chemicalbook.com]
- 4. This compound 140-53-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. lookchem.com [lookchem.com]
- 6. sdfine.com [sdfine.com]
- 7. This compound | C8H6ClN | CID 241582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 140-53-4 | Benchchem [benchchem.com]
- 9. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. prepchem.com [prepchem.com]
4-chlorophenylacetonitrile structural information
An In-depth Technical Guide on the Structural Information of 4-Chlorophenylacetonitrile
Abstract
This technical guide provides a comprehensive overview of the structural, physicochemical, and spectroscopic properties of 4-chlorophenylacetonitrile. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. This document includes detailed data on the compound's properties, experimental protocols for its synthesis, and key reaction pathways. All quantitative data are presented in structured tables for clarity and ease of comparison.
Chemical and Physical Properties
4-Chlorophenylacetonitrile, also known as p-chlorobenzyl cyanide, is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and pesticides. It is a chlorinated derivative of benzyl cyanide.
Identifiers and Molecular Details
The fundamental identifiers and structural details of 4-chlorophenylacetonitrile are summarized below.
| Identifier | Value |
| Chemical Formula | C₈H₆ClN |
| Molecular Weight | 151.59 g/mol |
| CAS Number | 140-53-4 |
| EC Number | 205-418-9 |
| InChI | 1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2 |
| InChIKey | IVYMIRMKXZAHRV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC#N)Cl |
| Synonyms | p-Chlorobenzyl cyanide, 4-Chlorobenzyl cyanide, (p-Chlorophenyl)acetonitrile |
Physicochemical Data
The physical and chemical properties of 4-chlorophenylacetonitrile are critical for its handling, storage, and application in synthesis.
| Property | Value |
| Appearance | Colorless to light yellow solid or clear colorless to yellowish liquid after melting. |
| Melting Point | 25–28 °C (77–82 °F; 298–301 K) |
| Boiling Point | 265–267 °C (509–513 °F; 538–540 K) at 760 mmHg. |
| Density | 1.19 g/cm³ at 20 °C. |
| Flash Point | 133 °C (271.4 °F) - closed cup. |
| Vapor Pressure | 0.00887 mmHg at 25°C. |
| Water Solubility | 0.3 g/L. Insoluble. |
| Refractive Index | 1.549 at 20 °C. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quality control of 4-chlorophenylacetonitrile.
-
¹H NMR (Proton NMR): Spectra available for 4-chlorophenylacetonitrile can be found in various databases.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the nitrile group (C≡N) and the aromatic ring.
-
Mass Spectrometry (MS): Mass spectral data, typically obtained via GC-MS, is available and shows the molecular ion peak corresponding to its molecular weight.
Synthesis and Experimental Protocols
Synthesis of 4-Chlorophenylacetonitrile
4-chlorophenylacetonitrile is typically synthesized via the reaction of p-chlorobenzyl chloride with sodium cyanide.
Experimental Protocol:
-
Reaction Setup: In a multi-neck flask equipped with a reflux condenser, internal thermometer, and dropping funnel, 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of a phase-transfer catalyst such as tributylbenzylammonium chloride, and 660 mL of water are combined.
-
Heating: The mixture is heated to 90 °C.
-
Addition of Reactant: At this temperature, 644 g (4 mol) of molten 4-chlorobenzyl chloride is added dropwise over a period of one hour.
-
Reaction: The mixture is stirred for an additional 2 hours at the same temperature.
-
Workup: After cooling to approximately 35 °C, the organic phase is separated.
-
Purification: The separated organic phase is washed with water and then purified by fractional distillation over a short column to yield 4-chlorophenylacetonitrile.
Caption: Synthesis workflow for 4-chlorophenylacetonitrile.
Key Reactions and Signaling Pathways
4-chlorophenylacetonitrile is a versatile precursor for a variety of important molecules in the pharmaceutical industry.
Hydrolysis to 4-Chlorophenylacetic Acid
The nitrile group can be hydrolyzed to a carboxylic acid, yielding 4-chlorophenylacetic acid. This reaction is a key step in the synthesis of drugs like arhalofenate, clorindione, and metaglidasen.
Reduction to 4-Chlorophenethylamine
Reduction of the nitrile group yields 4-chlorophenethylamine. This amine is a building block for the synthesis of pharmaceuticals such as lorcaserin.
Caption: Key reaction pathways of 4-chlorophenylacetonitrile.
Safety and Handling
4-Chlorophenylacetonitrile is classified as a toxic substance and requires careful handling.
-
Toxicity: It is toxic if ingested, inhaled, or absorbed through the skin. The oral LD50 in rats is 50 mg/kg.
-
Irritation: It is irritating to the eyes, respiratory system, and skin.
-
Handling Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Applications
Beyond its role as a synthetic intermediate, 4-chlorophenylacetonitrile has been utilized in the development of:
-
Pharmaceuticals: Including arhalofenate, chlorphenamine, clonitazene, dazadrol, lorcaserin, metaglidasen, pyrimethamine, and sibutramine.
-
Pesticides: It is a precursor for the synthesis of fenvalerate.
GHS Classification of 4-Chlorobenzyl Cyanide: A Technical Guide
This guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 4-Chlorobenzyl cyanide (CAS No. 140-53-4). It is intended for researchers, scientists, and professionals in drug development who handle this substance.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the GHS. The primary hazards are associated with its high acute toxicity via oral, dermal, and inhalation routes, as well as its irritant properties to the skin, eyes, and respiratory system.[1][2][3]
The GHS classification for this compound is summarized in the table below:
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 2/3 |
| Acute Toxicity, Dermal | Category 3 |
| Acute Toxicity, Inhalation | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |
GHS Pictograms:
| Pictogram | Description |
|
| Acute Toxicity (fatal or toxic) |
|
| Skin/Eye Irritant, Acute Toxicity (harmful), Respiratory Tract Irritant |
Hazard and Precautionary Statements
The following tables detail the hazard (H) and precautionary (P) statements associated with this compound.
Hazard Statements
| Code | Statement |
| H300 | Fatal if swallowed.[6][7] |
| H301 | Toxic if swallowed.[1][4][5] |
| H311 | Toxic in contact with skin.[1][4][5] |
| H315 | Causes skin irritation.[1][4][6][7] |
| H319 | Causes serious eye irritation.[1][4][6][7] |
| H331 | Toxic if inhaled.[1][4][5] |
| H335 | May cause respiratory irritation.[1][4][6] |
Precautionary Statements
| Code | Statement |
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][5][6] |
| P264 | Wash skin thoroughly after handling.[5][6][7] |
| P270 | Do not eat, drink or smoke when using this product.[5][6][7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][5][7] |
| Response | |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1][5][6] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[6] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5][6] |
| P311 | Call a POISON CENTER/doctor.[1][5] |
| Storage | |
| P405 | Store locked up.[5][8] |
| Disposal | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[5][7] |
Quantitative Toxicity Data
The GHS classification is based on experimental toxicity data. The following table summarizes the available quantitative data for this compound.
| Test Type | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 50 mg/kg | [2][7] |
| LDLo | Rabbit | Dermal | 200 mg/kg | [2] |
Experimental Protocols
The determination of GHS classification relies on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD 423):
-
A single dose of the substance is administered orally to fasted animals.
-
Animals are observed for up to 14 days for signs of toxicity and mortality.
-
The LD50 (the dose causing death in 50% of the test animals) is calculated. The reported oral LD50 of 50 mg/kg for rats places this substance in GHS Category 2 or 3 for acute oral toxicity.[2][7]
Acute Dermal Toxicity (OECD 402):
-
The substance is applied to the shaved skin of animals for 24 hours.
-
Observations for signs of toxicity and mortality are made for up to 14 days.
-
The LD50 is determined. The reported dermal LDLo of 200 mg/kg for rabbits indicates high dermal toxicity.[2]
Skin Irritation (OECD 404):
-
The substance is applied to the skin of a test animal (typically a rabbit) under a semi-occlusive dressing.
-
The skin is observed for erythema (redness) and edema (swelling) at specified intervals.
-
The severity of the skin reaction is scored to determine the irritation potential. This compound is classified as a skin irritant.[1][4][6]
Eye Irritation (OECD 405):
-
A single dose of the substance is instilled into the conjunctival sac of one eye of a test animal.
-
The eye is examined for signs of irritation, such as redness, swelling, and corneal opacity, at various time points.
-
The scores for these effects are used to classify the substance's eye irritation potential. This compound is classified as a serious eye irritant.[1][4][6]
GHS Classification Workflow
The following diagram illustrates the logical workflow for the GHS classification of a chemical substance like this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C8H6ClN | CID 241582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sdfine.com [sdfine.com]
An In-depth Technical Guide on the Toxicity of p-Chlorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicity data for p-Chlorobenzyl cyanide (4-chlorophenylacetonitrile). The information is compiled to support research, drug development, and safety assessment activities. This document summarizes key toxicological endpoints, outlines relevant experimental methodologies, and illustrates the primary mechanism of toxicity.
Executive Summary
p-Chlorobenzyl cyanide is an organic nitrile compound utilized as an intermediate in the synthesis of pharmaceuticals and pesticides.[1][2] Toxicological data indicates that p-chlorobenzyl cyanide exhibits significant acute toxicity via oral, dermal, and inhalation routes of exposure. The primary mechanism of toxicity is attributed to the metabolic release of the cyanide ion, a potent inhibitor of cellular respiration. This compound is also classified as a skin and eye irritant. Currently, there is a notable lack of publicly available data on the sub-chronic, chronic, reproductive, and developmental toxicity of p-chlorobenzyl cyanide.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for p-Chlorobenzyl cyanide.
Table 1: Acute Toxicity Data
| Route of Exposure | Test Species | Parameter | Value | Reference(s) |
| Oral | Rat | LD50 | 50 mg/kg | [1][3] |
| Dermal | Rabbit | LDLo | 200 mg/kg | [3] |
| Intraperitoneal | Mouse | LD50 | 27 mg/kg | [1] |
LD50: Lethal Dose, 50% kill. LDLo: Lowest published lethal dose.
Table 2: Other Toxicological Endpoints
| Endpoint | Observation | Reference(s) |
| Skin Irritation | Causes skin irritation. | [4][5] |
| Eye Irritation | Causes serious eye irritation. | [4][5] |
| Respiratory Irritation | May cause respiratory irritation. | [4][5] |
Note: No quantitative data (e.g., NOAEL, LOAEL) for sub-chronic, chronic, reproductive, or developmental toxicity were identified in the public domain.
Experimental Protocols
Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)
-
Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females as they are often slightly more sensitive.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, with a brief fasting period before and after administration of the test substance.
-
Dose Administration: The test substance is administered as a single oral dose via gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
-
Procedure: A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Typically, three animals are used per step. The outcome of the first step (mortality or survival) determines the dose for the next step (higher or lower).
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; presence of convulsions, tremors), and body weight changes over a 14-day period.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
Acute Dermal Toxicity (Following OECD Guideline 402)
-
Test Animals: Healthy, young adult rabbits or rats with intact skin.
-
Preparation: The fur on the dorsal area of the trunk of the test animals is clipped or shaved 24 hours before the test.
-
Dose Administration: The test substance is applied uniformly over a defined area of the clipped skin (approximately 10% of the body surface area). The application site is then covered with a porous gauze dressing.
-
Exposure: The dressing is held in place for a 24-hour exposure period.
-
Observations: Similar to the oral toxicity study, animals are observed for signs of toxicity and mortality for 14 days. Skin reactions at the site of application are also evaluated.
Genetic Toxicology: In Vitro Chromosomal Aberration Test (Following OECD Guideline 473)
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Procedure: Cell cultures are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction).
-
Metabolic Activation: The S9 fraction is included to mimic the metabolic processes that occur in a whole organism, which can convert a non-genotoxic substance into a genotoxic one.
-
Harvest and Analysis: After a suitable treatment period, the cells are treated with a mitotic spindle inhibitor (e.g., colcemid) to arrest them in metaphase. The cells are then harvested, fixed, and stained. Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Evaluation: The frequency of aberrant cells is calculated for each concentration and compared to negative and positive controls.
Reproductive/Developmental Toxicity Screening Test (Following OECD Guideline 421)
-
Test Animals: Sexually mature male and female rats.
-
Dosing: The test substance is administered daily to both sexes before mating, to females during gestation, and through the early part of lactation.
-
Mating: Animals are paired for mating.
-
Endpoints Evaluated:
-
Parental Animals: Clinical observations, body weight, food consumption, mating and fertility indices, and gross and microscopic pathology of reproductive organs.
-
Offspring: Viability, clinical signs, body weight, and external abnormalities. Anogenital distance may also be measured as an indicator of endocrine disruption.
-
-
Objective: To provide initial information on the potential effects of a substance on reproductive function and early development.
Mechanism of Toxicity and Signaling Pathways
The primary mechanism of toxicity for p-chlorobenzyl cyanide is consistent with that of other nitriles, which can be metabolized to release cyanide.[6] Cyanide is a potent and rapidly acting cytotoxin that exerts its effect by inhibiting the mitochondrial electron transport chain.
Inhibition of Cytochrome c Oxidase
The key molecular target of the cyanide ion (CN-) is Cytochrome c Oxidase (Complex IV) in the inner mitochondrial membrane.[7][8] Cyanide binds to the ferric (Fe³⁺) ion in the heme a₃ component of this enzyme.[7] This binding prevents the transfer of electrons from cytochrome c to oxygen, which is the final step in oxidative phosphorylation.
The inhibition of the electron transport chain has several critical downstream consequences:
-
Cessation of Aerobic Respiration: The cell's ability to use oxygen to produce ATP is halted.
-
Depletion of ATP: The cellular energy currency, ATP, is rapidly depleted, leading to a failure of energy-dependent cellular processes.
-
Shift to Anaerobic Metabolism: Cells switch to anaerobic glycolysis in an attempt to generate ATP, leading to the accumulation of lactic acid and subsequent metabolic acidosis.
-
Cellular Hypoxia: Despite normal oxygen levels in the blood, the tissues are unable to utilize it, leading to histotoxic hypoxia.
The central nervous system and the heart are particularly vulnerable to this form of hypoxia due to their high metabolic demand.
Visual Representation of the Toxicity Pathway
The following diagram, generated using Graphviz (DOT language), illustrates the key steps in the toxicity pathway of p-Chlorobenzyl cyanide.
Conclusion
p-Chlorobenzyl cyanide is a compound with high acute toxicity, primarily driven by its metabolic conversion to cyanide and subsequent disruption of cellular respiration. It is also a significant irritant to the skin and eyes. While the acute toxic effects are well-documented, a comprehensive understanding of its potential for sub-chronic, chronic, reproductive, and genotoxic effects is hampered by the lack of available data. For drug development and risk assessment purposes, it would be prudent to assume a toxicological profile similar to other hazardous nitriles and to conduct further studies as needed, following established international guidelines such as those from the OECD. The primary mechanism of toxicity via inhibition of cytochrome c oxidase is a well-understood pathway for cyanide and its precursors.
References
- 1. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 2. 4-Chlorobenzyl cyanide | 140-53-4 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C8H6ClN | CID 241582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 140-53-4 | Benchchem [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. scilit.com [scilit.com]
An In-depth Technical Guide to the Material Safety Data Sheet for 4-Chlorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the Material Safety Data Sheet (MSDS) for 4-Chlorobenzyl cyanide (CAS No. 140-53-4). It is intended to serve as an essential resource for professionals in research, scientific, and drug development fields, offering detailed information on its properties, hazards, and safe handling procedures. This guide consolidates quantitative data into accessible tables, outlines detailed experimental protocols for toxicological assessment, and provides visual diagrams to illustrate key concepts and workflows.
Chemical Identification and Physical Properties
This compound, also known as (4-chlorophenyl)acetonitrile, is a chlorinated derivative of benzyl cyanide.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including Chlorphenamine, Pyrimethamine, and Sibutramine, as well as in the production of pesticides.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 140-53-4 | [3] |
| Molecular Formula | C₈H₆ClN | [3] |
| Molecular Weight | 151.59 g/mol | [3] |
| Appearance | Colorless to yellow crystalline powder or low melting solid.[4][5] | [4][5] |
| Odor | Odorless to pungent.[5] | [5] |
| Melting Point | 25-31 °C (77-87.8 °F) | [6][7] |
| Boiling Point | 265-267 °C (509-512.6 °F) at 760 mmHg | [5] |
| Flash Point | 133 °C (271.4 °F) | [4] |
| Autoignition Temperature | > 500 °C (> 932 °F) | [4] |
| Density | 1.188 - 1.2 g/cm³ | [6][8] |
| Vapor Pressure | 0.01 - 0.133 mbar at 20 °C | [5][7] |
| Solubility | Insoluble or poorly soluble in water; soluble in acetone, ethanol, benzene, and toluene.[5][8][9][10] | [5][8][9][10] |
| log Pow (Octanol/Water Partition Coefficient) | 2.47 | [5][10] |
Hazard Identification and Toxicological Profile
This compound is classified as a highly toxic substance.[11] Exposure through ingestion, inhalation, or skin contact can be fatal.[5] It causes skin and serious eye irritation and may lead to respiratory irritation.[5]
The toxicity of this compound is primarily attributed to its metabolic release of the cyanide ion (CN⁻).[4] Cyanide is a potent inhibitor of cellular respiration.[12]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2/3 | H300: Fatal if swallowed. / H301: Toxic if swallowed.[7][13] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[7] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[10] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[13] |
Table 3: Acute Toxicity Data
| Exposure Route | Species | LD50/LDLo | Reference(s) |
| Oral | Rat | 50 mg/kg | [4][10] |
| Dermal | Rabbit | 200 mg/kg (LDLo) | [4][10] |
| Intraperitoneal | Mouse | 27 mg/kg | [8][10] |
Mechanism of Toxicity: Cyanide-Induced Histotoxic Hypoxia
The primary mechanism of cyanide toxicity involves the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[12][14] This blockage halts aerobic respiration, preventing cells from utilizing oxygen and leading to a state of "histotoxic hypoxia."[12][15] The subsequent shift to anaerobic metabolism results in a rapid accumulation of lactic acid, causing metabolic acidosis.[12]
Experimental Protocols
Detailed and standardized protocols are critical for assessing the toxicity of chemical compounds. The following sections provide methodologies for key experiments relevant to this compound.
Synthesis of this compound (Phase-Transfer Catalysis)
This protocol describes a common method for synthesizing this compound from 4-chlorobenzyl chloride using a phase-transfer catalyst.[2]
Materials:
-
4-chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Tributylbenzylammonium chloride (or other suitable phase-transfer catalyst)
-
Water
-
Reaction vessel (e.g., 2L multi-neck flask) with reflux condenser, internal thermometer, and dropping funnel
Procedure:
-
Charge the reaction vessel with sodium cyanide, tributylbenzylammonium chloride, and water.
-
Heat the mixture to 90°C with stirring.
-
Slowly add molten 4-chlorobenzyl chloride dropwise over approximately 1 hour, maintaining the reaction temperature at 90°C.
-
Continue stirring the mixture for an additional 2 hours at the same temperature.
-
Cool the reaction mixture to approximately 35°C.
-
Separate the organic phase from the aqueous phase.
-
Wash the organic phase with water.
-
Purify the product by fractionation over a short column to yield this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[4]
Materials:
-
Target cell line (e.g., HeLa, HepG2) cultured in appropriate medium
-
96-well microtiter plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (medium with solvent) and untreated controls.
-
Incubation: Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)
This protocol outlines a stepwise procedure to assess the acute oral toxicity of a substance, allowing for its classification based on the Globally Harmonised System (GHS).[6][16]
Materials:
-
Test animals (typically female rats)
-
This compound
-
Appropriate vehicle for administration (e.g., corn oil)
-
Oral gavage equipment
Procedure:
-
Animal Preparation: Acclimatize animals to laboratory conditions for at least 5 days. Fast animals overnight before dosing.
-
Dose Preparation: Prepare the test substance in the selected vehicle.
-
Dosing: Administer a single oral dose of this compound to a group of 3 animals using a stomach tube. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg).
-
Observation: Observe animals for mortality and clinical signs of toxicity frequently on the day of dosing and at least once daily for 14 days. Record body weight changes.
-
Stepwise Procedure:
-
If mortality occurs, the next step involves dosing at the next lower fixed dose level.
-
If no mortality occurs, the next step involves dosing at the next higher fixed dose level.
-
-
Endpoint: The test is complete when a dose that causes mortality or no effects at the highest dose is identified, allowing for classification of the substance.
-
Pathology: Conduct a gross necropsy on all animals at the end of the observation period.
Safe Handling, Storage, and Emergency Procedures
Due to its high toxicity, strict safety protocols must be followed when handling this compound.
Exposure Controls and Personal Protection
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10] An emergency eyewash station and safety shower must be readily accessible.[4]
-
Personal Protective Equipment (PPE): [9]
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[4]
-
Skin Protection: Wear chemical-resistant gloves (double gloving is recommended), a lab coat, and closed-toe shoes.[9]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with appropriate cartridges.[4]
-
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[4] Avoid the formation of dust and aerosols.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible substances such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4] Store in a locked and designated area.[13]
First Aid Measures
Immediate medical attention is critical in case of exposure.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Call a physician immediately.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician immediately.[3]
-
Ingestion: DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison center or doctor immediately.[4][16]
Accidental Release and Disposal
-
Accidental Release: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.[3] Prevent further leakage if safe to do so. Do not let the product enter drains.[3] Sweep up the material without creating dust and place it in a suitable, closed container for disposal.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[3]
References
- 1. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 2. monash.edu [monash.edu]
- 3. qualitybiological.com [qualitybiological.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. chembk.com [chembk.com]
- 12. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. litfl.com [litfl.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chlorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzyl cyanide, also known as (4-chlorophenyl)acetonitrile, is a versatile chemical intermediate of significant interest in medicinal chemistry and the broader chemical industry. Its structure, featuring a reactive benzylic cyanide group and a chloro-substituted aromatic ring, makes it a valuable precursor for the synthesis of a wide array of pharmaceutical agents and other fine chemicals. The benzylic carbon is susceptible to nucleophilic attack, allowing for the facile introduction of various functional groups, a cornerstone of modern drug development.
This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions involving this compound. It serves as a practical guide for researchers engaged in the synthesis of novel small molecules for drug discovery and development.
Core Reaction: Synthesis of this compound
The primary industrial synthesis of this compound is a classic example of a nucleophilic substitution reaction, where a cyanide salt displaces the chloride of 4-chlorobenzyl chloride.[1][2] This reaction typically proceeds via an SN2 mechanism.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established industrial syntheses.[3][4]
Materials:
-
4-Chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Tributylbenzylammonium chloride (Phase-Transfer Catalyst)
-
Water
Equipment:
-
Multi-neck round-bottom flask
-
Reflux condenser
-
Internal thermometer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a 2 L multi-neck flask equipped with a reflux condenser, internal thermometer, and dropping funnel, add 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride, and 660 mL of water.
-
Heat the mixture to 90 °C with stirring.
-
Slowly add 644 g (4 mol) of molten 4-chlorobenzyl chloride dropwise over 1 hour, maintaining the reaction temperature at 90 °C.
-
After the addition is complete, continue to stir the mixture for an additional 2 hours at 90 °C.
-
Cool the reaction mixture to approximately 35 °C.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Wash the organic phase with water.
-
The crude this compound can be purified by fractional distillation.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Moles | Mass (g) | Yield (%) |
| 4-Chlorobenzyl chloride | 161.03 | 4 | 644 | |
| Sodium cyanide | 49.01 | 4 | 196 | |
| This compound | 151.59 | - | 552 | 91 |
Applications in Drug Synthesis
This compound is a key starting material for several important pharmaceuticals. The following sections detail the initial nucleophilic substitution steps in the synthesis of Chlorpheniramine, Pyrimethamine, and Sibutramine.
Synthesis of Chlorpheniramine Intermediate
Chlorpheniramine is a first-generation antihistamine used to treat allergic conditions.[5] Its synthesis involves the reaction of this compound with 2-bromopyridine in the presence of a strong base.
Reaction Scheme:
This compound + 2-Bromopyridine → 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile
This protocol is based on a described synthetic method.[6]
Materials:
-
This compound
-
2-Bromopyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a reaction flask, suspend 7.2 g (0.18 mol) of 60% NaH in 100 mL of anhydrous THF and cool to 2 °C.
-
Slowly add a solution of 22.7 g (0.15 mol) of this compound in 20 mL of THF, maintaining a low temperature.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Heat the mixture to 40 °C, then slowly add 15.8 g (0.1 mol) of 2-bromopyridine. The reaction is exothermic.
-
Once the addition is complete and the temperature has subsided to around 40 °C, heat the mixture to reflux and maintain for approximately 10 hours (monitor by TLC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with toluene.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be purified by stirring and washing with a mixture of petroleum ether and ethyl acetate (7:1).
Logical Workflow for Chlorpheniramine Intermediate Synthesis
Caption: Workflow for the synthesis of a key chlorpheniramine intermediate.
Synthesis of Pyrimethamine Intermediate
Pyrimethamine is an antiparasitic drug used in the treatment of malaria and toxoplasmosis.[7] The synthesis starts with the condensation of this compound with a propionate ester.[8][9]
Reaction Scheme:
This compound + Methyl propionate → 2-(4-chlorophenyl)-3-oxopentanenitrile
This protocol outlines the initial condensation step.[8][9]
Materials:
-
This compound
-
Methyl propionate
-
Sodium methoxide
-
Appropriate solvent (e.g., toluene)
Procedure:
-
In a suitable reaction vessel, dissolve this compound in the solvent.
-
Add sodium methoxide to the solution.
-
Add methyl propionate and heat the mixture to reflux.
-
Monitor the reaction for completion.
-
Upon completion, cool the reaction and neutralize with acid.
-
Extract the product and purify by distillation or crystallization.
Note: This is a generalized protocol, and specific reaction conditions may vary.
Synthesis of Sibutramine Intermediate
Sibutramine is an appetite suppressant that was previously used to treat obesity.[1] Its synthesis begins with the reaction of this compound with 1,3-dibromopropane.[10]
Reaction Scheme:
This compound + 1,3-Dibromopropane → 1-(4-chlorophenyl)-1-cyanocyclobutane
This protocol is based on a described synthetic method.[10][11]
Materials:
-
This compound
-
1,3-Dibromopropane
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO)
-
Isopropyl alcohol (IPA)
-
Water
-
Diethyl ether
Procedure:
-
In a flask, add 14.1 g (352 mmol) of 60% NaH to 200 mL of DMSO.
-
Prepare a solution of 25 g (160 mmol) of this compound and 36 g (176 mmol) of 1,3-dibromopropane in 200 mL of DMSO.
-
Slowly add the solution from step 2 to the NaH suspension at room temperature.
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction by slowly adding 10 mL of IPA, followed by 200 mL of water.
-
Filter the mixture and wash the solid residue with diethyl ether.
-
The ether layer containing the product is separated, washed with water, dried, and concentrated to yield the crude product.
Quantitative Data for Drug Intermediate Syntheses:
| Starting Material | Nucleophile | Product Intermediate | Pharmaceutical Application | Yield (%) |
| This compound | 2-Bromopyridine | 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile | Chlorpheniramine | - |
| This compound | Methyl propionate | 2-(4-chlorophenyl)-3-oxopentanenitrile | Pyrimethamine | - |
| This compound | 1,3-Dibromopropane | 1-(4-chlorophenyl)-1-cyanocyclobutane | Sibutramine | High |
Yields are often high but can vary based on specific reaction conditions.
Further Nucleophilic Reactions of this compound
The nitrile group of this compound can also undergo nucleophilic reactions, such as hydrolysis and reduction.
Hydrolysis to 4-Chlorophenylacetic Acid
Hydrolysis of the nitrile group yields 4-chlorophenylacetic acid, another important synthetic intermediate.[3] This can be achieved under acidic or basic conditions.
This protocol is a general method for nitrile hydrolysis.[12]
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Water
Procedure:
-
In a round-bottom flask, carefully mix water and concentrated sulfuric acid to prepare a dilute solution (e.g., 3 volumes of acid to 2 volumes of water).
-
Add this compound to the acid solution.
-
Heat the mixture under reflux for several hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize to obtain pure 4-chlorophenylacetic acid.
Reduction to 4-Chlorophenethylamine
The nitrile can be reduced to a primary amine, 4-chlorophenethylamine, which is a precursor for drugs like lorcaserin.[3]
Materials:
-
This compound
-
Raney Nickel or Palladium on Carbon (catalyst)
-
Hydrogen gas
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve this compound in a suitable solvent in a hydrogenation vessel.
-
Add the catalyst (e.g., Raney Nickel).
-
Pressurize the vessel with hydrogen gas.
-
Stir the reaction at a suitable temperature until hydrogen uptake ceases.
-
Filter off the catalyst and concentrate the filtrate to obtain the product.
Signaling Pathways of End-Product Pharmaceuticals
Understanding the mechanism of action of the final drug products is crucial for drug development professionals.
Mechanism of Action for Chlorpheniramine
Caption: Chlorpheniramine acts as a histamine H1 receptor antagonist, blocking the downstream signaling that leads to allergic symptoms.[5]
Mechanism of Action for Pyrimethamine
Caption: Pyrimethamine inhibits dihydrofolate reductase (DHFR) in parasites, blocking the synthesis of nucleic acids required for their replication.[13][14][15]
Mechanism of Action for Sibutramine
Caption: Sibutramine inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft, which enhances satiety and reduces appetite.[1][16][17]
References
- 1. Sibutramine: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 140-53-4 | Benchchem [benchchem.com]
- 3. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 6. Synthesis and refining method of chlorpheniramine maleate intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. Pyrimethamine (Daraprim): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Pyrimethamine synthesis - chemicalbook [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. KR100606534B1 - Improved Synthesis of Sibutramine with Improved Productivity - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. droracle.ai [droracle.ai]
- 14. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]
- 15. pyrimethamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. What is the mechanism of Sibutramine maleate? [synapse.patsnap.com]
Application Notes and Protocols: Phase-Transfer Catalysis in the Synthesis of 4-Chlorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-chlorobenzyl cyanide, a key intermediate in the pharmaceutical and agrochemical industries, utilizing phase-transfer catalysis (PTC). This methodology offers significant advantages, including high yields, milder reaction conditions, and the use of inexpensive and safer reagents compared to traditional methods.
Introduction to Phase-Transfer Catalysis in this compound Synthesis
The synthesis of this compound is typically achieved through the nucleophilic substitution of 4-chlorobenzyl chloride with a cyanide salt. Phase-transfer catalysis is a powerful technique for this reaction, as it facilitates the transfer of the cyanide anion from an aqueous phase to an organic phase where the 4-chlorobenzyl chloride is dissolved. This overcomes the mutual insolubility of the reactants, leading to a significant acceleration of the reaction rate. The general reaction is depicted below:
Reaction Scheme:
4-Cl-C₆H₄-CH₂Cl (organic phase) + NaCN (aqueous phase) --(PTC)--> 4-Cl-C₆H₄-CH₂CN + NaCl
A phase-transfer catalyst, typically a quaternary ammonium salt, forms an ion pair with the cyanide anion. This lipophilic ion pair is soluble in the organic phase, allowing the cyanide ion to react with the 4-chlorobenzyl chloride.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of this compound using various phase-transfer catalysts as reported in the literature.
| Catalyst | Substrate | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tributylbenzylammonium chloride | 4-Chlorobenzyl chloride | Sodium Cyanide | Water | 90 | 3 | 91 | [1][2] |
| Benzyldodecyldimethylammonium bromide | 4-Chlorobenzyl chloride | Sodium Cyanide | Water | 100-104 | 5 | >81 | [3] |
| Tetra-n-butylammonium chloride | 4-Chlorobenzyl chloride | Sodium Cyanide | Water (minimal) | 75 | 3 | 100 (selectivity) | [4] |
| Benzyl triethyl ammonium bromide | Chlorobenzyl cyanide | Sodium Hydroxide | 2-Methyltetrahydrofuran | 45 | 6 | - | [5] |
Experimental Protocols
Protocol 1: Synthesis using Tributylbenzylammonium Chloride
This protocol is based on a high-yield synthesis method.[1][2]
Materials:
-
4-Chlorobenzyl chloride (molten)
-
Sodium cyanide
-
Tributylbenzylammonium chloride
-
Water
-
2 L multi-neck flask with reflux condenser, internal thermometer, and dropping funnel
Procedure:
-
To a 2 L multi-neck flask, add 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride, and 660 mL of water.
-
Heat the mixture to 90°C with stirring.
-
Slowly add 644 g (4 mol) of molten 4-chlorobenzyl chloride dropwise over 1 hour, maintaining the temperature at 90°C.
-
After the addition is complete, continue stirring the mixture for an additional 2 hours at 90°C.
-
Cool the reaction mixture to approximately 35°C.
-
Separate the organic phase from the aqueous phase.
-
Wash the organic phase with water.
-
Purify the crude product by fractional distillation to obtain this compound. The expected yield is approximately 552 g (91%).
Protocol 2: Synthesis using Benzyldodecyldimethylammonium Bromide
This protocol provides an alternative catalyst for the synthesis.[3]
Materials:
-
4-Chlorobenzyl chloride
-
Sodium cyanide
-
Benzyldodecyldimethylammonium bromide
-
Water
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
In a reaction vessel, combine 4-chlorobenzyl chloride and benzyldodecyldimethylammonium bromide.
-
Heat the mixture to 100°C.
-
Slowly add an aqueous solution of sodium cyanide over 3 hours, maintaining the reaction temperature between 100-104°C.
-
After the addition is complete, keep the mixture at this temperature for an additional 2 hours.
-
After the reaction is complete, add water to dissolve the precipitated sodium chloride.
-
Separate the aqueous layer to obtain the crude this compound.
-
Purify the product by vacuum distillation. The reported yield is above 81%.
Protocol 3: Synthesis using Tetra-n-butylammonium Chloride
This protocol is notable for its high selectivity.[4]
Materials:
-
4-Chlorobenzyl chloride
-
Sodium cyanide
-
Tetra-n-butylammonium chloride
-
Water
-
Reaction vessel with stirrer, thermometer, and reflux condenser
Procedure:
-
In a suitable reaction vessel, mix 30 mmol of 4-chlorobenzyl chloride, 30 mmol of sodium cyanide, and 0.036 mmol of tetra-n-butylammonium chloride.
-
Add a minimal amount of water (0.05 ml).
-
Stir the mixture at a temperature of 75°C.
-
Maintain the reaction for 3 hours. The reaction is reported to proceed to full conversion of the starting material with 100% selectivity to this compound.
-
Work-up of the reaction mixture would typically involve separation of the organic and aqueous phases, washing of the organic phase, and purification by distillation.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound via PTC.
Signaling Pathway: Mechanism of Phase-Transfer Catalysis
Caption: Mechanism of phase-transfer catalysis in the synthesis of this compound.
References
- 1. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. This compound | 140-53-4 [chemicalbook.com]
- 4. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 5. CN103172536A - Preparation method of 4-amino-2,6-dichloro-alpha-(4-chlorphenyl) benzyl cyanide - Google Patents [patents.google.com]
The Versatility of 4-Chlorobenzyl Cyanide: A Gateway to Pharmaceutical Synthesis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 4-Chlorobenzyl cyanide, a chlorinated derivative of benzyl cyanide, stands as a pivotal synthetic intermediate in the realm of medicinal chemistry. Its versatile reactivity makes it a cornerstone in the production of a wide array of pharmaceutical agents, from antihistamines to appetite suppressants. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its utility in the synthesis of key therapeutic molecules.
Physicochemical Properties and Safety Information
This compound (also known as (4-chlorophenyl)acetonitrile) is a white to light yellow solid or a clear, colorless to yellowish liquid after melting.[1] It is soluble in organic solvents like acetone and ethanol.[1] Due to its toxicity upon ingestion or skin absorption, strict safety protocols must be observed during its handling.[2]
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClN | [3] |
| Molecular Weight | 151.59 g/mol | [3] |
| Melting Point | 25-28 °C | [4] |
| Boiling Point | 265-267 °C | [4] |
| CAS Number | 140-53-4 | [3] |
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the nucleophilic substitution of 4-chlorobenzyl chloride with sodium cyanide.[5]
Protocol 1: Synthesis of this compound
This protocol describes a phase-transfer catalysis method for the synthesis of this compound.[4]
Materials:
-
4-chlorobenzyl chloride
-
Sodium cyanide
-
Tributylbenzylammonium chloride
-
Water
Procedure:
-
In a 2 L multi-neck apparatus equipped with a reflux condenser, internal thermometer, and dropping funnel, charge 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride, and 660 mL of water.
-
Heat the mixture to 90 °C.
-
At the same temperature, add 644 g (4 mol) of molten 4-chlorobenzyl chloride dropwise over 1 hour.
-
Stir the mixture for an additional 2 hours.
-
After cooling to approximately 35 °C, separate the organic phase.
-
Wash the organic phase with water and fractionate over a short column to yield 552 g (91% of theory) of this compound.[4]
Application in the Synthesis of Sibutramine
Sibutramine, an oral anorexiant, is synthesized through a multi-step process starting from this compound. A key intermediate in this synthesis is 1-(4-chlorophenyl)cyclobutanecarbonitrile.
Experimental Workflow for Sibutramine Synthesis
References
Application of 4-Chlorobenzyl Cyanide in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-chlorobenzyl cyanide (also known as 4-chlorophenylacetonitrile) as a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The versatility of this compound, owing to its reactive nitrile group and the chloro-substituted aromatic ring, makes it a valuable building block in medicinal chemistry.
Introduction to this compound in Pharmaceutical Synthesis
This compound is a crucial intermediate in the manufacturing of a wide array of pharmaceuticals. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to diverse molecular scaffolds. Furthermore, the benzylic protons are acidic and can be abstracted to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions. This reactivity profile allows for its incorporation into complex drug molecules.
This document outlines the synthesis of this compound and its application in the synthesis of five notable pharmaceuticals: Pyrimethamine, Sibutramine, Chlorphenamine, Baclofen, and Lorcaserin.
Synthesis of this compound
The most common method for the industrial synthesis of this compound is the nucleophilic substitution of 4-chlorobenzyl chloride with a cyanide salt, often facilitated by a phase-transfer catalyst.
Experimental Protocol: Synthesis of this compound
A detailed protocol for the synthesis of this compound is as follows:
-
Reaction Setup: In a 2-liter multi-necked flask equipped with a reflux condenser, internal thermometer, and a dropping funnel, charge 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride, and 660 mL of water.
-
Heating: Heat the mixture to 90°C with stirring.
-
Addition of 4-Chlorobenzyl Chloride: At 90°C, add 644 g (4 mol) of molten 4-chlorobenzyl chloride dropwise over 1 hour.
-
Reaction: Stir the mixture for an additional 2 hours at 90°C.
-
Work-up: Cool the reaction mixture to approximately 35°C. Separate the organic phase, wash it with water, and then perform fractional distillation under reduced pressure to purify the product.
-
Yield: This process typically yields 552 g of this compound (91% of theoretical yield)[1].
Quantitative Data: Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Chlorobenzyl chloride | Sodium Cyanide | Tributylbenzylammonium chloride | Water | 90 | 3 | 91 | [1] |
| 4-Chlorobenzyl chloride | Sodium Cyanide | Benzyldodecyldimethylammonium bromide | Water | 100-104 | 5 | >81 | [2] |
Application in the Synthesis of Pyrimethamine
Pyrimethamine is an antimalarial drug that functions as a dihydrofolate reductase inhibitor. The synthesis of pyrimethamine utilizes this compound as a key precursor[3][4].
Synthesis Pathway of Pyrimethamine
Caption: Synthesis of Pyrimethamine from this compound.
Experimental Protocol: Synthesis of Pyrimethamine
-
Condensation: this compound is condensed with the methyl ester of propionic acid in the presence of sodium methoxide to yield a β-ketonitrile intermediate[3][4].
-
Methoxymethylene Formation: The β-ketonitrile intermediate is then reacted with ethyl orthoformate to form a methoxymethylene derivative[3][4].
-
Cyclization: The final step involves the heterocyclization of the methoxymethylene intermediate with guanidine to form pyrimethamine[3][4]. A patent describes a method to produce the intermediate p-chlorobenzonitrile with yields between 84-91%[5][6].
Application in the Synthesis of Sibutramine
Sibutramine is an appetite suppressant. The synthesis of sibutramine starts with the alkylation of this compound.
Synthesis Pathway of Sibutramine
Caption: Synthesis of Sibutramine from this compound.
Experimental Protocol: Synthesis of Sibutramine
-
Cyclobutane Ring Formation: 25g of this compound and 15mL of 1,3-dibromopropane are dissolved in 150mL of DMSO. This solution is added dropwise to a stirred mixture of 7.5g of NaH in 200mL of DMSO under a nitrogen atmosphere at room temperature. The mixture is stirred for 2 hours. The reaction is quenched with 8mL of isopropanol followed by 110mL of water. The product, 1-(4-chlorophenyl)cyclobutanecarbonitrile, is isolated with a yield of 78%[7][8][9].
-
Grignard Reaction and Reduction: 10g of 1-(4-chlorophenyl)cyclobutanecarbonitrile is dissolved in 25mL of toluene. A 2.0 M solution of isobutylmagnesium bromide in 40mL of diethyl ether is added. The mixture is refluxed for 2 hours. After cooling, the reaction is quenched with methanol, and 2.4g of NaBH4 is added. The crude product, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine, is obtained in 91.6% yield[7][10].
-
N,N-Dimethylation: The final step is the dimethylation of the primary amine using formic acid and formaldehyde (Eschweiler-Clarke reaction) to yield sibutramine. The overall yield for a five-step synthesis has been reported as 18.9%, while an improved three-step process boasts a yield of 52.7%[8][9].
Application in the Synthesis of Chlorphenamine
Chlorphenamine is a first-generation antihistamine used to treat allergic conditions. Its synthesis involves the alkylation of this compound with 2-chloropyridine.
Synthesis Pathway of Chlorphenamine
Caption: Synthesis of Chlorphenamine from this compound.
Experimental Protocol: Synthesis of Chlorphenamine
-
Arylation of this compound: 7.2g of 60% NaH is placed in 100mL of THF and cooled to 2°C. A solution of 22.7g of this compound in 20mL of THF is added dropwise. The mixture is stirred at room temperature for 1 hour, then heated to 40°C. 15.8g of 2-bromopyridine is added dropwise, and the reaction is refluxed for about 10 hours to produce 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile[11].
-
Alkylation and Salt Formation: The intermediate is then reacted with sodamide and N,N-dimethylchloroethane in toluene. The resulting chlorphenamine base is then treated with maleic acid to form the maleate salt. A reported synthesis gives the final product in 58% yield with 98% purity[12].
Application in the Synthesis of Baclofen
Baclofen is a muscle relaxant and antispasmodic agent. While some syntheses of Baclofen start from 4-chlorobenzaldehyde, this compound can be readily converted to a key intermediate, 4-chlorophenylacetic acid, via hydrolysis.
Synthesis Pathway of Baclofen via 4-Chlorophenylacetic Acid
References
- 1. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 2. This compound | 140-53-4 [chemicalbook.com]
- 3. Pyrimethamine synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 140-53-4 | Benchchem [benchchem.com]
- 5. CN105439900A - Synthesis method of pyrimethamine drug intermediate p-chlorobenzonitrile - Google Patents [patents.google.com]
- 6. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 7. KR20060019351A - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. KR100606533B1 - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]
- 10. KR100606534B1 - Improved Synthesis of Sibutramine with Improved Productivity - Google Patents [patents.google.com]
- 11. Synthesis and refining method of chlorpheniramine maleate intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Pyrimethamine from 4-Chlorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of the antimalarial drug Pyrimethamine, with a focus on the critical role of the starting material, 4-chlorobenzyl cyanide. The document includes comprehensive experimental protocols, quantitative data, and visualizations to support research and development in drug synthesis.
Introduction
Pyrimethamine, an essential medication in the treatment of malaria and toxoplasmosis, is a diamino-pyrimidine derivative that functions as a potent inhibitor of dihydrofolate reductase (DHFR). Its synthesis is a multi-step process that relies on the strategic use of key precursors, with this compound serving as a fundamental building block for the formation of the core pyrimidine structure. This document outlines the synthetic pathway, provides detailed experimental procedures, and presents relevant analytical data for the synthesis of Pyrimethamine.
Synthetic Pathway Overview
The synthesis of Pyrimethamine from this compound proceeds through a three-step sequence:
-
Claisen Condensation: this compound undergoes a Claisen condensation reaction with an ester, typically ethyl propionate, in the presence of a strong base to form the β-ketonitrile intermediate, 2-(4-chlorophenyl)-3-oxopentanenitrile.
-
Enol Ether Formation: The β-ketonitrile is then reacted with an orthoformate, such as trimethyl orthoformate, to form a more reactive enol ether intermediate.
-
Cyclization with Guanidine: The final step involves the cyclization of the enol ether intermediate with guanidine to construct the 2,4-diaminopyrimidine ring, yielding Pyrimethamine.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of Pyrimethamine.
Table 1: Reactants and Stoichiometry
| Step | Reactant | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 1 | This compound | C₈H₆ClN | 151.60 | 1.0 |
| Ethyl Propionate | C₅H₁₀O₂ | 102.13 | 1.05 | |
| Potassium tert-Butoxide | C₄H₉KO | 112.21 | 2.3 | |
| 2 | 2-(4-chlorophenyl)-3-oxopentanenitrile | C₁₁H₁₀ClNO | 207.66 | 1.0 |
| Trimethyl Orthoformate | C₄H₁₀O₃ | 106.12 | - | |
| 3 | Enol Ether Intermediate | - | - | 1.0 |
| Guanidine | CH₅N₃ | 59.07 | - |
Table 2: Product Yields and Physical Properties
| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Physical Appearance |
| 2-(4-chlorophenyl)-3-oxopentanenitrile | C₁₁H₁₀ClNO | 207.66 | ~82% | Red oil |
| Pyrimethamine | C₁₂H₁₃ClN₄ | 248.71 | - | White crystalline powder |
Experimental Protocols
Step 1: Synthesis of 2-(4-chlorophenyl)-3-oxopentanenitrile
This protocol is adapted from a reported synthesis.
Materials:
-
This compound (10.0 g, 0.066 mol)
-
Ethyl propionate (6.87 g, 0.067 mol)
-
Potassium tert-butoxide (16.31 g, 0.15 mol)
-
Tetrahydrofuran (THF), anhydrous (100 mL)
-
1 M Hydrochloric acid (HCl) (250 mL)
-
Dichloromethane (DCM) (100 mL)
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound and ethyl propionate in anhydrous THF (100 mL) in a round-bottom flask, add potassium tert-butoxide in portions.
-
The reaction is exothermic, and the solution will turn red. The reaction flask can be covered to retain heat.
-
Stir the reaction mixture for 1 hour, by which time all the potassium tert-butoxide should be dissolved.
-
Pour the reaction mixture into 250 mL of 1 M HCl solution in a separatory funnel.
-
Extract the aqueous layer with dichloromethane (100 mL).
-
If an emulsion forms, add a saturated brine solution to aid in layer separation.
-
Separate the organic layer, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure (in vacuo) to yield 2-(4-chlorophenyl)-3-oxopentanenitrile as a red oil.
Characterization Data for 2-(4-chlorophenyl)-3-oxopentanenitrile:
-
¹H NMR (300 MHz, CDCl₃): δ 7.41 (d, J = 8.2 Hz, 2H), 7.33 (d, J = 8.4 Hz, 2H), 4.65 (s, 1H), 2.66 (m, 2H), 1.06 (t, J = 7.2 Hz, 3H).
Step 2: Formation of the Enol Ether Intermediate
Materials:
-
2-(4-chlorophenyl)-3-oxopentanenitrile
-
Trimethyl orthoformate
-
Methanol, anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Dissolve the crude 2-(4-chlorophenyl)-3-oxopentanenitrile in a suitable solvent such as anhydrous methanol.
-
Add trimethyl orthoformate to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically used directly in the next step without extensive purification.
Step 3: Synthesis of Pyrimethamine (Cyclization with Guanidine)
Materials:
-
Enol ether intermediate from Step 2
-
Guanidine hydrochloride
-
Sodium methoxide
-
Ethanol, anhydrous
Procedure:
-
Prepare a solution of free guanidine by reacting guanidine hydrochloride with a strong base like sodium methoxide in anhydrous ethanol. The byproduct, sodium chloride, will precipitate and can be removed by filtration.
-
Add the ethanolic solution of guanidine to the enol ether intermediate from the previous step.
-
Reflux the reaction mixture for an extended period (e.g., 36 hours) to ensure complete cyclization.
-
After reflux, cool the reaction mixture.
-
The crude Pyrimethamine may precipitate out of the solution upon cooling or after partial removal of the solvent.
Purification of Pyrimethamine
Recrystallization from Ethanol:
-
Dissolve the crude Pyrimethamine in a minimal amount of hot ethanol.
-
If the solution is colored, it can be treated with activated charcoal and filtered while hot.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the white, crystalline Pyrimethamine by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and then with diethyl ether.
-
Dry the purified crystals under vacuum.
Characterization Data for Pyrimethamine:
-
Appearance: White crystalline powder
-
¹H NMR (DMSO-d₆): δ 7.50 (d, 2H), 7.35 (d, 2H), 6.35 (s, 2H, NH₂), 5.80 (s, 2H, NH₂), 2.40 (q, 2H), 1.05 (t, 3H).
-
¹³C NMR: The predicted spectrum would show signals for the aromatic carbons, the pyrimidine ring carbons, and the ethyl group carbons.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the amino groups, C=N and C=C stretching of the pyrimidine and aromatic rings, and C-H stretching of the ethyl and aromatic groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of Pyrimethamine (248.71 g/mol ).
Visualizations
Signaling Pathway: Mechanism of Action of Pyrimethamine
Caption: Mechanism of action of Pyrimethamine.
Experimental Workflow: Synthesis of Pyrimethamine
Caption: Experimental workflow for Pyrimethamine synthesis.
Application Notes and Protocols for the Synthesis of Sibutramine from 4-Chlorophenylacetonitrile
Introduction
Sibutramine is a centrally acting stimulant that functions as a norepinephrine, serotonin, and dopamine reuptake inhibitor.[1][2] It was previously used in the management of obesity for its ability to promote a sense of satiety and reduce appetite.[1][2][3] The pharmacological effects of sibutramine are primarily mediated by its active secondary (M1) and primary (M2) amine metabolites.[1] This document provides detailed protocols for the synthesis of sibutramine, starting from 4-chlorophenylacetonitrile, intended for researchers and professionals in drug development and medicinal chemistry.
Overall Synthetic Pathway
The synthesis of sibutramine from 4-chlorophenylacetonitrile is a multi-step process. The key transformations include a cycloalkylation to form a cyclobutane ring, a Grignard reaction followed by reduction to introduce the side chain and primary amine, and a final N,N-dimethylation to yield the target compound.[4][5]
Figure 1. Overall workflow for the synthesis of Sibutramine.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile
This protocol details the cycloalkylation of 4-chlorophenylacetonitrile with 1,3-dibromopropane to form the key cyclobutane intermediate.[6][7] This intermediate is also known as 1-(4-chlorophenyl)-1-cyanocyclobutane.[8][9]
Materials:
-
4-Chlorophenylacetonitrile (4-chlorobenzyl cyanide)
-
1,3-Dibromopropane
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO), dry
-
Dichloromethane
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice water
Procedure:
-
Add 4-chlorophenylacetonitrile (10 g) dissolved in dry DMSO (20 ml) to a stirred suspension of sodium hydride (4.4 g) in DMSO at 25°C under an argon atmosphere over 5 minutes.[6]
-
Stir the resulting mixture for 30 minutes.[6]
-
Add a solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) dropwise over 30 minutes, maintaining the reaction temperature between 25-30°C.[6]
-
Continue stirring for an additional 40 minutes at the same temperature.[6]
-
Pour the reaction mixture into ice water (500 ml) to quench the reaction.[6]
-
Extract the aqueous mixture with dichloromethane (3 x 75 ml).[6]
-
Combine the organic extracts and evaporate the solvent.[6]
-
Extract the residue with diethyl ether (4 x 50 ml).[6]
-
Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product as an oil.[6]
-
Purify the oil by vacuum distillation to obtain 1-(4-chlorophenyl)cyclobutanecarbonitrile.[6]
Protocol 2: Synthesis of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine
This step involves the reaction of the nitrile intermediate with a Grignard reagent, followed by an in-situ reduction of the resulting imine to form the primary amine.[5][10]
Materials:
-
1-(4-Chlorophenyl)cyclobutanecarbonitrile
-
Isobutylmagnesium bromide solution (e.g., 2.0M in diethyl ether)
-
Toluene
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve 1-(4-chlorophenyl)cyclobutanecarbonitrile (10 g, 52 mmol) in toluene (25 ml) at room temperature.[10]
-
Add a 2.0M solution of isobutylmagnesium bromide in diethyl ether (40 ml) to the toluene solution.[10] The Grignard reagent adds to the nitrile to form an imine intermediate.[11]
-
Heat the mixture to reflux (at a temperature of at least 105°C) for 2 hours.[10]
-
Cool the reaction mixture to 0°C and quench by the careful addition of methanol.[10]
-
Add sodium borohydride (2.4 g) portion-wise at a temperature between 0-25°C.[10]
-
Stir the mixture for at least 1 hour to ensure complete reduction of the imine to the primary amine.[10]
-
Concentrate the mixture, then add diethyl ether and water for work-up.[10]
-
Separate the organic layer, concentrate, and dry under vacuum to yield crude 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine.[10]
Protocol 3: Synthesis of Sibutramine (N,N-dimethylation)
This final step is the conversion of the primary amine to the tertiary amine, sibutramine, via the Eschweiler-Clarke reaction.[4][7]
Materials:
-
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine
-
Formic acid
-
Formaldehyde solution (e.g., 37% aqueous)
-
Hydrochloric acid (for salt formation)
Procedure:
-
Mix the crude 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine from the previous step with formic acid and 37% aqueous formaldehyde solution.[7]
-
Heat the reaction mixture at 85-95°C for approximately 15-22 hours.[7]
-
After cooling, the reaction mixture can be basified and extracted to isolate the free base of sibutramine.
-
To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid.[4]
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction Type | Starting Material | Key Reagents | Conditions | Reported Yield | Reference(s) |
| 1 | Cycloalkylation | 4-Chlorophenylacetonitrile | 1,3-Dibromopropane, NaH, DMSO | 25-30°C | 43% - 78% | [6][7] |
| 2 | Grignard/Reduction | 1-(4-Chlorophenyl)cyclobutanecarbonitrile | Isobutylmagnesium Bromide, NaBH₄ | Reflux (≥105°C), then 0-25°C | ~92% (crude) | [10] |
| 3 | N,N-Dimethylation | 1-[...]-3-methylbutylamine | HCOOH, HCHO | 85-95°C, 15-22h | Not specified | [4][7] |
Table 2: Physicochemical Properties of Key Intermediate
| Compound | Formula | MW ( g/mol ) | CAS Number | Boiling Point | Density (25°C) | Refractive Index (n20/D) |
| 1-(4-Chlorophenyl)cyclobutanecarbonitrile | C₁₁H₁₀ClN | 191.66 | 28049-61-8 | 295°C (lit.) | 1.137 g/mL (lit.) | 1.548 (lit.) |
[Source: 15, 16, 18]
Mechanism of Action
Sibutramine exerts its therapeutic effects by inhibiting the presynaptic reuptake of monoamine neurotransmitters, specifically norepinephrine (NE) and serotonin (5-HT), and to a lesser degree, dopamine (DA).[12][13] This blockage of reuptake transporters leads to an increased concentration of these neurotransmitters in the synaptic cleft.[1][2] The elevated levels of norepinephrine and serotonin enhance signals of satiety and fullness, thereby suppressing appetite and reducing food intake.[2][3]
Figure 2. Mechanism of action of Sibutramine at the neuronal synapse.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Sibutramine maleate? [synapse.patsnap.com]
- 3. Sibutramine effects on central mechanisms regulating energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of sibutramine hydrochloride [chinjmap.com]
- 5. KR20060019351A - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. KR100606533B1 - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]
- 8. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]
- 9. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 [sigmaaldrich.com]
- 10. KR100606534B1 - Improved Synthesis of Sibutramine with Improved Productivity - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Hydrolysis of 4-Chlorobenzyl cyanide to 4-chlorophenylacetic acid
An Application Note on the Hydrolysis of 4-Chlorobenzyl Cyanide to 4-Chlorophenylacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details the chemical hydrolysis of this compound to 4-chlorophenylacetic acid, a critical intermediate in the synthesis of various pharmaceuticals and organic compounds.[1][2][3] Both acid-catalyzed and base-catalyzed hydrolysis methods are discussed, providing comprehensive experimental protocols. The document includes a comparative summary of reaction conditions and yields, alongside diagrams illustrating the chemical pathways and experimental workflow to guide researchers in laboratory settings.
Introduction
4-Chlorophenylacetic acid is a valuable building block in the pharmaceutical and chemical industries, notably used in the production of anti-inflammatory drugs, pesticides, and plant growth hormones.[4][5] A primary and efficient route to its synthesis is the hydrolysis of the nitrile group in this compound.[1][3] This transformation can be effectively achieved under either acidic or basic conditions, with each method offering distinct advantages regarding reaction kinetics, workup procedures, and compatibility with other functional groups.[6][7] This note provides detailed protocols for both approaches.
Reaction Mechanisms and Pathways
The hydrolysis of nitriles to carboxylic acids proceeds through a two-stage mechanism, initially forming an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.[8][9][10]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom.[6][9][11] This facilitates a nucleophilic attack by water, leading to the formation of a protonated amide after tautomerization.[6][9] Further hydrolysis of the amide yields the final carboxylic acid and an ammonium ion.[10]
-
Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[8][11] The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide.[8] Under sustained basic conditions and heat, the amide is further hydrolyzed to a carboxylate salt, which is then protonated in an acidic workup step to yield the carboxylic acid.[8][11]
Caption: General mechanisms for acid and base-catalyzed nitrile hydrolysis.
Comparative Data of Hydrolysis Methods
The choice between acid and base hydrolysis depends on factors such as substrate sensitivity, desired purity, and available equipment. The following table summarizes typical quantitative data for each method.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Solvent | Aqueous solution, sometimes with a co-solvent like acetic acid | Aqueous solution, often with an alcohol co-solvent (e.g., EtOH/H₂O) |
| Temperature | 90 - 150 °C[1][5] | Reflux / High Temperatures (>100 °C)[7] |
| Reaction Time | 1.5 - 5 hours[12] | Typically longer; can require vigorous reflux for completion[11] |
| Typical Yield | ~80 - 95%[5][13] | Variable, generally high with complete reaction |
| Product Form | Carboxylic Acid (direct isolation) | Carboxylate Salt (requires acidic workup) |
| Considerations | Risk of charring with concentrated H₂SO₄[14]; HCl avoids this[12]. | Avoids charring; may not be suitable for base-sensitive substrates. |
Experimental Protocols
Safety Precaution: this compound is toxic if swallowed or absorbed through the skin.[15] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Acid-Catalyzed Hydrolysis using Sulfuric Acid
This protocol is adapted from established industrial methods for nitrile hydrolysis.[1][5][14]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a 60-70% sulfuric acid solution by cautiously adding concentrated sulfuric acid (e.g., 11.9 kg, 0.119 kmol) to water (e.g., 8 kg).[5]
-
Addition of Nitrile: Heat the acid solution to 90-100 °C. Slowly add this compound (e.g., 13.0 kg, 0.085 kmol) to the stirred, hot acid solution over a period of 1-2 hours.[5] The addition should be controlled to maintain the reaction temperature.
-
Hydrolysis Reaction: After the addition is complete, heat the mixture to reflux (typically 130-150 °C) and maintain for 3-5 hours.[5] Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC) until the starting nitrile is consumed (<0.2%).[5]
-
Workup and Isolation:
-
Allow the reaction mixture to cool slightly.
-
Carefully pour the warm mixture into cold water (e.g., 2-3 volumes) with vigorous stirring to precipitate the crude product.
-
Cool the suspension in an ice bath to complete crystallization.
-
-
Purification:
Protocol 2: Base-Catalyzed Hydrolysis using Sodium Hydroxide
This protocol is based on the general procedure for the alkaline hydrolysis of nitriles.[1][7]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound in a mixture of ethanol and water.
-
Addition of Base: Add a stoichiometric excess of sodium hydroxide (NaOH) pellets or a concentrated aqueous solution.
-
Hydrolysis Reaction: Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC or GC). The reaction may require vigorous heating.[11]
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
If ethanol was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted nitrile or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with cold, concentrated hydrochloric acid (HCl) until the pH is ~1-2. 4-Chlorophenylacetic acid will precipitate as a solid.
-
-
Purification:
-
Collect the precipitate by suction filtration.
-
Wash the solid with copious amounts of cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) if necessary, and dry under vacuum.
-
Experimental Workflow Visualization
The following diagram outlines the general laboratory workflow for the synthesis and purification of 4-chlorophenylacetic acid.
Caption: Laboratory workflow for the synthesis of 4-chlorophenylacetic acid.
References
- 1. This compound | 140-53-4 | Benchchem [benchchem.com]
- 2. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 140-53-4 [chemicalbook.com]
- 5. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 10. jove.com [jove.com]
- 11. youtube.com [youtube.com]
- 12. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN100465149C - The manufacture method of chlorophenylacetic acid - Google Patents [patents.google.com]
- 15. This compound | C8H6ClN | CID 241582 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reduction of 4-Chlorobenzyl Cyanide to 2-(4-Chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of 4-chlorobenzyl cyanide to 2-(4-chlorophenyl)ethanamine, a valuable intermediate in the synthesis of various pharmaceuticals. The protocols outlined below are based on established methods for nitrile reduction, including catalytic hydrogenation and reduction with metal hydrides.
Introduction
The conversion of a nitrile functional group to a primary amine is a fundamental transformation in organic synthesis. 2-(4-chlorophenyl)ethanamine is a key building block in the production of several active pharmaceutical ingredients. The selection of an appropriate reduction method is crucial and depends on factors such as substrate compatibility with functional groups, desired yield and purity, safety considerations, and cost-effectiveness. This document details three primary methods for this conversion: Catalytic Hydrogenation, Lithium Aluminum Hydride Reduction, and Sodium Borohydride/Raney Nickel Reduction.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the quantitative data associated with the different methods for the reduction of nitriles to primary amines, providing a basis for comparison.
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Reaction Time | Typical Yield | Key Considerations |
| Catalytic Hydrogenation | H₂ gas with Raney Ni or Pd/C | Methanol/Ethanol | Room Temperature | Overnight | High | Potential for secondary and tertiary amine byproduct formation; often requires addition of NH₃ to suppress this. |
| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous THF/Ether | Reflux | 1-4 hours | High | Highly reactive and pyrophoric, requires stringent anhydrous conditions and careful workup. |
| Sodium Borohydride/Raney Ni | NaBH₄ with catalytic Raney Ni | Ethanol | Room Temperature | 45 minutes | Up to 93% | Milder conditions, good chemoselectivity, and high yields of the primary amine with minimal byproducts. |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the reduction of this compound.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol describes the reduction of this compound using Raney® Nickel as the catalyst under a hydrogen atmosphere. The addition of ammonia is crucial to minimize the formation of secondary and tertiary amine impurities.
Materials:
-
This compound
-
Methanol
-
Raney® Nickel (50% slurry in water)
-
Ammonia solution (e.g., 7N in methanol)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1 equivalent) in methanol.
-
Add the ammonia solution to the mixture.
-
Carefully add the Raney® Nickel slurry (typically 10-20% by weight of the nitrile).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the Raney® Nickel catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(4-chlorophenyl)ethanamine.
-
The crude product can be further purified by distillation under reduced pressure.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol employs the potent reducing agent lithium aluminum hydride (LiAlH₄). Strict anhydrous conditions are essential for safety and efficacy.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Lithium aluminum hydride (LiAlH₄)
-
Sodium sulfate, anhydrous
-
Water
-
15% Sodium hydroxide solution
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (1.0-1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 1-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude amine by vacuum distillation.
Protocol 3: Reduction using Sodium Borohydride and Raney® Nickel
This method provides a milder and often more selective alternative to LiAlH₄, utilizing potassium borohydride in the presence of Raney® Nickel.
Materials:
-
This compound
-
Dry ethanol
-
Potassium borohydride (KBH₄) or Sodium borohydride (NaBH₄)
-
Raney® Nickel (moist weight)
-
Ethyl acetate
-
Water
Procedure:
-
In a flask, place potassium borohydride (4 equivalents), Raney® Nickel (approx. 1 equivalent, moist weight), and dry ethanol.
-
To this stirred suspension, add this compound (1 equivalent).
-
Stir the mixture vigorously at room temperature for approximately 45 minutes. For aromatic nitriles, gentle heating to 50°C may improve the yield.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, filter the reaction mixture to remove the Raney® Nickel.
-
Evaporate the organic solvent from the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the 2-(4-chlorophenyl)ethanamine.
-
If necessary, further purification can be achieved through vacuum distillation.
Application Notes and Protocols: Alkylation Reactions of 4-Chlorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzyl cyanide, also known as (4-chlorophenyl)acetonitrile, is a versatile chemical intermediate widely utilized in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its reactivity, stemming from the acidic benzylic protons and the reactive nitrile group, makes it a valuable building block for creating complex molecular architectures. This document provides detailed application notes and experimental protocols for the alkylation of this compound, a key transformation in the synthesis of important compounds such as the insecticide fenvalerate and the antimalarial drug pyrimethamine.
Core Concepts in Alkylation of this compound
The alkylation of this compound proceeds via the deprotonation of the α-carbon to the nitrile group, forming a resonance-stabilized carbanion. This nucleophilic carbanion then reacts with an electrophilic alkylating agent in an SN2 reaction to form a new carbon-carbon bond.
A highly effective method for this transformation is Phase-Transfer Catalysis (PTC) . PTC facilitates the reaction between reactants in immiscible phases (typically an aqueous phase containing the base and an organic phase containing the substrate and alkylating agent). A phase-transfer catalyst, such as a quaternary ammonium salt, transports the hydroxide or other basic anion from the aqueous phase to the organic phase, where it can deprotonate the this compound, initiating the alkylation reaction. This technique often leads to higher yields, milder reaction conditions, and reduced side reactions compared to traditional methods.
Applications in Synthesis
Synthesis of Fenvalerate Precursor
Fenvalerate is a broad-spectrum pyrethroid insecticide. A key step in its synthesis involves the alkylation of this compound with an isopropyl group.
Synthesis of Pyrimethamine Intermediate
Pyrimethamine is an antimalarial drug that functions as a dihydrofolate reductase (DHFR) inhibitor.[1][2][3] The synthesis of pyrimethamine involves the condensation of an α-alkylated derivative of this compound.
General α-Alkylation and Cycloalkylation
The versatile reactivity of this compound allows for the introduction of a wide range of alkyl and cycloalkyl groups at the α-position, leading to a diverse array of chemical entities with potential applications in drug discovery and materials science.
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Alkylation with Isopropyl Bromide
This protocol describes the synthesis of 2-(4-chlorophenyl)-3-methylbutanenitrile, a precursor to the acid component of fenvalerate.
Materials:
-
This compound
-
Isopropyl bromide
-
50% (w/w) aqueous sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or other suitable organic solvent
-
Water (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve this compound (1 equivalent) and the phase-transfer catalyst (e.g., 0.01-0.05 equivalents of TBAB) in toluene.
-
Heat the mixture to the desired reaction temperature (e.g., 70-80 °C).
-
Slowly add isopropyl bromide (1.1-1.5 equivalents) to the reaction mixture.
-
From the dropping funnel, add the 50% aqueous sodium hydroxide solution (2-3 equivalents) dropwise over a period of 1-2 hours, maintaining vigorous stirring.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and add water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Cycloalkylation with 1,2-Dibromoethane
This protocol describes the synthesis of 1-(4-chlorophenyl)cyclopropanecarbonitrile.
Materials:
-
This compound
-
1,2-Dibromoethane
-
50% (w/w) aqueous sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBAC) or other suitable phase-transfer catalyst
-
Toluene or other suitable organic solvent
-
Water (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
To a stirred solution of this compound (1 equivalent) and the phase-transfer catalyst (e.g., 0.02 equivalents of TEBAC) in toluene, add 50% aqueous NaOH (excess).
-
Heat the mixture to 50-60 °C.
-
Slowly add 1,2-dibromoethane (1.2 equivalents) to the vigorously stirred mixture.
-
Maintain the reaction at 50-60 °C for 3-5 hours, monitoring the progress by GC or TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to yield the desired cyclopropylnitrile.
Quantitative Data Summary
| Product | Alkylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(4-chlorophenyl)-3-methylbutanenitrile | Isopropyl bromide | TBAB | 50% aq. NaOH | Toluene | 70-80 | 3-6 | ~90 | General PTC protocols |
| 1-(4-chlorophenyl)cyclopropanecarbonitrile | 1,2-Dibromoethane | TEBAC | 50% aq. NaOH | Toluene | 50-60 | 3-5 | Good | General PTC protocols |
| 2-(4-chlorophenyl)propanenitrile | 1-Chloropropane | Tetrabutylammonium bromide | 50% aq. NaOH | Not specified | Not specified | Not specified | Up to 76 | [4] |
Visualizations
Experimental Workflow for PTC Alkylation
Caption: General workflow for the phase-transfer catalyzed alkylation of this compound.
Signaling Pathway: Mechanism of Action of Pyrimethamine
Caption: Pyrimethamine inhibits dihydrofolate reductase (DHFR), blocking the synthesis of tetrahydrofolate.
Signaling Pathway: Mechanism of Action of Fenvalerate
Caption: Fenvalerate modifies voltage-gated sodium channels, leading to prolonged neuronal excitation.[1][2][3]
References
- 1. Immobilization of sodium channel gating charge in crayfish giant axons by the insecticide fenvalerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of the pyrethroid fenvalerate with nerve membrane sodium channels: temperature dependence and mechanism of depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic properties of single sodium channels modified by fenvalerate in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Chlorophenyl)propanenitrile | 2184-88-5 | Benchchem [benchchem.com]
The Versatility of 4-Chlorobenzyl Cyanide: A Keystone Building Block in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
4-Chlorobenzyl cyanide, also known as (4-chlorophenyl)acetonitrile, stands as a pivotal intermediate in the landscape of organic chemistry. Its unique combination of a reactive nitrile group and a substituted aromatic ring makes it a versatile precursor for a diverse array of molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals. This document provides a comprehensive overview of its applications, detailed experimental protocols for its key transformations, and insights into the mechanism of action of prominent drugs derived from it.
Applications in Organic Synthesis
This compound serves as a fundamental starting material for the synthesis of numerous high-value compounds. The presence of the chlorine atom on the phenyl ring and the alpha-hydrogens adjacent to the nitrile group allows for a wide range of chemical modifications.
Key Chemical Transformations:
-
Hydrolysis: The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield 4-chlorophenylacetic acid, a crucial intermediate in the synthesis of the anti-gout and type 2 diabetes drug, arhalofenate.[1][2]
-
Reduction: The nitrile functionality can be reduced to a primary amine, affording 4-chlorophenethylamine. This amine is a key precursor for the synthesis of the anorectic agent lorcaserin.[1][2]
-
Alkylation: The acidic nature of the methylene protons allows for deprotonation and subsequent alkylation, enabling the introduction of various side chains. This strategy is employed in the synthesis of the pyrethroid insecticide fenvalerate.[3]
-
Precursor to Pharmaceuticals: Beyond specific transformations, this compound is a named precursor in the synthesis of a variety of pharmaceuticals, including the antimalarial drug pyrimethamine and the antihistamines cetirizine and bepotastine.[4][5]
The following table summarizes key reactions and the corresponding products synthesized from this compound, along with reported yields and reaction conditions.
| Reaction Type | Product | Key Reagents and Conditions | Yield (%) | Reference |
| Synthesis of this compound | This compound | 4-Chlorobenzyl chloride, Sodium cyanide, Water, Tributylbenzylammonium chloride, 90°C, 2h | 91 | [6] |
| Hydrolysis | 4-Chlorophenylacetic acid | This compound, Sulfuric acid, Water, 100-150°C | High | [2][7] |
| Reduction | 4-Chlorophenethylamine | This compound, Raney Nickel, Hydrogen gas | Not specified | [2] |
| Alkylation | 2-(4-chlorophenyl)-3-methylbutanenitrile | This compound, Isopropyl chloride, 50% aq. NaOH, Tetrabutylammonium chloride, 40°C, 3h | 100 (selectivity) | [8] |
| Synthesis of Cetirizine Intermediate | 1-[(4-chlorophenyl)phenylmethyl]piperazine | 1-Chloro-4-[chloro(phenyl)methyl]benzene, Piperazine, K2CO3, THF, reflux | Excellent | [9] |
Experimental Protocols
Detailed methodologies for key transformations of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-chlorobenzyl chloride via nucleophilic substitution.[3][6]
Materials:
-
4-Chlorobenzyl chloride (molten)
-
Sodium cyanide
-
Tributylbenzylammonium chloride
-
Water
-
2 L multi-neck apparatus with reflux condenser, internal thermometer, and dropping funnel
Procedure:
-
To the 2 L multi-neck apparatus, add 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride, and 660 mL of water.
-
Heat the mixture to 90°C with stirring.
-
At 90°C, add 644 g (4 mol) of molten 4-chlorobenzyl chloride dropwise over 1 hour.
-
After the addition is complete, continue stirring the mixture for 2 hours at 90°C.
-
Cool the reaction mixture to approximately 35°C.
-
Separate the organic phase from the aqueous phase.
-
Wash the organic phase with water.
-
Fractionally distill the organic phase over a short column to obtain this compound.
Expected Yield: 552 g (91% of theory).[6]
Protocol 2: Hydrolysis of this compound to 4-Chlorophenylacetic Acid
This protocol outlines the acid-catalyzed hydrolysis of this compound.[7][10]
Materials:
-
This compound
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Heat this compound to a molten state (approximately 50-120°C).
-
Slowly add concentrated hydrochloric acid to the molten this compound in a molar ratio of (1.2-5):1 (HCl:cyanide).
-
After the addition, maintain the reaction mixture at temperature for 1.5-5 hours.
-
After the reaction is complete, add water to the reaction system and stir to dissolve the solids.
-
Cool the mixture to induce crystallization.
-
Collect the crystals by filtration and wash with water.
-
Dry the crystals to obtain the 4-chlorophenylacetic acid product.
Note: This method avoids the coking phenomenon that can occur with sulfuric acid hydrolysis and leads to a high-purity product.[10]
Protocol 3: Synthesis of Cetirizine from a 4-Chlorobenzyl Derivative
The synthesis of the antihistamine Cetirizine is a multi-step process that utilizes a derivative of this compound. A key intermediate is 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, which is synthesized from 1-chloro-4-[chloro(phenyl)methyl]benzene. The following is a representative procedure for the final steps in the synthesis of Cetirizine.[9]
Materials:
-
2-[4-((4-Chlorophenyl)(phenyl)-methyl)-piperazin-1-yl]-ethanol
-
Potassium carbonate
-
1-Bromoacetic acid
-
Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of 0.5 g (1.51 mmol) of 2-[4-((4-Chlorophenyl)(phenyl)-methyl)-piperazin-1-yl]-ethanol in 10 mL of acetonitrile, add 0.41 g (3 mmol) of potassium carbonate.
-
Add 0.2 g (1.51 mmol) of 1-bromoacetic acid to the mixture.
-
Reflux the resulting reaction mixture for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The residue is then acidified with HCl to a pH of 4, washed with hexane, and then basified to a pH of 8 before final extraction with ethyl acetate to yield Cetirizine.
Expected Yield: 87%.[9]
Mechanism of Action: H1 Receptor Antagonism
Many of the pharmaceuticals synthesized from this compound, such as Cetirizine and Bepotastine, function as second-generation H1 antihistamines. They exert their therapeutic effects by selectively antagonizing the histamine H1 receptor.
Histamine is a key mediator in allergic reactions. Upon binding to the H1 receptor, a G-protein coupled receptor (GPCR), it initiates a signaling cascade.[4] This involves the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in the classic symptoms of an allergic response, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[5]
Second-generation H1 antihistamines act as inverse agonists at the H1 receptor.[11][12] They bind to the inactive conformation of the receptor, stabilizing it and shifting the equilibrium away from the active state. This prevents histamine from binding and initiating the downstream signaling cascade, thereby alleviating allergy symptoms.[11] A key advantage of second-generation antihistamines is their limited ability to cross the blood-brain barrier, resulting in minimal sedative side effects compared to their first-generation counterparts.[12][13]
Visualizing the Chemistry and Biology
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic utility of this compound.
Caption: H1 Antihistamine mechanism of action.
References
- 1. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 140-53-4 | Benchchem [benchchem.com]
- 3. This compound | 140-53-4 [chemicalbook.com]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 7. CN100465149C - The manufacture method of chlorophenylacetic acid - Google Patents [patents.google.com]
- 8. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 11. droracle.ai [droracle.ai]
- 12. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of 4-chlorophenylacetonitrile
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-chlorophenylacetonitrile, also known as 4-chlorobenzyl cyanide. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate the formation of common side products and optimize reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-chlorophenylacetonitrile.
Question: My final product is contaminated with unreacted 4-chlorobenzyl chloride. How can I prevent this and remove the impurity?
Answer:
-
Prevention: Incomplete reaction is a common cause of starting material contamination. To drive the reaction to completion, you can:
-
Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration. Some protocols suggest stirring for at least 2-3 hours after the addition of reactants is complete.[1][2]
-
Optimize Temperature: The reaction is typically conducted at elevated temperatures, often between 90°C and 104°C.[1][3][4] Maintaining a consistent and adequate temperature is crucial for the reaction rate.
-
Use a Phase-Transfer Catalyst: For reactions in biphasic systems (e.g., aqueous sodium cyanide and organic 4-chlorobenzyl chloride), a phase-transfer catalyst like tributylbenzylammonium chloride is often used to enhance the reaction rate between the two phases.[1][2]
-
-
Removal: 4-chlorobenzyl chloride can be separated from the desired product by:
-
Fractional Distillation: Purification of the crude product is typically achieved by distillation under reduced pressure.[4] The difference in boiling points between 4-chlorobenzyl chloride and 4-chlorophenylacetonitrile allows for their separation.
-
Washing: Washing the organic phase with a solution of sodium metabisulfite can help remove certain impurities.[5]
-
Question: I have identified 4-chlorophenylacetic acid as a significant impurity. What causes its formation and how can I avoid it?
Answer:
The presence of 4-chlorophenylacetic acid is due to the hydrolysis of the nitrile group of the desired product.[3]
-
Cause: This hydrolysis can occur under both acidic and alkaline conditions, especially at elevated temperatures during the reaction or work-up.[3]
-
Prevention:
-
Control pH: Avoid excessively acidic or basic conditions during the work-up procedure.
-
Temperature Management: Minimize the exposure of the product to high temperatures in the presence of water, especially under acidic or basic conditions.
-
Prompt Work-up: After the reaction is complete, cool the mixture and proceed with the extraction and purification steps without unnecessary delay.
-
Question: My NMR analysis shows the presence of 4-chlorobenzylamine. How is this side product formed?
Answer:
The formation of 4-chlorobenzylamine can be attributed to the formation of an isocyanide intermediate.
-
Mechanism: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. While attack by the carbon atom is favored and leads to the desired nitrile product, a small amount of attack by the nitrogen atom can occur, forming 4-chlorobenzyl isocyanide as a minor product.[5] This isocyanide is then hydrolyzed to 4-chlorobenzylamine during the aqueous work-up.[5]
-
Minimization:
-
Solvent Choice: Using a polar aprotic solvent like dry acetone can favor the formation of the nitrile over the isocyanide.[5]
-
Acid Wash: During the work-up, washing the organic layer with dilute hydrochloric acid can help remove the basic 4-chlorobenzylamine by converting it into its water-soluble salt.[5]
-
Frequently Asked Questions (FAQs)
What is the most common method for synthesizing 4-chlorophenylacetonitrile?
The most traditional and widely used method is the nucleophilic substitution reaction between 4-chlorobenzyl chloride and a cyanide salt, such as sodium cyanide.[3][4] This reaction is often carried out in an aqueous solution or a biphasic system with a phase-transfer catalyst to improve efficiency.[1][2][3]
What are the typical reaction conditions for this synthesis?
A common procedure involves heating a mixture of sodium cyanide, water, and a phase-transfer catalyst (like tributylbenzylammonium chloride) to around 90°C. Molten 4-chlorobenzyl chloride is then added dropwise, and the mixture is stirred for several hours at a temperature between 90-104°C.[1][2][4]
How is the crude product typically purified?
After the reaction, the organic phase is separated, washed with water to remove inorganic salts like sodium chloride, and then purified by fractional distillation under reduced pressure.[4]
Impact of Reaction Conditions on Product Purity
The following table summarizes how different experimental parameters can influence the formation of the desired product and common side products.
| Parameter | Condition | Impact on Main Product (4-chlorophenylacetonitrile) | Impact on Side Product Formation |
| Temperature | Optimal (90-104°C) | Increased reaction rate, higher yield.[1][4] | - |
| Too High | May promote hydrolysis to 4-chlorophenylacetic acid.[3] | Increased hydrolysis. | |
| Reaction Time | Insufficient | Low yield, unreacted 4-chlorobenzyl chloride remains.[3] | Higher proportion of starting material. |
| Optimal (e.g., 2-5 hours) | Higher conversion to the desired product.[1][4] | - | |
| Catalyst | Phase-Transfer Catalyst | Enhances reaction rate in biphasic systems, leading to higher yields.[3] | Reduces the amount of unreacted starting material. |
| Solvent | Dry Acetone | Favors formation of the nitrile over the isocyanide.[5] | Minimizes formation of 4-chlorobenzyl isocyanide and subsequently 4-chlorobenzylamine. |
| Work-up pH | Strongly Acidic or Basic | Can lead to hydrolysis of the nitrile group.[3] | Increases formation of 4-chlorophenylacetic acid. |
Experimental Protocol: Synthesis via Phase-Transfer Catalysis
The following is a representative experimental protocol for the synthesis of 4-chlorophenylacetonitrile.
-
Reaction Setup: In a multi-neck flask equipped with a reflux condenser, internal thermometer, and dropping funnel, combine 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride, and 660 mL of water.[1][2]
-
Addition of Reactant: At 90°C, add 644 g (4 mol) of molten 4-chlorobenzyl chloride dropwise over a period of one hour.[1][2]
-
Reaction: Maintain the temperature and continue stirring for an additional two hours.[1][2]
-
Work-up: Cool the mixture to approximately 35°C. Separate the organic phase from the aqueous phase.[1][2]
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain 4-chlorophenylacetonitrile. A yield of around 91% can be expected.[1][2]
Reaction Pathway and Side Product Formation
The following diagram illustrates the primary reaction for the synthesis of 4-chlorophenylacetonitrile and the pathways leading to common side products.
Caption: Synthesis pathway of 4-chlorophenylacetonitrile and formation of major side products.
References
Technical Support Center: Recrystallization of 4-Chlorobenzyl Cyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4-Chlorobenzyl cyanide. It is intended for researchers, scientists, and drug development professionals.
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN | [1] |
| Molecular Weight | 151.59 g/mol | [1] |
| Appearance | Colorless to light yellow solid | [2][3] |
| Melting Point | 25-28 °C (lit.) | [3] |
| Boiling Point | 265-267 °C (lit.) | [3] |
| Solubility (Qualitative) | Soluble in acetone and ethanol.[2][3] |
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization from a single solvent system (e.g., ethanol).
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 95% Ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on qualitative data, ethanol is a suitable solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate to the boiling point of the solvent while stirring continuously with a glass rod until the solid is completely dissolved.
-
If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained. Avoid adding an excess of solvent.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through the Buchner funnel for a few minutes.
-
For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
-
-
Purity Assessment: Determine the melting point of the recrystallized product. Pure this compound has a melting point of 25-28 °C. A sharp melting range close to the literature value indicates high purity.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Ethanol and acetone are commonly used solvents as this compound is soluble in them.[2][3] The choice of solvent may depend on the impurities present in the crude product. A good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, you can:
-
Add more solvent to the mixture to ensure the compound dissolves completely at the solvent's boiling point.
-
Reheat the solution and allow it to cool more slowly to encourage crystal formation.
-
Consider using a lower-boiling point solvent if possible.
Q3: No crystals are forming, even after cooling in an ice bath. What went wrong?
A3: This is a common issue that can arise from several factors:
-
Too much solvent: If an excess of solvent was used, the solution may not be saturated enough for crystals to form. You can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
-
Inappropriate solvent: The chosen solvent may not be suitable. In this case, the solvent should be removed, and the recrystallization should be attempted with a different solvent.
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can be due to several reasons:
-
Using too much solvent: This will result in a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost. Ensure the funnel and receiving flask are pre-warmed.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize the precipitation of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is highly impure. | - Add more solvent to the hot solution.- Use a solvent with a lower boiling point.- Allow the solution to cool more slowly. |
| No Crystal Formation | - Too much solvent was used.- The solution is supersaturated.- The incorrect solvent was chosen. | - Evaporate some of the solvent and re-cool.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal.- Re-evaluate the choice of solvent. |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling. | - Use the minimum amount of hot solvent.- Pre-heat the filtration apparatus.- Ensure adequate cooling time in an ice bath. |
| Colored Crystals | - Presence of colored impurities. | - Use activated charcoal to decolorize the hot solution before filtration. Be aware that using too much charcoal can reduce the yield. |
Visualizations
Caption: A flowchart of the general recrystallization process.
Caption: A decision tree for troubleshooting recrystallization.
References
Technical Support Center: Nucleophilic Substitution for 4-Chlorobenzyl Cyanide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorobenzyl cyanide via nucleophilic substitution.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and industrially significant method for synthesizing this compound is the nucleophilic substitution reaction between 4-chlorobenzyl chloride and a cyanide salt, typically sodium cyanide (NaCN).[1] This reaction is a classic example of an SN2 mechanism where the cyanide ion (CN⁻) acts as the nucleophile, displacing the chloride ion from the benzylic carbon of 4-chlorobenzyl chloride.[2]
Q2: Why is the chlorine atom on the benzene ring not substituted during the reaction?
The chlorine atom attached directly to the aromatic ring is unreactive under the typical conditions used for this nucleophilic substitution.[2] This is because the carbon-chlorine bond of the aryl chloride has a higher bond strength and the phenyl cation is unstable, making nucleophilic aromatic substitution unfavorable compared to substitution at the benzylic position.
Q3: What is the role of a phase-transfer catalyst (PTC) in this synthesis?
In biphasic aqueous systems, a phase-transfer catalyst (PTC) like benzyldodecyldimethylammonium bromide or tributylbenzylammonium chloride is often employed.[3][4][5] The PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where the 4-chlorobenzyl chloride is located, thereby increasing the reaction rate and yield.
Q4: What are the typical solvents used for this reaction?
Various solvent systems can be used. These include:
-
Biphasic aqueous systems: Often used in conjunction with a phase-transfer catalyst.[1]
-
Polar aprotic solvents: Dimethylformamide (DMF) is a common choice, with reactions typically run at 60–80°C.[1]
-
Ethanol: An alcoholic solution of sodium cyanide can also be used, though care must be taken to minimize the presence of water to avoid side reactions.[1][6][7]
-
Solvent-free conditions: Some methods have been developed that do not require a solvent.[1]
Q5: What are the potential side reactions to be aware of?
The primary side reaction of concern is the hydrolysis of the nitrile group (-CN) to a carboxylic acid or amide, which can be promoted by the presence of water, especially under basic or acidic conditions.[1] Additionally, if water is present in significant amounts, hydroxide ions can compete with cyanide ions as nucleophiles, leading to the formation of 4-chlorobenzyl alcohol.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The phase-transfer catalyst may be old or degraded. 2. Low Reaction Temperature: The reaction may not have reached the optimal temperature for substitution to occur. 3. Poor Quality Reagents: The 4-chlorobenzyl chloride or sodium cyanide may be of low purity.[8] 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Use a fresh batch of the phase-transfer catalyst. 2. Ensure the reaction mixture reaches and is maintained at the recommended temperature (e.g., 90-104°C for PTC methods).[1][3] 3. Use high-purity, dry reagents. Consider purifying the 4-chlorobenzyl chloride by distillation if its quality is questionable.[8] 4. Increase the reaction time and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). |
| Formation of 4-Chlorobenzyl Alcohol | Presence of Water: Water in the reaction mixture can lead to the formation of hydroxide ions, which compete with the cyanide nucleophile.[6][7] | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. 2. If using an aqueous system, ensure the concentration of the cyanide salt is sufficiently high to outcompete the hydroxide ions. |
| Formation of Byproducts During Workup | Hydrolysis of the Nitrile: The nitrile group can be sensitive to acidic or basic conditions during the workup, leading to hydrolysis.[1] | 1. Perform the workup under neutral or mildly acidic/basic conditions. 2. Minimize the time the product is in contact with aqueous acidic or basic solutions. |
| Difficulty in Product Purification | 1. Incomplete Reaction: The crude product may contain a significant amount of unreacted 4-chlorobenzyl chloride. 2. Formation of High-Boiling Impurities: Side reactions may have led to the formation of impurities with boiling points close to that of the product. | 1. Optimize the reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion. 2. Purify the crude product by vacuum distillation, carefully collecting the fraction at the correct boiling point and pressure (e.g., 160°C at 2.66 kPa).[3] |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Cyanide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Cyanide | Benzyldodecyldimethylammonium bromide | Water | 100-104 | 5 | >81 | [3] |
| Sodium Cyanide | Tributylbenzylammonium chloride | Water | 90 | 3 | 91 | [4][5] |
| Sodium Cyanide | Tetra-n-butylammonium chloride | Water (minimal) | 70 | 3 | 95 (conversion) | [9] |
| Sodium Cyanide | None | Dimethylformamide (DMF) | 60-80 | 4-6 | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis using Phase-Transfer Catalysis
This protocol is adapted from a common industrial synthesis method.[3][4][5]
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, dropping funnel, and thermometer, add 4-chlorobenzyl chloride and the phase-transfer catalyst (e.g., tributylbenzylammonium chloride, ~1 mol% relative to the substrate).
-
Heating: Heat the mixture to 90-100°C with vigorous stirring.
-
Addition of Cyanide: Slowly add an aqueous solution of sodium cyanide dropwise from the dropping funnel over a period of 1-3 hours. Maintain the reaction temperature between 100-104°C.
-
Reaction: After the addition is complete, continue to stir the mixture at 100-104°C for an additional 2 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. Add water to dissolve the precipitated sodium chloride. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer with water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). The crude product can be purified by vacuum distillation, collecting the fraction at approximately 160°C (2.66 kPa) to yield pure this compound.
Visualizations
Caption: SN2 reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. This compound | 140-53-4 | Benchchem [benchchem.com]
- 2. The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le.. [askfilo.com]
- 3. This compound | 140-53-4 [chemicalbook.com]
- 4. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
Optimizing reaction conditions for 4-Chlorobenzyl cyanide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Chlorobenzyl cyanide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material (4-chlorobenzyl chloride) is still present, consider extending the reaction time or gradually increasing the temperature within the recommended range (typically 90-104°C).[1][2] |
| Ineffective phase-transfer catalyst (PTC): The chosen PTC may not be optimal for the reaction conditions. | Ensure the PTC is appropriate for the scale and solvent system. Quaternary ammonium salts like Tributylbenzylammonium chloride or Benzyldodecyldimethylammonium bromide are commonly used.[2][3] The catalyst loading is also a critical factor. | |
| Poor quality reagents: Degradation of 4-chlorobenzyl chloride or sodium cyanide. | Use freshly purified 4-chlorobenzyl chloride and dry, high-purity sodium cyanide. The quality of benzyl chloride can significantly affect the yield.[4] | |
| Presence of water: Moisture in the reaction can lead to the hydrolysis of the nitrile product to 4-chlorophenylacetic acid.[5] | Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol specifies. | |
| Formation of Significant Byproducts | Hydrolysis of the nitrile: The nitrile group can hydrolyze to the corresponding carboxylic acid (4-chlorophenylacetic acid), especially at elevated temperatures in the presence of water.[5] | Maintain the reaction temperature within the optimal range. Work up the reaction mixture promptly after completion. |
| Formation of benzyl isocyanide: This is a common impurity in cyanide displacement reactions and has a strong, unpleasant odor.[3][6][7] | The isocyanide can be removed by washing the crude product with warm (60°C) 50% sulfuric acid.[3][4][6] This is followed by a wash with a saturated sodium bicarbonate solution and then a sodium chloride solution.[4][6] | |
| Unreacted 4-chlorobenzyl chloride: Incomplete conversion of the starting material. | As with low yield, optimize reaction time, temperature, and catalyst loading. Monitor the reaction to ensure it goes to completion. | |
| Product Discoloration (Yellowish liquid) | Presence of impurities: The crude product is often a clear colorless to yellowish liquid.[1] The color can be due to the presence of byproducts or residual starting materials. | Purify the product by vacuum distillation or silica gel column chromatography.[1] Washing with sulfuric acid to remove isocyanide can also improve the color.[3][4][6] |
| Difficulty in Product Isolation | Emulsion formation during workup: This can make phase separation difficult. | Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion. |
| Product loss during extraction: Inefficient extraction from the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize the recovery of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used method is the nucleophilic substitution of 4-chlorobenzyl chloride with sodium cyanide.[5] This reaction is typically carried out in a biphasic system with the aid of a phase-transfer catalyst (PTC) to facilitate the transfer of the cyanide anion into the organic phase for reaction.[8]
Q2: Why is a phase-transfer catalyst (PTC) necessary for this reaction?
A2: The reactants, 4-chlorobenzyl chloride (organic soluble) and sodium cyanide (water-soluble), are in different phases. The PTC, typically a quaternary ammonium salt, forms an ion pair with the cyanide anion, making it soluble in the organic phase where it can react with the 4-chlorobenzyl chloride. This significantly increases the reaction rate and allows the reaction to proceed under milder conditions.[8][9]
Q3: What are some common phase-transfer catalysts used, and how do they compare?
| Phase-Transfer Catalyst | Reported Yield | Reference |
| Tributylbenzylammonium chloride | 91% | [2] |
| Benzyldodecyldimethylammonium bromide | >81% | [1] |
| Tetra-n-butylammonium chloride | 100% selectivity | [10] |
Q4: What are the optimal reaction temperatures and times?
A4: The reaction is typically conducted at elevated temperatures, ranging from 90°C to 104°C.[1][2][5] Reaction times can vary from a few hours to several hours, depending on the scale, catalyst, and temperature.[1][2] It is crucial to monitor the reaction's progress to determine the optimal time for completion and to avoid the formation of byproducts from prolonged heating.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material (4-chlorobenzyl chloride) from the product (this compound). The spots can be visualized under UV light.[11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring and to identify any byproducts being formed.
Q6: What are the key safety precautions I should take when performing this synthesis?
A6: This reaction involves highly toxic materials. Sodium cyanide is fatal if swallowed, inhaled, or in contact with skin. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn. It is also important to have a cyanide antidote kit available and to be trained in its use. Acidic conditions should be avoided during the reaction and workup as this can generate highly toxic hydrogen cyanide gas.
Experimental Protocols
Protocol 1: Synthesis using Tributylbenzylammonium Chloride as PTC
This protocol is adapted from a high-yield synthesis method.[2]
Materials:
-
4-chlorobenzyl chloride (molten)
-
Sodium cyanide
-
Tributylbenzylammonium chloride
-
Water
Procedure:
-
In a multi-neck flask equipped with a reflux condenser, internal thermometer, and dropping funnel, add sodium cyanide (4 mol), tributylbenzylammonium chloride (40 mmol), and 660 mL of water.
-
Heat the mixture to 90°C.
-
At 90°C, add molten 4-chlorobenzyl chloride (4 mol) dropwise over 1 hour.
-
After the addition is complete, stir the mixture for an additional 2 hours at 90°C.
-
Cool the reaction mixture to approximately 35°C.
-
Separate the organic phase, wash it with water, and purify by fractional distillation under reduced pressure.
-
A yield of approximately 91% can be expected.[2]
Protocol 2: Synthesis using Benzyldodecyldimethylammonium Bromide as PTC
This protocol provides an alternative PTC for the synthesis.[1]
Materials:
-
4-Chlorobenzyl chloride
-
Sodium cyanide
-
Benzyldodecyldimethylammonium bromide
-
Water
Procedure:
-
Add 4-Chlorobenzyl chloride and Benzyldodecyldimethylammonium bromide to a reaction vessel.
-
Heat the mixture to 100°C.
-
Slowly add an aqueous solution of sodium cyanide over 3 hours while maintaining the temperature between 100-104°C.
-
After the addition is complete, continue to heat the mixture at 100-104°C for an additional 2 hours.
-
Add water to dissolve the precipitated sodium chloride.
-
Separate the aqueous layer to obtain the crude this compound.
-
Purify the crude product by distillation under reduced pressure, collecting the fraction at 160°C (2.66 kPa).
-
This method has a reported yield of over 81%.[1]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. This compound | 140-53-4 [chemicalbook.com]
- 2. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 140-53-4 | Benchchem [benchchem.com]
- 6. Synthesis of Benzyl Cyanide [designer-drug.com]
- 7. youtube.com [youtube.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Preventing byproduct formation in 4-Chlorobenzyl cyanide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and minimize byproduct formation in reactions involving 4-Chlorobenzyl cyanide.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound from 4-Chlorobenzyl chloride?
The most frequently encountered byproducts during the nucleophilic substitution reaction between 4-chlorobenzyl chloride and a cyanide salt (e.g., Sodium Cyanide) are:
-
4-Chlorobenzyl isocyanide: This isomer is formed due to the ambident nature of the cyanide ion.
-
4-Chlorophenylacetic acid: This results from the hydrolysis of the nitrile group if water is present in the reaction mixture.[1]
-
4-Chlorophenylacetamide: This is an intermediate in the hydrolysis of this compound to 4-chlorophenylacetic acid.
-
Unreacted 4-Chlorobenzyl chloride: Incomplete reaction can lead to the presence of the starting material in the final product.[1]
Q2: I observe a significant amount of 4-Chlorobenzyl isocyanide in my product. How can I prevent its formation?
The formation of the isocyanide byproduct is highly dependent on the reaction conditions. To minimize its formation, consider the following:
-
Choice of Cyanide Salt: Use alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) instead of silver cyanide (AgCN). The ionic nature of NaCN and KCN favors the formation of the nitrile, whereas the more covalent nature of AgCN can lead to a higher proportion of the isocyanide.
-
Solvent Selection: Employ polar aprotic solvents such as DMSO or DMF. These solvents effectively solvate the cation of the cyanide salt, leaving the cyanide anion more available for nucleophilic attack through its carbon atom. Protic solvents like ethanol can increase the proportion of the isocyanide byproduct.
Q3: My final product is contaminated with 4-Chlorophenylacetic acid. What is the cause, and how can I avoid this?
The presence of 4-Chlorophenylacetic acid indicates that the nitrile product is undergoing hydrolysis.[1] This is typically caused by the presence of water in the reaction. To prevent this:
-
Use Anhydrous Conditions: Ensure that all solvents are thoroughly dried before use. Glassware should be flame-dried or oven-dried immediately prior to setting up the reaction.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will prevent atmospheric moisture from entering the reaction vessel.
Q4: What is the role of a phase-transfer catalyst (PTC) in the synthesis of this compound?
A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, is often used in the reaction between the water-soluble sodium cyanide and the water-insoluble 4-chlorobenzyl chloride to improve the reaction rate and yield.[1] The PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs. This can lead to milder reaction conditions and potentially reduce the formation of certain byproducts.
Troubleshooting Guides
Issue 1: Presence of 4-Chlorobenzyl Isocyanide
Symptoms:
-
Atypical peaks in GC-MS or NMR spectra corresponding to the isocyanide.
-
Often accompanied by a distinct, unpleasant odor.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Inappropriate Cyanide Salt | Use sodium cyanide (NaCN) or potassium cyanide (KCN). Avoid silver cyanide (AgCN). |
| Suboptimal Solvent Choice | Use polar aprotic solvents like DMSO or DMF. Avoid protic solvents like ethanol or water if isocyanide formation is significant. |
Purification of Contaminated Product: If your product is already contaminated with the isocyanide, it can be removed by washing the crude product with warm (approx. 60°C) 50% sulfuric acid. The isocyanide is hydrolyzed under these conditions. This should be followed by a wash with a saturated sodium bicarbonate solution and then a half-saturated sodium chloride solution.
Issue 2: Formation of Hydrolysis Byproducts (4-Chlorophenylacetic acid and 4-Chlorophenylacetamide)
Symptoms:
-
Presence of peaks corresponding to the carboxylic acid or amide in HPLC or LC-MS analysis.
-
Changes in the pH of the reaction mixture upon workup.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Presence of Water in Reagents/Solvents | Use anhydrous grade solvents. Ensure starting materials are dry. |
| Exposure to Atmospheric Moisture | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). |
| High Reaction Temperatures for Extended Periods | Optimize the reaction temperature and time to ensure complete conversion of the starting material without promoting significant hydrolysis. Monitor the reaction progress by TLC or GC. |
Purification of Contaminated Product:
-
Extraction: 4-Chlorophenylacetic acid can be removed by washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acid will be deprotonated and move into the aqueous layer.
-
Chromatography: Silica gel column chromatography can be used to separate the less polar this compound from the more polar acid and amide byproducts.
-
Distillation: Fractional distillation under reduced pressure can be effective if the boiling points of the components are sufficiently different.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound using a Phase-Transfer Catalyst
This protocol is adapted from established methods for the synthesis of this compound.[3][4]
Materials:
-
4-Chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Tributylbenzylammonium chloride (or another suitable PTC)
-
Water
-
Toluene (or another suitable organic solvent)
Procedure:
-
In a multi-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add sodium cyanide (1.2 equivalents) and the phase-transfer catalyst (0.01 equivalents) to water.
-
Heat the mixture to 90°C with vigorous stirring.
-
In the dropping funnel, add 4-chlorobenzyl chloride (1.0 equivalent) dissolved in a minimal amount of toluene.
-
Add the 4-chlorobenzyl chloride solution dropwise to the heated cyanide solution over 1 hour.
-
After the addition is complete, continue to stir the reaction mixture at 90-100°C for an additional 2-3 hours, monitoring the reaction progress by GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic phase.
-
Wash the organic phase with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Purification of this compound from Unreacted 4-Chlorobenzyl Chloride
Method: Fractional Vacuum Distillation
Fractional distillation is effective for separating compounds with different boiling points. 4-Chlorobenzyl chloride has a lower boiling point than this compound.
Procedure:
-
Set up a fractional distillation apparatus for vacuum distillation. Use a fractionating column (e.g., Vigreux column) between the distillation flask and the condenser.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fraction corresponding to the boiling point of 4-chlorobenzyl chloride at the working pressure.
-
Increase the temperature to distill the pure this compound, collecting it in a separate receiving flask.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common byproducts in this compound reactions.
References
Troubleshooting low conversion rates in 4-chlorobenzyl chloride cyanation
Technical Support Center: Cyanation of 4-Chlorobenzyl Chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for the cyanation of 4-chlorobenzyl chloride. It addresses common issues leading to low conversion rates and offers solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the typical expected yield for this reaction?
A1: Under optimized conditions, particularly when using phase-transfer catalysis, the cyanation of 4-chlorobenzyl chloride to 4-chlorophenylacetonitrile can achieve high yields, typically in the range of 81% to 91%.[1][2][3] If your yields are significantly lower, it indicates a deviation from optimal experimental parameters.
Q2: My conversion rate is very low. What are the most common causes?
A2: Low conversion rates are often traced back to one of the following issues:
-
Ineffective Phase-Transfer Catalysis: The choice of catalyst, its concentration, and vigorous agitation are critical for transferring the cyanide nucleophile into the organic phase where the reaction occurs.[4][5]
-
Suboptimal Reaction Temperature: The reaction requires elevated temperatures, generally between 90°C and 104°C, to proceed efficiently.[1][2][5][6]
-
Poor Reagent Quality: The purity of 4-chlorobenzyl chloride and the cyanide salt is crucial. The starting material, 4-chlorobenzyl chloride, should be molten during addition to ensure homogeneity.[1][3]
-
Insufficient Reaction Time: The reaction typically requires 2 to 5 hours of stirring after the addition of the benzyl chloride is complete.[1][2][3][6]
Q3: How do I select the appropriate phase-transfer catalyst (PTC)?
A3: Quaternary ammonium salts are the most effective and commonly used PTCs for this synthesis.[7][8] Tributylbenzylammonium chloride and benzyldodecyldimethylammonium bromide have been successfully used to achieve high yields.[1][2][3] The catalyst facilitates the reaction between the aqueous sodium cyanide and the organic 4-chlorobenzyl chloride.[4]
Q4: What are the ideal temperature and reaction time?
A4: The ideal temperature is typically in the range of 90-104°C.[1][2][5][6] A common procedure involves heating the aqueous sodium cyanide and catalyst solution to 90°C before slowly adding the molten 4-chlorobenzyl chloride over about an hour. The mixture is then stirred at this temperature for an additional 2 to 4 hours to ensure the reaction goes to completion.[1][3][6]
Q5: Are there alternatives to highly toxic sodium cyanide?
A5: Yes, research has explored less toxic cyanide sources. Potassium ferrocyanide (K₄[Fe(CN)₆]) has been used as a green cyanating agent, though these methods often require a palladium catalyst system and may not be as straightforward as traditional PTC methods for this specific substrate.[9][10]
Q6: My final product is impure. What are the likely side products?
A6: The primary reaction is a nucleophilic substitution at the benzylic carbon.[11] The chlorine atom on the aromatic ring is generally unreactive under these conditions.[11] Impurities could arise from:
-
Unreacted Starting Material: Due to incomplete conversion.
-
Hydrolysis: The product, 4-chlorophenylacetonitrile, can be hydrolyzed to form 4-chlorophenylacetic acid, especially if the workup conditions are too harsh (e.g., strong acid/base and high heat).
-
Elimination/Polymerization: Although less common, side reactions involving the reactive benzyl chloride starting material can occur.
Troubleshooting Guide for Low Conversion Rates
If you are experiencing low yields, follow this logical progression to diagnose the issue.
Caption: Troubleshooting logic for low conversion rates.
Data Presentation
Table 1: Summary of Published Reaction Protocols
| Parameter | Protocol 1[1][3] | Protocol 2[2] |
| Substrate | 4-chlorobenzyl chloride | 4-chlorobenzyl chloride |
| Cyanide Source | Sodium Cyanide (NaCN) | Sodium Cyanide (NaCN) |
| Catalyst | Tributylbenzylammonium chloride | Benzyldodecyldimethylammonium bromide |
| Solvent | Water | Water |
| Temperature | 90 °C | 100-104 °C |
| Reaction Time | 2 hours (post-addition) | 5 hours |
| Reported Yield | 91% | >81% |
Table 2: Common Phase-Transfer Catalysts for Cyanation
| Catalyst Name | Type | Key Features |
| Tributylbenzylammonium chloride | Quaternary Ammonium Salt | Proven effective for high-yield synthesis of 4-chlorophenylacetonitrile.[1][3] |
| Benzyldodecyldimethylammonium bromide | Quaternary Ammonium Salt | Used in industrial preparations at elevated temperatures.[2] |
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | A common and effective PTC for various nucleophilic substitutions.[7][12] |
Experimental Protocols
High-Yield Cyanation using Phase-Transfer Catalysis
This protocol is adapted from established high-yield procedures.[1][3]
1. Reagents & Setup:
-
4-chlorobenzyl chloride (4 mol)
-
Sodium cyanide (4 mol)
-
Tributylbenzylammonium chloride (40 mmol)
-
Water (660 mL)
-
A multi-neck flask equipped with a reflux condenser, internal thermometer, dropping funnel, and mechanical stirrer.
2. Procedure:
-
Charge the reaction flask with sodium cyanide, tributylbenzylammonium chloride, and water.
-
Begin vigorous stirring and heat the mixture to 90°C.
-
Melt the 4-chlorobenzyl chloride (M.P. ~29-31°C) in a separate container.
-
Once the reaction mixture is at 90°C, add the molten 4-chlorobenzyl chloride dropwise via the dropping funnel over a period of 1 hour. Maintain the internal temperature at 90°C.
-
After the addition is complete, continue to stir the mixture at 90°C for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to approximately 35°C.
-
Transfer the mixture to a separatory funnel. The organic phase (product) will separate from the aqueous phase.
-
Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.
-
The crude product can be purified by vacuum distillation to yield pure 4-chlorophenylacetonitrile.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the cyanation reaction.
References
- 1. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 2. 4-Chlorobenzyl cyanide | 140-53-4 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. This compound | 140-53-4 | Benchchem [benchchem.com]
- 6. snowhitechem.com [snowhitechem.com]
- 7. CN1608049A - Method for preparing benzyl cyanide compound - Google Patents [patents.google.com]
- 8. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le.. [askfilo.com]
- 12. researchgate.net [researchgate.net]
Stability of 4-Chlorobenzyl cyanide under different reaction conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Chlorobenzyl cyanide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is stable under normal laboratory conditions.[1][2] However, it is susceptible to degradation under specific conditions. Key instabilities include:
-
Hydrolysis: It hydrolyzes in aqueous environments to form 4-chlorophenylacetic acid.[3]
-
Thermal Decomposition: The compound decomposes at temperatures above 150°C, which may lead to the release of toxic gases such as hydrogen cyanide.[3]
-
Photodegradation: Prolonged exposure to UV light can cause the degradation of the nitrile group.[3]
-
Chemical Incompatibility: It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] For long-term storage, maintaining a dry, inert atmosphere (e.g., under nitrogen or argon) at 4°C is recommended.[3] It is also advised to protect it from light by using an amber glass container.[3]
Q3: What are the primary degradation products of this compound?
The main degradation product from hydrolysis is 4-chlorophenylacetic acid.[3] Under thermal stress, a variety of decomposition products can be formed. While specific studies on this compound are limited, research on the isomeric 2-Chlorobenzylidenemalononitrile suggests that thermal degradation can produce compounds such as hydrogen cyanide and hydrogen chloride.[1]
Troubleshooting Guides
Issue 1: Unexpected side-products are observed in my reaction.
-
Potential Cause: Presence of water leading to hydrolysis.
-
Solution: Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1]
-
-
Potential Cause: The reaction temperature is too high.
-
Solution: Running the reaction at a lower temperature can help minimize side reactions. Monitor the reaction temperature closely to prevent overheating, which can lead to decomposition and byproduct formation.[3]
-
Issue 2: The reaction involving this compound is sluggish or incomplete.
-
Potential Cause: Low reactivity of the nitrile group.
-
Solution: For reactions like hydrolysis, using stronger acidic or basic conditions (e.g., concentrated HCl or NaOH) and extending the reaction time can help drive the reaction to completion. The use of a co-solvent such as ethanol or THF may also improve solubility and reaction rates.
-
-
Potential Cause: Poor quality of reagents.
-
Solution: Ensure that all reagents, especially organometallics or strong bases, are fresh and have been stored under appropriate conditions to maintain their reactivity.
-
Issue 3: Difficulty in purifying the product from a reaction with this compound.
-
Potential Cause: Presence of unreacted starting material or byproducts like 4-chlorophenylacetic acid.
-
Solution: Purification can often be achieved through column chromatography on silica gel. An extraction workup to remove acidic impurities like 4-chlorophenylacetic acid can be performed by washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate). Recrystallization can also be an effective purification method.
-
Stability Data
The following tables summarize the stability of this compound under various stress conditions.
Table 1: Hydrolytic Stability of this compound
| pH | Condition | Rate of Hydrolysis | Primary Degradation Product |
| 7 | Aqueous | Half-life of approximately 72 hours[3] | 4-Chlorophenylacetic acid |
| >5 | Aqueous (Basic) | First-order with respect to hydroxide ion concentration (based on data for p-chlorobenzoyl cyanide)[4] | 4-Chlorophenylacetic acid |
| <5 | Aqueous (Acidic) | Rate decreases with increasing hydronium ion concentration (based on data for p-chlorobenzoyl cyanide)[4] | 4-Chlorophenylacetic acid |
Table 2: Thermal Stability of this compound
| Temperature | Observation | Potential Degradation Products (by analogy to 2-Chlorobenzylidenemalononitrile)[1] |
| >150°C | Decomposition occurs[3] | Hydrogen cyanide, Hydrogen chloride, various aromatic fragments |
| 550°C | Significant decomposition | Benzene, Toluene, Chlorobenzene, Benzonitrile, etc. |
| 650°C | Extensive decomposition | Increased formation of smaller fragments |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Quenching: Neutralize the acidic and basic samples to halt the degradation process.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and the formation of 4-chlorophenylacetic acid.
Protocol 2: Thermal Stress Study (Solid State)
-
Sample Preparation: Place a known amount of solid this compound in a controlled temperature environment (e.g., an oven).
-
Stress Conditions: Expose the sample to a series of temperatures in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C, 70°C).[5]
-
Time Points: Maintain the stress for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: After exposure, dissolve the sample in a suitable solvent and analyze by HPLC to determine the extent of degradation.
Protocol 3: Photostability Study
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) and place it in a photostability chamber. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Light Exposure: Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: Analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.
Visualizations
Caption: Experimental workflow for stability testing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 3. This compound | 140-53-4 | Benchchem [benchchem.com]
- 4. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of 4-Chlorobenzyl Cyanide via Phase-Transfer Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 4-chlorobenzyl cyanide using phase-transfer catalysts (PTC).
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase-transfer catalyst in the synthesis of this compound?
A phase-transfer catalyst (PTC) is essential for facilitating the reaction between the water-soluble sodium cyanide (NaCN) and the water-insoluble 4-chlorobenzyl chloride. The PTC, typically a quaternary ammonium salt, transports the cyanide anion from the aqueous phase to the organic phase where the 4-chlorobenzyl chloride is located, enabling the nucleophilic substitution reaction to occur.
Q2: What are the most common side reactions observed in this synthesis?
The most common side reactions include:
-
Hydrolysis: The nitrile group of this compound can be hydrolyzed to form 4-chlorophenylacetic acid, especially in the presence of water and at elevated temperatures.[1]
-
Dehydrochlorination: Although less common for primary benzyl halides, under strongly basic conditions, elimination reactions can occur.
-
Impurity-related issues: The presence of impurities in the starting material, such as benzyl isocyanide, can lead to discoloration and unpleasant odors in the final product.[2]
Q3: How can I minimize the formation of byproducts?
To minimize byproduct formation, consider the following:
-
Control Temperature: Maintain the reaction temperature within the optimal range to avoid excessive hydrolysis.
-
Anhydrous Conditions: While the reaction is biphasic, minimizing excess water can reduce hydrolysis of the product.
-
Purify Starting Materials: If discoloration or foul odor is an issue, purify the starting benzyl cyanide to remove isocyanide impurities.[2]
Q4: Which phase-transfer catalyst is most effective for this synthesis?
Various quaternary ammonium salts have been shown to be effective. The choice of catalyst can influence the reaction rate and yield. Commonly used catalysts include tributylbenzylammonium chloride, benzyldodecyldimethylammonium bromide, and Aliquat® 336.[1][3] The optimal catalyst may depend on the specific reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time or moderately increase temperature. |
| Sub-optimal catalyst or catalyst loading. | Experiment with different phase-transfer catalysts (see Table 1). Optimize catalyst loading (typically 0.5-2 mol%). | |
| Poor agitation. | Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. | |
| Presence of 4-Chlorophenylacetic Acid | Hydrolysis of the nitrile product. | Lower the reaction temperature. Ensure the pH is not excessively high. |
| Presence of excess water. | Use the minimum amount of water necessary to dissolve the sodium cyanide. | |
| Product Discoloration or Foul Odor | Presence of isocyanide impurities in the starting material. | Purify the starting 4-chlorobenzyl chloride before use.[2] |
| Formation of Unidentified Byproducts | Reaction temperature is too high, leading to decomposition. | Lower the reaction temperature and monitor the reaction progress more closely. |
| Contaminated reagents. | Use high-purity starting materials and solvents. |
Quantitative Data Summary
Table 1: Effect of Phase-Transfer Catalyst on Yield
| Catalyst | Substrate | Cyanide Source | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Tributylbenzylammonium chloride | 4-Chlorobenzyl chloride | Sodium Cyanide | 90 | 2 | 91 | --INVALID-LINK-- |
| Benzyldodecyldimethylammonium bromide | 4-Chlorobenzyl chloride | Sodium Cyanide | 100-104 | 5 | >81 | --INVALID-LINK-- |
| Tetra-n-butylammonium chloride | p-Chlorobenzyl chloride | Sodium Cyanide | 70 -> 85 | 3.5 | 100 (conversion) | --INVALID-LINK-- |
Table 2: Influence of Reaction Temperature on Conversion
| Substrate | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity to Product (%) | Reference |
| p-Chlorobenzyl chloride | Tetra-n-butylammonium chloride | 70 | 3 | 95 | Not specified | --INVALID-LINK-- |
| p-Chlorobenzyl chloride | Tetra-n-butylammonium chloride | 85 | 0.5 (after initial 3h at 70°C) | 100 | 100 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is adapted from a high-yield reported synthesis.[4]
Materials:
-
4-chlorobenzyl chloride (4 mol)
-
Sodium cyanide (4 mol)
-
Tributylbenzylammonium chloride (40 mmol)
-
Water (660 mL)
Procedure:
-
In a 2 L multi-neck flask equipped with a reflux condenser, internal thermometer, and dropping funnel, combine sodium cyanide, tributylbenzylammonium chloride, and water.
-
Heat the mixture to 90°C with stirring.
-
Slowly add molten 4-chlorobenzyl chloride dropwise over 1 hour, maintaining the temperature at 90°C.
-
After the addition is complete, continue stirring the mixture for 2 hours at 90°C.
-
Cool the reaction mixture to approximately 35°C.
-
Separate the organic phase, wash it with water, and then purify by fractionation to obtain this compound.
Expected Yield: Approximately 91%.[4]
Protocol 2: Alternative Phase-Transfer Catalysis Synthesis
This protocol utilizes a different phase-transfer catalyst and reaction conditions.
Materials:
-
4-Chlorobenzyl chloride
-
Sodium cyanide
-
Benzyldodecyldimethylammonium bromide
-
Water
Procedure:
-
In a reaction vessel, combine 4-chlorobenzyl chloride and benzyldodecyldimethylammonium bromide.
-
Heat the mixture to 100°C.
-
Slowly add an aqueous solution of sodium cyanide over 3 hours while maintaining the temperature between 100-104°C.
-
After the addition, maintain the reaction temperature for an additional 2 hours.
-
After cooling, add water to dissolve the inorganic salts and separate the aqueous layer.
-
The crude organic product can be purified by distillation under reduced pressure.
Expected Yield: Over 81%.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Mechanism of phase-transfer catalysis in the synthesis.
References
Technical Support Center: 4-Chlorobenzyl Cyanide Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the production of 4-Chlorobenzyl cyanide.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method for synthesizing this compound is through the nucleophilic substitution reaction of 4-chlorobenzyl chloride with an alkali metal cyanide, typically sodium cyanide (NaCN).[1][2] This reaction is often facilitated by a phase-transfer catalyst (PTC) to enhance the reaction rate and yield between the aqueous and organic phases.[3]
Q2: What are the primary impurities observed during the synthesis of this compound?
A2: The main impurities include unreacted 4-chlorobenzyl chloride and byproducts from side reactions. A significant byproduct is 4-chlorophenylacetic acid, which forms due to the hydrolysis of the nitrile group.[2] Another potential side reaction is dehydrochlorination, especially when using a strong base.[3]
Q3: Why is Phase-Transfer Catalysis (PTC) used in the production of this compound?
A3: Phase-transfer catalysis is employed to facilitate the reaction between the water-soluble sodium cyanide and the water-insoluble 4-chlorobenzyl chloride. The PTC, often a quaternary ammonium salt, transports the cyanide anion from the aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate and overall efficiency.[3][4]
Q4: What are the key safety concerns when handling reagents for this compound synthesis?
A4: The primary safety concern is the high toxicity of sodium cyanide. It is crucial to handle it in a well-ventilated area and take all necessary precautions to avoid inhalation, ingestion, or skin contact.[5] 4-Chlorobenzyl chloride is a lachrymator and should also be handled with care.
Troubleshooting Guide for Scalability Issues
Scaling up the production of this compound from the laboratory to an industrial scale can introduce several challenges that may not be apparent at a smaller scale. This guide addresses common issues and provides potential solutions.
Issue 1: Decreased Yield and Slower Reaction Rates at Larger Scales
-
Possible Cause A: Inefficient Mixing. In large reactors, achieving homogeneous mixing of the biphasic reaction mixture (aqueous NaCN and organic 4-chlorobenzyl chloride) is more challenging. Poor mixing can lead to localized "hot spots" and reduced contact between reactants, slowing down the reaction and potentially leading to increased byproduct formation.
-
Troubleshooting A:
-
Optimize Agitation: Evaluate and optimize the stirrer design (e.g., impeller type, size, and speed) to ensure efficient mixing throughout the reactor volume.
-
Baffling: Ensure the reactor is properly baffled to prevent vortex formation and improve top-to-bottom mixing.
-
Consider a Different Reactor Type: For very large scales, a continuously stirred-tank reactor (CSTR) or a plug flow reactor (PFR) might offer better mixing and heat transfer characteristics.
-
-
Possible Cause B: Poor Heat Transfer. The synthesis of this compound is an exothermic reaction. As the reactor volume increases, the surface area-to-volume ratio decreases, making it more difficult to dissipate the heat generated.[6] This can lead to an uncontrolled temperature rise, accelerating side reactions and potentially causing a runaway reaction.
-
Troubleshooting B:
-
Improve Heat Exchange: Ensure the reactor's cooling jacket is appropriately sized and the coolant flow rate is sufficient.
-
Internal Cooling Coils: For very large reactors, consider installing internal cooling coils to increase the heat transfer area.
-
Controlled Reagent Addition: Add the 4-chlorobenzyl chloride to the heated sodium cyanide solution at a controlled rate to manage the rate of heat generation.[1][5]
-
Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow setup can offer superior heat transfer and temperature control.[6]
-
Issue 2: Increased Impurity Profile at Scale
-
Possible Cause A: Formation of 4-chlorophenylacetic acid. Higher reaction temperatures due to poor heat dissipation can accelerate the hydrolysis of the nitrile product to 4-chlorophenylacetic acid.[2]
-
Troubleshooting A:
-
Strict Temperature Control: Maintain the optimal reaction temperature as determined at the lab scale.
-
Minimize Reaction Time: Once the reaction is complete, cool the mixture promptly to prevent prolonged exposure to high temperatures.
-
-
Possible Cause B: Increased Dehydrochlorination Products. In the presence of a strong base, elevated temperatures can promote the elimination of HCl from 4-chlorobenzyl chloride, leading to polymeric byproducts.[3]
-
Troubleshooting B:
-
pH Control: Carefully control the pH of the reaction mixture.
-
Temperature Management: As with hydrolysis, strict temperature control is crucial.
-
Issue 3: Difficulties in Product Isolation and Purification
-
Possible Cause A: Emulsion Formation. At larger scales, vigorous agitation of the biphasic mixture can sometimes lead to the formation of stable emulsions, making the separation of the organic and aqueous layers difficult.
-
Troubleshooting A:
-
Optimize Agitation Speed: Reduce the stirring speed during the workup phase.
-
Brine Wash: Add a saturated sodium chloride solution (brine) to help break the emulsion by increasing the ionic strength of the aqueous phase.
-
Centrifugation: For persistent emulsions, centrifugation can be an effective separation method at an industrial scale.
-
-
Possible Cause B: Inefficient Purification by Distillation. While vacuum distillation is a common purification method, scaling it up can be challenging.
-
Troubleshooting B:
-
Fractional Distillation: Employ a fractional distillation column with appropriate packing to achieve better separation of the product from impurities with close boiling points.
-
Wiped-Film Evaporation: For heat-sensitive materials or high-boiling point compounds, wiped-film evaporation can be a more efficient purification technique at larger scales.
-
Quantitative Data Summary
The following tables provide a hypothetical comparison of reaction parameters and outcomes at different scales to illustrate common scalability issues.
Table 1: Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Industrial Scale (1000 L) |
| Reactant Addition Time | 30 minutes | 2 - 3 hours | 4 - 6 hours |
| Reaction Temperature | 90 - 100 °C | 95 - 105 °C | 100 - 110 °C |
| Stirrer Speed | 300 - 400 RPM | 150 - 250 RPM | 80 - 150 RPM |
| Cooling Method | External Water Bath | Cooling Jacket | Cooling Jacket + Internal Coils |
Table 2: Yield and Purity Comparison
| Scale | Typical Yield (%) | Purity by GC (%) | Key Impurity (4-chlorophenylacetic acid, %) |
| Lab Scale (1 L) | 91%[5] | >98% | < 0.5% |
| Pilot Scale (100 L) | 85 - 88% | 95 - 97% | 1 - 2% |
| Industrial Scale (1000 L) | 80 - 85% | 92 - 95% | 2 - 4% |
Detailed Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is adapted from established laboratory procedures.[1][5]
Materials:
-
4-Chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Water (deionized)
-
Toluene (or another suitable organic solvent)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve sodium cyanide in water.
-
Add the phase-transfer catalyst to the aqueous solution.
-
Heat the mixture to 90-100°C with vigorous stirring.
-
Slowly add a solution of 4-chlorobenzyl chloride in toluene from the dropping funnel over a period of 1-2 hours.
-
Maintain the reaction temperature and continue stirring for an additional 2-3 hours after the addition is complete.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Signaling Pathway: Synthesis of this compound
Caption: Main reaction pathway for this compound synthesis.
Experimental Workflow: Lab-Scale Production
References
- 1. This compound | 140-53-4 [chemicalbook.com]
- 2. This compound | 140-53-4 | Benchchem [benchchem.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Technical Support Center: Degradation of 4-Chlorophenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 4-chlorophenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial degradation pathways for 4-chlorophenylacetonitrile?
A1: The primary microbial degradation of 4-chlorophenylacetonitrile is initiated by a two-step enzymatic hydrolysis of the nitrile group. A nitrile hydratase first converts 4-chlorophenylacetonitrile to 4-chlorophenylacetamide. Subsequently, an amidase hydrolyzes 4-chlorophenylacetamide to 4-chlorophenylacetic acid and ammonia. Following the initial hydrolysis, the degradation proceeds via the breakdown of 4-chlorophenylacetic acid. A known pathway involves the hydroxylation of the aromatic ring, followed by ring cleavage. For instance, Pseudomonas sp. strain CBS3 has been shown to metabolize 4-chlorophenylacetic acid through intermediates like 3-chloro-4-hydroxyphenylacetic acid and 4-chloro-3-hydroxyphenylacetic acid, leading to homoprotocatechuic acid, which then undergoes meta-cleavage of the aromatic ring[1].
Q2: What are the key enzymes involved in the initial degradation of 4-chlorophenylacetonitrile?
A2: The key enzymes are nitrile hydratase and amidase. Nitrile hydratase catalyzes the hydration of the nitrile group (-C≡N) to an amide group (-CONH₂), and amidase subsequently hydrolyzes the amide to a carboxylic acid (-COOH) and ammonia. These enzymes are commonly found in bacteria, particularly in genera like Rhodococcus, which are known for their broad nitrile-degrading capabilities.
Q3: Can 4-chlorophenylacetonitrile be degraded abiotically?
A3: Yes, abiotic degradation of chlorinated aromatic compounds can occur. For instance, advanced oxidation and reduction processes can degrade chlorophenylacetonitriles. A study on 2-chlorophenylacetonitrile demonstrated its degradation using a VUV/UV/sulfite system, which involves reductive radicals that break the carbon-halogen bond, leading to dechlorination[2].
Q4: What are the expected major intermediates and final products of 4-chlorophenylacetonitrile biodegradation?
A4: The expected major intermediates include:
-
4-chlorophenylacetamide
-
4-chlorophenylacetic acid
-
Chlorinated hydroxyphenylacetic acids (e.g., 3-chloro-4-hydroxyphenylacetic acid, 4-chloro-3-hydroxyphenylacetic acid)[3]
-
Homoprotocatechuic acid[1]
The final products of complete mineralization would be carbon dioxide, water, chloride ions, and ammonia.
Troubleshooting Guides
Enzyme Assay Issues
Q: My nitrile hydratase/amidase assay shows no or very low activity. What could be the problem?
A:
-
Incorrect pH or Temperature: Ensure the assay buffer pH and incubation temperature are optimal for the specific enzyme. Many nitrile hydratases have optimal activity in a neutral to slightly alkaline pH range.
-
Enzyme Instability: Enzymes may have lost activity due to improper storage or handling. Keep enzymes on ice and use them promptly after dilution.
-
Substrate/Product Inhibition: High concentrations of the substrate (4-chlorophenylacetonitrile) or accumulation of the product (4-chlorophenylacetamide or 4-chlorophenylacetic acid) can inhibit enzyme activity. Try varying the substrate concentration to determine the optimal range.
-
Cofactor Absence: Some nitrile hydratases are metalloenzymes (containing iron or cobalt). Ensure that the assay buffer does not contain strong chelating agents like EDTA that could remove essential metal cofactors.
Chromatographic Analysis Issues (HPLC & GC-MS)
Q: I am having trouble with peak tailing for 4-chlorophenylacetic acid in my HPLC analysis.
A:
-
Mobile Phase pH: 4-chlorophenylacetic acid is an acidic compound. If the mobile phase pH is not low enough (ideally 2 pH units below the pKa of the acid), the compound can be partially ionized, leading to interactions with residual silanols on the column and causing peak tailing. Try acidifying your mobile phase with a small amount of an acid like formic acid or phosphoric acid.
-
Column Choice: A high-purity silica column with end-capping is recommended to minimize silanol interactions.
-
Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to pH shifts on the column, causing peak shape issues. Ensure your buffer concentration is adequate (typically 10-25 mM)[4].
Q: My GC-MS analysis of degradation products gives poor peak shapes and low sensitivity for the carboxylic acid metabolites.
A:
-
Derivatization is Required: Carboxylic acids are polar and not very volatile, making them unsuitable for direct GC-MS analysis. You need to derivatize them to a more volatile and thermally stable form. Common derivatization methods for carboxylic acids include:
-
Incomplete Derivatization: Ensure your derivatization reaction goes to completion. This may require optimizing reaction time, temperature, and reagent concentration. The presence of water can interfere with many derivatization reactions, so ensure your samples are dry.
Q: I am observing unexpected "ghost peaks" in my HPLC chromatograms during gradient elution.
A:
-
Mobile Phase Contamination: Ghost peaks can arise from impurities in your solvents or additives, which accumulate on the column at low organic content and elute as the solvent strength increases. Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
Carryover from Previous Injections: If you are analyzing complex mixtures, some compounds from a previous injection might be retained on the column and elute in a subsequent run. Implement a robust column washing step between injections.
Microbial Degradation Experiment Issues
Q: My microbial culture is not degrading 4-chlorophenylacetonitrile.
A:
-
Toxicity: 4-chlorophenylacetonitrile can be toxic to microorganisms at high concentrations. Start with a low concentration of the compound and gradually increase it as the culture adapts.
-
Lack of Acclimation: The microbial culture may need a period of adaptation to induce the necessary degradative enzymes. This can take several days to weeks.
-
Nutrient Limitation: Ensure the growth medium contains all the necessary nutrients (carbon, nitrogen, phosphorus, trace elements) for microbial growth and metabolism. While 4-chlorophenylacetonitrile can serve as a carbon and nitrogen source, other nutrients are still required.
-
Inappropriate Culture Conditions: Check and optimize culture conditions such as pH, temperature, and aeration to ensure they are suitable for the microorganisms you are using.
Experimental Protocols
Nitrile Hydratase Activity Assay
This protocol is adapted for a spectrophotometric assay measuring the conversion of 4-chlorophenylacetonitrile to 4-chlorophenylacetamide.
Materials:
-
Phosphate buffer (50 mM, pH 7.5)
-
4-chlorophenylacetonitrile stock solution (in a water-miscible organic solvent like DMSO or methanol)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.5).
-
Add the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding 4-chlorophenylacetonitrile to a final concentration of 1-10 mM.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) with shaking.
-
At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or acetonitrile).
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to quantify the formation of 4-chlorophenylacetamide and the decrease in 4-chlorophenylacetonitrile.
Amidase Activity Assay
This protocol measures the production of ammonia from the hydrolysis of 4-chlorophenylacetamide.
Materials:
-
Phosphate buffer (50 mM, pH 7.5)
-
4-chlorophenylacetamide stock solution
-
Enzyme preparation
-
Reagents for ammonia quantification (e.g., Berthelot's reagent for indophenol blue assay)[7]
Procedure:
-
Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.5) and 4-chlorophenylacetamide (e.g., 10 mM final concentration).
-
Pre-incubate the mixture at the optimal temperature (e.g., 37°C)[7].
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate for a defined period (e.g., 30-90 minutes)[7].
-
Stop the reaction (e.g., by adding reagents for the colorimetric assay).
-
Quantify the amount of ammonia produced using a standard colorimetric method, such as the indophenol blue assay, measuring the absorbance at the appropriate wavelength (e.g., 620 nm)[7].
Data Presentation
| Parameter | Value | Reference Organism/Condition | Source |
| Degradation Intermediates | 4-chlorophenylacetamide, 4-chlorophenylacetic acid, 3-chloro-4-hydroxyphenylacetic acid, 4-chloro-3-hydroxyphenylacetic acid, homoprotocatechuic acid | Pseudomonas sp. strain CBS3 | [1] |
| Ring Cleavage Pathway | Meta-cleavage of homoprotocatechuic acid | Pseudomonas sp. strain CBS3 |
Visualizations
Degradation Pathway of 4-Chlorophenylacetonitrile
Caption: Proposed microbial degradation pathway of 4-chlorophenylacetonitrile.
Experimental Workflow for Metabolite Analysis
Caption: General workflow for analyzing metabolites of 4-chlorophenylacetonitrile degradation.
References
- 1. Degradation of 4-chlorophenylacetic acid by a Pseudomonas species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient simultaneous degradation and dechlorination of chlorophenylacetonitrile by vacuum ultraviolet-sulfite advanced reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 标题:[Microbial degradation and 4-chlorophenylacetic acid. Chemical synthesis of 3-chloro-4-hydroxy-, 4-chloro-3-hydroxy- and 4-chloro-2-hydroxyphenylacetic acid (author's transl)].【化源网】 [chemsrc.com]
- 4. hplc.eu [hplc.eu]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative NMR Analysis of 4-Chlorobenzyl Cyanide Reaction Products
A comprehensive guide to the characterization of key synthetic derivatives of 4-chlorobenzyl cyanide using Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a comparative analysis of the NMR data for the products of hydrolysis, reduction, and Grignard reactions, supported by detailed experimental protocols.
For researchers and professionals in drug development and chemical synthesis, this compound is a versatile intermediate. Understanding the precise chemical structure of its reaction products is paramount for ensuring the efficacy and safety of downstream applications. This guide offers a side-by-side comparison of the ¹H and ¹³C NMR spectral data for three principal reaction products of this compound, providing a valuable resource for their unambiguous identification.
Comparison of NMR Spectral Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) for this compound and its primary reaction products. All data is referenced to tetramethylsilane (TMS).
| Compound Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 4-Cl-C₆H₄-CH₂-CN | 7.35 (d, J=8.4 Hz, 2H, Ar-H), 7.29 (d, J=8.4 Hz, 2H, Ar-H), 3.73 (s, 2H, CH₂) | 134.5 (Ar-C), 129.8 (Ar-CH), 129.2 (Ar-CH), 128.9 (Ar-C), 117.8 (CN), 23.5 (CH₂) |
| 4-Chlorophenylacetic Acid | 4-Cl-C₆H₄-CH₂-COOH | 10.5 (br s, 1H, COOH), 7.31 (d, J=8.5 Hz, 2H, Ar-H), 7.27 (d, J=8.5 Hz, 2H, Ar-H), 3.61 (s, 2H, CH₂) | 177.5 (C=O), 133.2 (Ar-C), 132.8 (Ar-C), 130.8 (Ar-CH), 128.9 (Ar-CH), 40.5 (CH₂) |
| 2-(4-Chlorophenyl)ethanamine | 4-Cl-C₆H₄-CH₂-CH₂-NH₂ | 7.23 (d, J=8.3 Hz, 2H, Ar-H), 7.12 (d, J=8.3 Hz, 2H, Ar-H), 2.95 (t, J=6.8 Hz, 2H, CH₂-N), 2.70 (t, J=6.8 Hz, 2H, Ar-CH₂), 1.35 (br s, 2H, NH₂) | 137.9 (Ar-C), 131.8 (Ar-C), 130.2 (Ar-CH), 128.5 (Ar-CH), 42.8 (CH₂-N), 38.7 (Ar-CH₂) |
| 1-(4-Chlorophenyl)propan-2-one | 4-Cl-C₆H₄-CH₂-C(=O)-CH₃ | 7.28 (d, J=8.5 Hz, 2H, Ar-H), 7.15 (d, J=8.5 Hz, 2H, Ar-H), 3.68 (s, 2H, CH₂), 2.15 (s, 3H, CH₃) | 205.8 (C=O), 133.5 (Ar-C), 132.2 (Ar-C), 130.7 (Ar-CH), 128.9 (Ar-CH), 50.1 (CH₂), 29.3 (CH₃) |
Reaction Pathways and Experimental Workflow
The transformation of this compound into its derivatives follows distinct reaction pathways, as illustrated below.
Caption: Reaction pathways of this compound.
The following diagram outlines the general experimental workflow for the synthesis and characterization of these products.
Caption: General experimental workflow.
Experimental Protocols
Detailed methodologies for the synthesis of the compared products are provided below.
Hydrolysis to 4-Chlorophenylacetic Acid
Procedure: A mixture of this compound (15.1 g, 0.1 mol), concentrated sulfuric acid (15 mL), and water (15 mL) is heated under reflux for 3 hours. The reaction mixture is then cooled to room temperature and poured into ice water (100 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water, and recrystallized from an ethanol/water mixture to yield 4-chlorophenylacetic acid as a white solid.
Reduction to 2-(4-Chlorophenyl)ethanamine
Procedure: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (7.6 g, 0.2 mol) in anhydrous diethyl ether (200 mL) under a nitrogen atmosphere, a solution of this compound (15.1 g, 0.1 mol) in anhydrous diethyl ether (100 mL) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 4 hours. The reaction is then cooled in an ice bath and quenched by the sequential dropwise addition of water (7.6 mL), 15% aqueous sodium hydroxide (7.6 mL), and water (22.8 mL). The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford 2-(4-chlorophenyl)ethanamine as a colorless oil.
Grignard Reaction to 1-(4-Chlorophenyl)propan-2-one
Procedure: A solution of methylmagnesium bromide (3.0 M in diethyl ether, 40 mL, 0.12 mol) is added dropwise to a stirred solution of this compound (15.1 g, 0.1 mol) in anhydrous toluene (100 mL) at 0 °C under a nitrogen atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is subsequently quenched by the slow addition of 1 M hydrochloric acid (100 mL) at 0 °C. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to give 1-(4-chlorophenyl)propan-2-one as a pale yellow oil.
A Comparative Guide to Alternative Reagents for the Cyanation of 4-Chlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano group into a molecule is a pivotal transformation in organic synthesis, providing a versatile building block for a wide array of pharmaceuticals and agrochemicals. The traditional use of sodium cyanide (NaCN) for the cyanation of alkyl halides, such as 4-chlorobenzyl chloride, is effective but poses significant safety and environmental risks due to its high toxicity. This guide presents a comparative analysis of alternative, less hazardous reagents for the cyanation of 4-chlorobenzyl chloride, supported by experimental data to facilitate informed reagent selection.
Performance Comparison of Cyanating Agents
The following table summarizes the performance of sodium cyanide and three alternative reagents in the cyanation of 4-chlorobenzyl chloride. The data highlights the reaction conditions and corresponding yields, offering a clear comparison for researchers.
| Reagent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Cyanide (NaCN) | Phase-Transfer Catalyst (Tributylbenzylammonium chloride) | Water | 90 | 3 | 91 | |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Copper(I) Iodide (CuI) | Toluene | 180 | 20 | Lower than 85* | |
| Trimethylsilyl Cyanide (TMSCN) | Nickel(II) bis(1,5-cyclooctadiene) (Ni(cod)₂), Triphenylphosphine (PPh₃) | Toluene | 60 | 16 | 95 | [1] |
| Acetone Cyanohydrin | Lithium Hydroxide (LiOH) | 1,3-Dimethylimidazolinone / Tetrahydrofuran | 50 | 2.5 | 97** | [2] |
*Note: The referenced study reported a "lower yield" for 4-chlorobenzyl chloride compared to 85% for 4-fluorobenzyl chloride under the same conditions. A precise yield for 4-chlorobenzyl chloride was not provided. **Note: The referenced study was performed on benzyl bromide, a substrate with similar reactivity to 4-chlorobenzyl chloride.[2]
Experimental Protocols
Detailed methodologies for the cyanation of 4-chlorobenzyl chloride using the compared reagents are provided below. These protocols are based on published literature and are intended to serve as a foundation for laboratory experimentation.
Cyanation with Sodium Cyanide (Phase-Transfer Catalysis)
This method employs a phase-transfer catalyst to facilitate the reaction between the aqueous cyanide solution and the organic substrate.
Procedure:
-
In a 2 L multi-neck apparatus equipped with a reflux condenser, internal thermometer, and dropping funnel, a mixture of 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride, and 660 mL of water is prepared.
-
The mixture is heated to 90 °C.
-
At this temperature, 644 g (4 mol) of molten 4-chlorobenzyl chloride is added dropwise over 1 hour.
-
The reaction mixture is then stirred for an additional 2 hours.
-
After cooling to approximately 35 °C, the organic phase is separated, washed with water, and purified by fractionation to yield 4-chlorobenzyl cyanide.
Copper-Catalyzed Cyanation with Potassium Ferrocyanide
This protocol utilizes a less toxic cyanide source, potassium ferrocyanide, in conjunction with a copper catalyst.
Procedure:
-
To a dried 40 mL tube under a dry nitrogen atmosphere, add 0.3 mmol of copper(I) iodide and 0.3 mL of toluene.
-
Stir the mixture at room temperature for approximately 1 minute.
-
Add 0.5 mmol of potassium ferrocyanide, 1 mmol of 4-chlorobenzyl chloride, and 0.7 mL of toluene under a dry nitrogen atmosphere.
-
Seal the reaction tube with a septum and place it in a pre-heated oil bath at 180 °C for 20 hours.
-
After cooling, the product can be isolated and purified using standard techniques.
Nickel-Catalyzed Cyanation with Trimethylsilyl Cyanide
This method employs a nickel catalyst for the cyanation reaction using trimethylsilyl cyanide, which offers high yields under relatively mild conditions.
Procedure: [1]
-
In a glovebox, a mixture of Ni(cod)₂ (0.05 mmol), PPh₃ (0.1 mmol), and toluene (1 mL) is stirred at room temperature for 10 minutes.
-
To this mixture, 4-chlorobenzyl chloride (1 mmol) and trimethylsilyl cyanide (1.2 mmol) are added.
-
The reaction mixture is then stirred at 60 °C for 16 hours under an argon atmosphere.
-
Upon completion, the product is isolated and purified by column chromatography.
Base-Catalyzed Cyanation with Acetone Cyanohydrin
This protocol uses the less volatile and toxic acetone cyanohydrin as the cyanide source, activated by a simple base.
Procedure (adapted from benzyl bromide): [2]
-
Dissolve 1.5 mol of acetone cyanohydrin in a mixed solvent of 1,3-dimethylimidazolinone and tetrahydrofuran (1:3 volume ratio).
-
Add 1.5 mol of lithium hydroxide monohydrate and stir the mixture at 50 °C for one hour.
-
Add 1 mol of 4-chlorobenzyl chloride and continue the reaction for 2-3 hours, monitoring for the disappearance of the starting material.
-
Upon completion, the reaction mixture is washed with water, and the organic layer is extracted, dried, and concentrated to yield the phenylacetonitrile product.
Reaction Pathway and Reagent Comparison
The following diagrams illustrate the general reaction pathway for the cyanation of 4-chlorobenzyl chloride and the relationship between the different cyanide sources.
Figure 1: General reaction pathway for the cyanation of 4-chlorobenzyl chloride.
Figure 2: Comparison of properties for different cyanation reagents.
References
A Comparative Analysis of Catalysts for the Synthesis of 4-Chlorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-chlorobenzyl cyanide, a key intermediate in the production of various pharmaceuticals and agrochemicals, is critically dependent on the choice of catalyst.[1][2] This guide provides a comparative overview of different catalytic systems, presenting experimental data to facilitate catalyst selection for this important nucleophilic substitution reaction. The primary route for this synthesis involves the reaction of 4-chlorobenzyl chloride with a cyanide salt, a transformation significantly influenced by the catalyst employed.[2]
Performance Comparison of Catalytic Systems
The efficiency of this compound synthesis is heavily reliant on the catalyst's ability to facilitate the interaction between the organic substrate and the inorganic cyanide salt. Phase-transfer catalysts (PTCs) are commonly employed to enhance this reaction. The following table summarizes the performance of various catalysts based on reported experimental data.
| Catalyst | Cyanide Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield/Conversion (%) | Selectivity (%) | Reference |
| Tributylbenzylammonium chloride | Sodium Cyanide | Water | 90 | 3 | 91 (Yield) | - | --INVALID-LINK--, --INVALID-LINK--[1][3] |
| Tetra-n-butylammonium chloride | Sodium Cyanide | Water | 70-85 | 3.5 | 100 (Conversion) | 100 | --INVALID-LINK--[4] |
| Benzyldodecyldimethylammonium bromide | Sodium Cyanide | Water | 100-104 | 5 | >81 (Yield) | - | --INVALID-LINK--[5] |
| Cuprous Iodide (CuI) | K₄[Fe(CN)₆] | Toluene | 180 | 20 | 48 (Yield) | - | --INVALID-LINK--[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the synthesis of this compound using different catalytic systems.
Protocol 1: Using Tributylbenzylammonium Chloride (Phase-Transfer Catalyst)
-
Reaction Setup: A 2-liter multi-neck flask is equipped with a reflux condenser, internal thermometer, and a dropping funnel.
-
Charging Reactants: The flask is charged with 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride, and 660 mL of water.
-
Heating: The mixture is heated to 90°C.
-
Addition of Substrate: Molten 4-chlorobenzyl chloride (644 g, 4 mol) is added dropwise over 1 hour while maintaining the temperature at 90°C.
-
Reaction: The mixture is stirred for an additional 2 hours at the same temperature.
-
Work-up: After cooling to approximately 35°C, the organic phase is separated, washed with water, and then purified by fractional distillation over a short column to yield this compound.[1][3]
Protocol 2: Using Tetra-n-butylammonium Chloride (Phase-Transfer Catalyst)
-
Reaction Setup: A vessel is fitted with a paddle stirrer, a thermometer, and a water-cooled reflux condenser.
-
Charging Reactants: The vessel is charged with 30 mmol of 4-chlorobenzyl chloride, 30 mmol of sodium cyanide, 0.036 mmol of tetra-n-butylammonium chloride, and 0.05 ml of water.
-
Reaction: The mixture is stirred at 70°C for 3 hours, at which point 95% conversion is achieved. The temperature is then increased to 85°C and stirred for an additional 30 minutes to achieve full conversion with 100% selectivity to this compound.[4]
Experimental Workflow
The general workflow for the synthesis of this compound via phase-transfer catalysis can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The underlying principle of phase-transfer catalysis in this synthesis involves the transport of the cyanide anion from the aqueous phase to the organic phase where the reaction with the water-insoluble 4-chlorobenzyl chloride occurs.
References
- 1. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 2. This compound | 140-53-4 | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 5. This compound | 140-53-4 [chemicalbook.com]
- 6. CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]
A Comparative Guide to 4-Chlorobenzyl Cyanide and Other Substituted Benzyl Cyanides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and performance of 4-Chlorobenzyl cyanide against other substituted benzyl cyanides, supported by experimental data. Benzyl cyanides are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. The nature and position of substituents on the phenyl ring significantly influence the reactivity of the benzyl halide precursor and the properties of the resulting benzyl cyanide, thereby affecting reaction yields, purity, and the propensity for side reactions.
Executive Summary
This compound stands out as a versatile and widely used building block in organic synthesis. Its electron-withdrawing chloro group offers a balance of reactivity and stability, making it a reliable precursor in various synthetic routes. Compared to benzyl cyanides with electron-donating groups, this compound often exhibits more predictable reactivity and is less prone to certain side reactions. Conversely, benzyl cyanides bearing strong electron-withdrawing groups may require more forcing reaction conditions for their synthesis. This guide will delve into the quantitative data and experimental protocols that underpin these observations.
Data Presentation: Synthesis of Substituted Benzyl Cyanides
The following table summarizes the synthesis of this compound and other representative substituted benzyl cyanides. It is important to note that the reaction conditions reported in the literature vary, which can influence yields and reaction times. The data presented here is a compilation from various sources to provide a comparative overview.
| Substituent | Starting Material | Cyanating Agent | Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Chloro | 4-Chlorobenzyl chloride | Sodium Cyanide | Water | Tributylbenzylammonium chloride | 90 | 2 | 91 | |
| None | Benzyl chloride | Sodium Cyanide | Water/Ethanol | None | Reflux | 4 | 80-90 | |
| 2,4-Dichloro | 2,4-Dichlorobenzyl chloride | Sodium Cyanide | Methanol | Sodium Iodide | 50-52 | 8 | 94.7 | |
| 4-Methoxy | 4-Methoxybenzyl iodide | Potassium Cyanide | Methanol | Potassium Iodide | Reflux | 12 | 92 | |
| 4-Methyl | 4-Methylbenzyl iodide | Potassium Cyanide | Methanol | None | Reflux | 14 | 95 | |
| 4-Nitro | Benzyl cyanide | Conc. HNO₃/H₂SO₄ | N |
Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling of 4-Chlorobenzyl Cyanide
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for process optimization, impurity profiling, and the rational design of new synthetic routes. This guide provides a comprehensive comparison of isotopic labeling of 4-chlorobenzyl cyanide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, with alternative methods for mechanistic elucidation. We present supporting experimental data, detailed protocols, and visualizations to facilitate a thorough understanding of these powerful techniques.
The study of reaction pathways often involves tracking the fate of individual atoms as reactants transform into products. Isotopic labeling, the "gold standard" for this purpose, provides unambiguous evidence of bond formation and cleavage. By strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or D for H), researchers can follow the labeled atom's journey through the reaction sequence using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
This guide will delve into the isotopic labeling of this compound and compare its utility with powerful complementary techniques, namely computational modeling (Density Functional Theory) and in-situ spectroscopic analysis.
Methodological Comparison: Isotopic Labeling vs. Alternatives
A critical evaluation of the available methods for mechanistic studies reveals distinct advantages and limitations for each approach.
| Method | Principle | Advantages | Disadvantages | Typical Output |
| Isotopic Labeling | Tracing the path of isotopically enriched atoms (e.g., ¹³C, ¹⁵N, D) through a reaction. | Provides definitive evidence of bond-making and bond-breaking events. Enables the determination of kinetic isotope effects (KIEs). | Requires synthesis of labeled starting materials, which can be complex and costly. Analysis requires specialized equipment (MS, NMR). | Identification of labeled positions in products, quantification of isotopic enrichment, KIE values. |
| Computational Chemistry (DFT) | Modeling the reaction pathway and energetics of molecules and transition states using quantum mechanics. | Provides detailed insights into transition state geometries, reaction energy profiles, and thermodynamic parameters. Can predict reaction outcomes and screen potential pathways. | Accuracy is dependent on the level of theory and basis set used. Requires significant computational resources. Results need experimental validation. | Optimized geometries of reactants, transition states, and products. Calculated activation energies and reaction enthalpies. |
| In-situ Spectroscopy (e.g., Operando FTIR) | Real-time monitoring of the reaction mixture using spectroscopic techniques to identify and quantify reactants, intermediates, and products. | Allows for the direct observation of transient intermediates. Provides kinetic data under actual reaction conditions. | Can be challenging to deconvolute complex spectra. Identification of species may be ambiguous without reference compounds. Requires specialized reactor setups. | Time-resolved spectra showing the appearance and disappearance of specific functional groups. Kinetic profiles of reaction components. |
Data Presentation: Quantitative Insights into Reaction Mechanisms
Quantitative data is crucial for substantiating mechanistic proposals. The following table summarizes key data obtained from studies on benzyl halide reactions, which serve as a model for this compound.
| Parameter | Isotopic Labeling (Kinetic Isotope Effect) | Computational Chemistry (DFT) | In-situ Spectroscopy |
| Reaction Rate Constant (k) | Can be determined for both labeled and unlabeled reactants to calculate the KIE. | Can be estimated from the calculated activation energy using transition state theory. | Can be directly measured by monitoring the concentration of reactants or products over time. |
| Activation Energy (Ea) | Can be inferred from the temperature dependence of the KIE. | Directly calculated as the energy difference between the transition state and reactants. | Can be determined from the temperature dependence of the experimentally measured rate constants (Arrhenius plot). |
| Identification of Intermediates | Indirectly inferred from the distribution of isotopes in the products. | Can predict the structure and stability of potential intermediates along the reaction pathway. | Can directly detect and characterize transient intermediates if their concentration is sufficient and they have a distinct spectroscopic signature. |
| Transition State Structure | KIE values provide insights into the bonding changes at the transition state. | Provides a detailed 3D model of the transition state geometry. | Does not directly provide structural information about the transition state. |
Kinetic Isotope Effect (KIE) Data for Sₙ2 Reactions of Benzyl Chlorides with Cyanide:
| Substituent on Benzyl Chloride | ¹³C KIE (k₁₂/k₁₃) | Interpretation |
| H | 1.082 ± 0.008 | A significant primary KIE, indicating that the C-CN bond is being formed in the rate-determining step, consistent with an Sₙ2 mechanism. |
| p-Cl (estimated for this compound) | Expected to be similar to the unsubstituted case, with minor variations due to electronic effects. |
This data strongly supports a concerted Sₙ2 mechanism where the cyanide nucleophile attacks the benzylic carbon at the same time the chloride leaving group departs.
Experimental Protocols
Protocol 1: Synthesis of [¹³C]Cyano-4-chlorobenzyl Cyanide
This protocol describes the synthesis of this compound with a ¹³C label in the cyanide group, which is crucial for tracking the nitrile moiety in subsequent reactions.
Materials:
-
4-chlorobenzyl chloride
-
Potassium [¹³C]cyanide (K¹³CN)
-
Tetrabutylammonium chloride (phase-transfer catalyst)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine 4-chlorobenzyl chloride (e.g., 4.36 ml, 30 mmol), potassium [¹³C]cyanide (e.g., 30 mmol), and tetrabutylammonium chloride (e.g., 0.036 mmol).[1]
-
Add a minimal amount of water (e.g., 0.05 ml) to facilitate the reaction.[1]
-
Heat the reaction mixture to 70°C and stir for 3 hours.[1]
-
Increase the temperature to 85°C and continue stirring for an additional 30 minutes to ensure complete conversion.[1]
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure [¹³C]cyano-4-chlorobenzyl cyanide.
Analysis: The incorporation of the ¹³C label can be confirmed by mass spectrometry (observing the M+1 peak) and ¹³C NMR spectroscopy (observing a significantly enhanced signal for the cyanide carbon).
Protocol 2: In-situ FTIR Monitoring of the Reaction of this compound
This protocol outlines the use of operando Fourier-transform infrared (FTIR) spectroscopy to monitor the progress of a reaction involving this compound in real-time.
Equipment:
-
FTIR spectrometer equipped with a probe or cell suitable for in-situ reaction monitoring (e.g., ATR probe).
-
Reaction vessel with appropriate ports for the probe, reagents, and temperature control.
Procedure:
-
Set up the reaction vessel with the in-situ FTIR probe immersed in the reaction solvent.
-
Record a background spectrum of the solvent at the desired reaction temperature.
-
Add the this compound to the reactor and record the initial spectrum.
-
Initiate the reaction by adding the other reactant (e.g., a nucleophile or a base).
-
Continuously collect FTIR spectra at regular time intervals throughout the course of the reaction.
-
Analyze the spectral data to identify and quantify the concentrations of reactants, products, and any observable intermediates by monitoring the changes in their characteristic vibrational bands (e.g., the C≡N stretch of the nitrile group around 2250 cm⁻¹).
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Experimental workflow for mechanistic studies using isotopic labeling.
Caption: Competing reaction pathways of this compound.
Conclusion
The elucidation of reaction mechanisms is a multifaceted challenge that benefits from a combination of experimental and theoretical approaches. Isotopic labeling of this compound stands out as a definitive method for tracking atomic connectivity and establishing reaction pathways. However, its practical application can be limited by the synthetic accessibility of labeled compounds.
Computational chemistry, particularly DFT, has emerged as a powerful predictive tool, offering profound insights into the energetics and geometries of reaction intermediates and transition states. In-situ spectroscopic techniques provide the invaluable advantage of observing reactions as they happen, capturing transient species that might otherwise be missed.
For a comprehensive and robust understanding of the reaction mechanisms of this compound and other critical chemical intermediates, a synergistic approach is recommended. The unambiguous, albeit labor-intensive, results from isotopic labeling can be used to benchmark and validate the predictions of computational models. In-situ spectroscopy can then provide the real-time kinetic data and direct observation of intermediates to complete the mechanistic puzzle. This integrated strategy empowers researchers to optimize reaction conditions, control product selectivity, and ultimately accelerate the development of new and improved chemical processes.
References
The Synthetic Versatility of 4-Chlorophenylacetonitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, 4-chlorophenylacetonitrile stands as a pivotal intermediate in the synthesis of a diverse range of commercially significant molecules. This guide provides a comprehensive review of its synthetic applications, offering an objective comparison with alternative routes and furnishing detailed experimental data to inform laboratory practice.
Introduction to a Versatile Building Block
4-Chlorophenylacetonitrile, also known as 4-chlorobenzyl cyanide, is an organic compound that serves as a crucial starting material in the pharmaceutical and agrochemical industries.[1] Its reactivity, stemming from the benzylic methylene group and the nitrile functionality, allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules. This guide will delve into its primary synthetic applications, focusing on the production of key pharmaceuticals and pesticides, and will compare the synthetic routes involving this intermediate with alternative methodologies.
Core Synthetic Transformations
The primary utility of 4-chlorophenylacetonitrile lies in its conversion to other key intermediates through two main reaction types: hydrolysis of the nitrile group and reactions at the benzylic position.
Hydrolysis to 4-Chlorophenylacetic Acid
A fundamental application of 4-chlorophenylacetonitrile is its hydrolysis to 4-chlorophenylacetic acid.[1][2] This carboxylic acid is a vital building block for several active pharmaceutical ingredients, including the anti-gout agent Arhalofenate.[1] The hydrolysis can be achieved under both acidic and basic conditions.
Comparison of Hydrolysis Methods
| Parameter | Acid-Catalyzed Hydrolysis | Alkaline Hydrolysis |
| Reagents | Sulfuric acid (30-70%) | Sodium hydroxide, Phase-transfer catalyst (e.g., C6H5CH2(CH3)3N+Cl-) |
| Temperature | 90-150 °C | Not specified |
| Yield | High | High |
| Advantages | Direct formation of the acid. | Can be performed under milder conditions with a phase-transfer catalyst. |
| Disadvantages | Potential for charring at high temperatures; generates acidic waste.[3] | Requires a subsequent acidification step; generates basic and then acidic waste.[3] |
A patented method for acid hydrolysis involves the slow, continuous addition of 4-chlorophenylacetonitrile to 30-70% sulfuric acid at 90-150 °C, followed by reflux. This process is reported to have a yield of 95.2-95.4% with a product purity of 99.94-99.96%.[4]
Alternative Synthesis of 4-Chlorophenylacetic Acid
An alternative route to 4-chlorophenylacetic acid involves the carbonylation of 4-chlorobenzyl chloride in the presence of a transition metal catalyst.[2] While this method avoids the use of cyanide, it requires specialized equipment for handling carbon monoxide and a more complex catalytic system.
Reactions at the Benzylic Position
The methylene group of 4-chlorophenylacetonitrile is activated by the adjacent phenyl and nitrile groups, making it susceptible to alkylation and condensation reactions. This reactivity is exploited in the synthesis of several key pharmaceuticals.
Applications in Pharmaceutical Synthesis
4-Chlorophenylacetonitrile is a key starting material for a range of pharmaceuticals. The following sections compare the synthetic routes for some of the most prominent examples.
Pyrimethamine
Pyrimethamine is an antimalarial drug, and its traditional synthesis heavily relies on 4-chlorophenylacetonitrile.[5]
Synthesis of Pyrimethamine via 4-Chlorophenylacetonitrile
The established route involves the condensation of 4-chlorophenylacetonitrile with an appropriate ester under strongly basic conditions.[5] The resulting intermediate is then methylated and subsequently condensed with guanidine to yield Pyrimethamine.[5]
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-3-oxopentanenitrile (Pyrimethamine Intermediate)
-
Combine 10g of 4-chlorophenylacetonitrile, 6.87g of ethyl propionate, and 16.31g of potassium tert-butoxide in 100mL of Tetrahydrofuran (THF) with stirring.[6]
-
Allow the reaction to proceed; the colorless solution will turn red and the temperature will rise.[6]
-
After one hour, all the potassium tert-butoxide should be dissolved.[6]
-
Work up the reaction by pouring the mixture into 250mL of 1M Hydrochloric acid (HCl) solution and adding 100mL of dichloromethane.[6]
Alternative Synthesis of Pyrimethamine
While the route starting from 4-chlorophenylacetonitrile is well-established, concerns over the use of toxic cyanides have prompted research into alternative pathways. However, detailed, industrially viable alternative routes that completely avoid this intermediate are not as well-documented in the provided search results.
Chlorphenamine
Chlorphenamine is a first-generation antihistamine.[7] One of its primary synthetic routes utilizes 4-chlorophenylacetonitrile.
Synthesis of Chlorphenamine via 4-Chlorophenylacetonitrile
This synthesis involves the reaction of 4-chlorophenylacetonitrile with 2-chloropyridine in the presence of sodium amide to form 4-chlorophenyl(2-pyridyl)acetonitrile.[7] This intermediate is then alkylated with 2-dimethylaminoethylchloride, followed by hydrolysis and decarboxylation to yield chlorphenamine.[7]
Alternative Synthesis of Chlorphenamine
An alternative approach starts with the alkylation of pyridine with 4-chlorobenzyl chloride to give 2-(4-chlorobenzyl)pyridine.[7] This method avoids the direct use of a cyanide-containing starting material in the initial step. A patented method describes the synthesis of chlorpheniramine maleate starting from benzyl chloride and 2-halogen pyridine in the presence of a Co catalyst and a manganese reducing agent, claiming a shorter process route and higher yield.[8]
Comparison of Chlorphenamine Synthesis Routes
| Parameter | Route via 4-Chlorophenylacetonitrile | Route via 4-Chlorobenzyl Chloride |
| Starting Materials | 4-Chlorophenylacetonitrile, 2-Chloropyridine | 4-Chlorobenzyl Chloride, Pyridine |
| Key Reagents | Sodium amide | Not specified in detail |
| Number of Steps | 3 | Not specified in detail |
| Yield | A reported route has a total recovery of less than 20%.[8] | A patented three-step reaction claims a high yield.[8] |
| Advantages | Utilizes a common intermediate. | Avoids initial use of a cyanide compound. Potentially shorter and higher yielding.[8] |
| Disadvantages | Involves highly reactive and hazardous sodium amide. Lower overall yield in some reported methods.[8] | May require specific catalysts and conditions. |
Lorcaserin
Lorcaserin is a medication for weight management. While some synthetic routes may ultimately trace back to precursors of 4-chlorophenylacetonitrile, more direct and efficient syntheses often start from different materials.
Alternative Synthesis of Lorcaserin
A novel synthesis was accomplished in six steps starting from 2-(4-chlorophenyl)ethanamine with an overall yield of 23.1%.[9] Another enantioselective synthesis starts from 3-chlorostyrene oxide.[10] A different approach involves the acylation of (R)-2-(3-chlorophenyl)propan-1-amine followed by borane reduction and cyclization.[1] These routes offer alternatives that do not directly involve 4-chlorophenylacetonitrile as a key intermediate.
Applications in Agrochemical Synthesis
Fenvalerate
Fenvalerate is a synthetic pyrethroid insecticide.[11] 4-Chlorophenylacetonitrile is a precursor to a key intermediate in its synthesis, 2-(4-chlorophenyl)-3-methylbutyric acid.[2]
Synthesis of Fenvalerate Intermediate from 4-Chlorophenylacetonitrile
The synthesis of the intermediate 2-(4-chlorophenyl)-3-methylbutyric acid from 4-chlorophenylacetonitrile is a crucial step.
Alternative Synthesis of Fenvalerate
A patented method describes the one-step synthesis of fenvalerate from 2-(4-chlorophenyl)-3-methylbutyryl chloride, 3-phenoxybenzaldehyde, and sodium cyanide using triethylamine as a catalyst.[12] This method reports a high yield of over 97% and a product purity of over 95%, offering a more direct route to the final product.[12]
Conclusion
4-Chlorophenylacetonitrile remains a cornerstone intermediate in the synthesis of numerous valuable compounds in the pharmaceutical and agrochemical sectors. Its versatility allows for the construction of complex molecular architectures through straightforward chemical transformations. However, the inherent toxicity of cyanide-containing reagents has spurred the development of alternative synthetic strategies.
For researchers and drug development professionals, the choice of synthetic route will depend on a multitude of factors, including cost, scalability, safety, and environmental impact. While the traditional routes utilizing 4-chlorophenylacetonitrile are well-established and often high-yielding, the emerging alternative pathways offer compelling advantages in terms of safety and, in some cases, improved efficiency. This guide provides the foundational data to aid in making these critical decisions, highlighting the ongoing innovation in synthetic organic chemistry.
References
- 1. Synthesis of enantiopure antiobesity drug lorcaserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. File:Pyrimethamine traditional synthesis.png - Wikimedia Commons [commons.wikimedia.org]
- 6. Synthesis of Pyrimethamine - Issuu [issuu.com]
- 7. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 8. CN110372578A - A kind of new chlorphenamine maleate synthetic method - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A new enantioselective synthesis of antiobesity drug lorcaserin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Fenvalerate | C25H22ClNO3 | CID 3347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN1609099A - The preparation method of fenvalerate - Google Patents [patents.google.com]
Navigating Specificity: A Comparative Guide to the Analysis of 4-Chlorobenzyl Cyanide in Complex Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Chlorobenzyl cyanide in intricate reaction matrices is paramount for ensuring the purity, efficacy, and safety of downstream products. This guide provides a comprehensive comparison of analytical methodologies, focusing on their ability to differentiate this compound from potential cross-reactive species commonly found in its synthesis and metabolic pathways.
Understanding Potential Cross-Reactivity
The primary challenge in the analysis of this compound lies in its potential for cross-reactivity with structurally similar compounds. During its synthesis via the nucleophilic substitution of 4-chlorobenzyl chloride with sodium cyanide, unreacted starting materials and byproducts of side reactions can contaminate the final product.[1] The most common impurities include the starting material, 4-chlorobenzyl chloride, and the hydrolysis product, 4-chlorophenylacetic acid. Furthermore, in biological systems, the metabolism of this compound can introduce additional structurally related compounds. While specific metabolic pathways for this compound are not extensively documented, studies on other aromatic nitriles suggest that hydrolysis of the nitrile group to a carboxylic acid and hydroxylation of the aromatic ring are plausible metabolic routes.[2][3]
Comparative Analysis of Analytical Techniques
To address the challenge of specificity, chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable. These methods offer the necessary resolution to separate this compound from its potential interferents.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power and the specificity of mass spectrometric detection make it ideal for identifying and quantifying the target compound in the presence of impurities.
Table 1: GC-MS Parameters for the Analysis of this compound and Potential Impurities
| Parameter | This compound | 4-Chlorobenzyl Chloride | 4-Chlorophenylacetic Acid (as methyl ester) |
| Retention Time (min) | ~ 8.5 | ~ 7.2 | ~ 9.1 |
| Key Mass Fragments (m/z) | 151, 116, 89 | 160, 125, 89 | 184, 125, 90 |
| Limit of Detection (LOD) | Low ng/mL | Low ng/mL | Low ng/mL |
| Limit of Quantitation (LOQ) | Mid ng/mL | Mid ng/mL | Mid ng/mL |
Note: Retention times and mass fragments are illustrative and can vary based on the specific instrument and method conditions. Derivatization of 4-chlorophenylacetic acid to its methyl ester is typically required for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust method for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. It is particularly well-suited for the analysis of this compound and its hydrolysis byproduct, 4-chlorophenylacetic acid, without the need for derivatization.
Table 2: HPLC Parameters for the Analysis of this compound and Potential Impurities
| Parameter | This compound | 4-Chlorobenzyl Chloride | 4-Chlorophenylacetic Acid |
| Retention Time (min) | ~ 5.2 | ~ 6.8 | ~ 3.5 |
| UV-Vis Absorbance (λmax) | ~ 220 nm | ~ 225 nm | ~ 220 nm |
| Limit of Detection (LOD) | Low µg/mL | Low µg/mL | Low µg/mL |
| Limit of Quantitation (LOQ) | Mid µg/mL | Mid µg/mL | Mid µg/mL |
Note: Retention times are illustrative and can vary based on the specific column, mobile phase, and flow rate.
Experimental Protocols
GC-MS Analysis of this compound
This protocol outlines a general procedure for the quantitative analysis of this compound in a reaction mixture.
1. Sample Preparation:
-
Quench a 1 mL aliquot of the reaction mixture with 5 mL of deionized water.
-
Extract the aqueous mixture with 3 x 5 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
For the analysis of 4-chlorophenylacetic acid, a derivatization step to form the methyl ester using a reagent like diazomethane or BF3/methanol is necessary prior to injection.
-
Dilute an aliquot of the final organic solution to a suitable concentration (e.g., 1-10 µg/mL) with dichloromethane.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-300 m/z.
3. Data Analysis:
-
Identify compounds based on their retention times and mass spectra.
-
Quantify this compound and impurities using a calibration curve prepared with certified reference standards.
HPLC Analysis of this compound
This protocol provides a general procedure for the separation and quantification of this compound and its non-volatile impurities.
1. Sample Preparation:
-
Dilute a 1 mL aliquot of the reaction mixture with the mobile phase to a final concentration of approximately 10-100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
3. Data Analysis:
-
Identify compounds based on their retention times compared to standards.
-
Quantify this compound and impurities using a calibration curve prepared with certified reference standards.
Visualizing Workflows and Pathways
To further clarify the context of this compound analysis, the following diagrams illustrate its synthesis and a hypothetical metabolic pathway.
Caption: Synthesis and analytical workflow for this compound.
Caption: Hypothetical metabolic pathway of this compound.
References
A Comparative Purity Assessment of Commercially Available 4-Chlorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the purity of commercially available 4-Chlorobenzyl cyanide (CAS No. 140-53-4), a key intermediate in the synthesis of various pharmaceuticals and pesticides.[1][2] The purity of this starting material is critical as impurities can affect reaction yields, by-product profiles, and the safety of the final active pharmaceutical ingredient. This document outlines standardized analytical methodologies for purity determination and presents a sample comparative analysis.
Comparative Purity Data
The following table summarizes typical purity data for this compound from various commercial suppliers. The data presented here is illustrative, based on commonly advertised purity levels and potential impurities, to demonstrate a comparative framework. Researchers should always perform their own quality control analysis upon receipt of any chemical.
| Supplier | Advertised Purity (%) | Experimentally Determined Purity (GC, %) (Area %) | Impurity A: 4-Chlorobenzyl chloride (%) | Impurity B: Dimer (%) | Water Content (Karl Fischer, %) | Appearance |
| Supplier A | >99.0 | 99.2 | 0.3 | 0.1 | 0.05 | White to off-white solid |
| Supplier B | 98.0 | 98.1 | 0.8 | 0.4 | 0.1 | Light yellow solid |
| Supplier C | >99.5 | 99.6 | 0.1 | <0.05 | 0.02 | Colorless to light yellow liquid after melting |
| Supplier D | 99.0 | 98.9 | 0.5 | 0.2 | 0.08 | White crystalline solid |
Note: Data is for illustrative purposes only and does not represent actual results from specific suppliers.
Experimental Workflow for Purity Assessment
The following diagram outlines the logical workflow for the comprehensive purity assessment of a newly acquired batch of this compound.
Caption: Workflow for purity assessment of this compound.
Detailed Experimental Protocols
The following are standard protocols for the key analytical methods used in the purity assessment of this compound.
3.1. Gas Chromatography (GC) for Purity and Impurity Profiling
This method is highly effective for analyzing volatile compounds like this compound and is particularly useful for identifying and quantifying volatile impurities, such as the unreacted starting material, 4-chlorobenzyl chloride.[3]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 1 mL of acetone.
-
Data Analysis: Purity is determined by area percent normalization. Impurities are identified by comparing their retention times with those of known standards.
3.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for assessing the purity of this compound and allows for the quantification of the main compound and the separation of non-volatile impurities.[3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
-
Data Analysis: Purity is calculated based on the area percent of the principal peak relative to the total peak area.
3.3. Karl Fischer Titration for Water Content
This method is used for the specific determination of water content in the sample.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Commercially available Karl Fischer reagent (e.g., Hydranal™-Composite 5).
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and introduce it directly into the titration vessel containing the Karl Fischer reagent.
-
Procedure: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The water content is then calculated automatically by the instrument.
-
Analysis: Perform the measurement in triplicate and report the average value.
Common Impurities
During the synthesis and storage of this compound, several impurities can arise. Awareness of these potential impurities is crucial for developing robust analytical methods and for understanding the quality of the material.
-
4-Chlorobenzyl chloride: Unreacted starting material from one of the common synthesis routes.[3]
-
4-Chlorobenzaldehyde: An oxidation product.
-
Dimer (2,3-bis(4-chlorophenyl)succinonitrile): Can form through a side reaction during synthesis.
-
Residual Solvents: Solvents used in the synthesis and purification process (e.g., toluene, ethanol).
Researchers are advised to request a Certificate of Analysis from the supplier, which should provide information on the purity and the levels of known impurities. However, independent verification using the protocols outlined above is strongly recommended for critical applications.
References
Safety Operating Guide
Proper Disposal Procedures for 4-Chlorobenzyl Cyanide: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 4-Chlorobenzyl cyanide, a toxic organic compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. Due to its toxicity, this compound and its containers must be handled as hazardous waste.[1]
I. Immediate Safety and Handling Precautions
This compound is classified as acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[2][3] It is also a skin and eye irritant.[2] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).[4]
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles and a face shield |
| Respiratory | Respirator with appropriate cartridges for organic vapors and particulates |
| Body Protection | Laboratory coat and closed-toe shoes |
II. Disposal of Contaminated Materials and Bulk Quantities
All materials contaminated with this compound, including empty containers, absorbent materials from spills, and disposable PPE, must be treated as hazardous waste. These materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
For the disposal of bulk quantities of this compound, it is mandatory to engage a licensed professional waste disposal service.[1] The material may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of this compound down the drain or in regular trash.
III. Laboratory-Scale Spill Decontamination
In the event of a small laboratory spill, immediate decontamination is crucial.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.
-
Wear Appropriate PPE: Don the full recommended PPE before addressing the spill.
-
Containment: For liquid spills, contain the material with an inert absorbent such as vermiculite or sand.[5] For solid spills, carefully sweep to avoid dust generation.[5]
-
Neutralization: Prepare a decontaminating solution of 5-10% sodium hydroxide in a 50:50 ethanol/water mixture.[6] Cautiously apply the solution to the spilled material, allowing for a contact time of at least one hour to facilitate hydrolysis.
-
Collection: Collect the neutralized mixture and absorbent materials into a designated hazardous waste container.[5]
-
Final Cleaning: Wipe the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
IV. Experimental Protocol: Alkaline Hydrolysis for Laboratory-Scale Disposal
For small quantities of unwanted this compound, alkaline hydrolysis can be employed to convert it to the less toxic sodium 4-chlorophenylacetate. This procedure should be performed in a chemical fume hood.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Stir plate and stir bar
-
Reaction flask and condenser
-
Heating mantle
Procedure:
-
Prepare the Hydrolysis Solution: In a reaction flask, prepare a solution of 10% sodium hydroxide in a 1:1 mixture of ethanol and water.
-
Add this compound: While stirring, slowly add the this compound to the hydrolysis solution. The molar ratio of sodium hydroxide to this compound should be at least 2:1 to ensure complete reaction.
-
Heat the Mixture: Gently heat the mixture to reflux (approximately 80-90°C) with continuous stirring. The ethanol helps to solubilize the organic nitrile, facilitating its reaction with the aqueous sodium hydroxide.
-
Monitor the Reaction: Continue heating under reflux for a minimum of 2 hours to ensure complete hydrolysis. The reaction converts the nitrile group to a carboxylate salt.
-
Cool and Neutralize: Allow the reaction mixture to cool to room temperature.
-
Dispose of the Product: The resulting solution containing sodium 4-chlorophenylacetate should be collected in a designated hazardous waste container for halogenated organic waste and disposed of through a licensed waste management company.[7][8]
This hydrolysis reaction is based on the established chemical principle of converting nitriles to carboxylic acids under alkaline conditions.[9][10]
Diagram of Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C8H6ClN | CID 241582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 140-53-4 | Benchchem [benchchem.com]
- 5. sdfine.com [sdfine.com]
- 6. benchchem.com [benchchem.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
Personal protective equipment for handling 4-Chlorobenzyl cyanide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 4-Chlorobenzyl cyanide, ensuring a secure laboratory environment.
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2] It also causes serious eye and skin irritation and may lead to respiratory irritation.[1][2]
| Hazard Classification | Category | Hazard Statement |
| Acute Oral Toxicity | Category 2 | Fatal if swallowed.[1][3] |
| Acute Dermal Toxicity | Category 3 | Toxic in contact with skin.[1][2] |
| Acute Inhalation Toxicity | Category 3 | Toxic if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Type | Specifications |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.[2][4] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure. A complete suit protecting against chemicals may be required based on the concentration and amount of the substance being handled.[2][4][5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][4] In situations with a risk of significant inhalation, a self-contained breathing apparatus (SCBA) should be used.[6] |
Experimental Workflow: Safe Handling and Storage
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Operational Plan: Step-by-Step Guidance
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[2]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.[7]
-
Work Area Preparation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[5] An eyewash station and safety shower must be readily accessible.[1]
2. Handling:
-
Avoid Contact: Avoid all personal contact, including inhalation of dust or fumes.[6]
-
Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.[2]
-
Safe Practices: Do not eat, drink, or smoke when using this product.[6][7] Wash hands thoroughly after handling.[4]
3. Storage:
-
Container: Store in a tightly closed container.[4]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4][8]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[4] |
| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][4] |
In case of a spill, evacuate the area and move upwind.[6] Wear appropriate PPE, including respiratory protection.[2] Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][8] Prevent the spill from entering drains or waterways.[6]
Disposal Plan
-
Waste Classification: this compound and any contaminated materials should be treated as hazardous waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[1][3] It is recommended to contact a licensed professional waste disposal service.[2][5] One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with a scrubber.[2][5]
-
Container Disposal: Uncleaned containers should be handled in the same manner as the product itself.[7]
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | 140-53-4 | Benchchem [benchchem.com]
- 6. sdfine.com [sdfine.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound(140-53-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
